Morachalcone A

Catalog No.
S633073
CAS No.
76472-88-3
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morachalcone A

CAS Number

76472-88-3

Product Name

Morachalcone A

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+

InChI Key

NXBYIJSAISXPKJ-WEVVVXLNSA-N

SMILES

Array

Synonyms

morachalcone A

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C

The exact mass of the compound Morachalcone A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Activities and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Research has revealed several key biological activities of Morachalcone A, with quantitative data from various assay models summarized in the table below.

Biological Activity Experimental Model Key Finding / IC50 / EC50 Value
Pancreatic Lipase Inhibition In vitro enzymatic assay IC50 = 6.2 µM [1]
Anti-neuroinflammatory RAW264.7 mouse macrophage cells (LPS-activated) Inhibition of NO production; IC50 = 16.4 µM [1]
Neuroprotective HT22-immortalized hippocampal cells Protection against glutamate-induced oxidative stress; EC50 = 35.5 µM [1]
Tyrosinase Inhibition In vitro enzymatic assay Inhibition of tyrosinase; IC50 = 0.013 µM [1]

Experimental Protocols for Key Activities

Here are detailed methodologies for two of the most cited experiments on this compound.

Pancreatic Lipase Inhibition Assay

This protocol is used to evaluate the compound's potential as an anti-obesity agent.

  • Principle: The assay measures the inhibition of pancreatic lipase, an enzyme crucial for fat absorption. A substrate is hydrolyzed by the enzyme, producing a colored product that can be quantified spectrophotometrically. Inhibitor activity reduces color formation.
  • Detailed Workflow:
    • Reaction Mixture: A solution is prepared containing the enzyme (porcine pancreatic lipase) in a buffer (e.g., Tris-HCl) at pH 8.2, along with the test compound (this compound) at various concentrations [1].
    • Pre-incubation: The mixture is pre-incubated for a set time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
    • Reaction Initiation: The reaction is started by adding a substrate, typically p-nitrophenyl butyrate (p-NPB) or olive oil emulsion.
    • Incubation & Measurement: The mixture is further incubated at 37°C for a specific period (e.g., 30 minutes). The hydrolysis of p-NPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405-410 nm using a microplate reader.
    • Data Analysis: The percentage inhibition is calculated, and the IC50 value (concentration that inhibits 50% of enzyme activity) is determined from the dose-response curve [1].

The following diagram illustrates the logical workflow of this assay.

Start Start Assay Prep Prepare Reaction Mixture: - Pancreatic Lipase - this compound (varying conc.) - Tris-HCl Buffer (pH 8.2) Start->Prep PreInc Pre-incubate at 37°C (10-15 mins) Prep->PreInc Initiate Initiate Reaction (Add substrate, e.g., p-NPB) PreInc->Initiate Incubate Incubate at 37°C (30 mins) Initiate->Incubate Measure Measure Absorbance at 405-410 nm Incubate->Measure Analyze Calculate % Inhibition & Determine IC50 Value Measure->Analyze End End Assay Analyze->End

Assay for Inhibition of Nitric Oxide (NO) Production

This protocol assesses the anti-inflammatory potential of this compound.

  • Principle: In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), immune cells produce high levels of nitric oxide (NO). The assay quantifies NO levels in the culture supernatant via the Griess reaction.
  • Detailed Workflow:
    • Cell Culture & Seeding: Mouse macrophage cells (RAW264.7) are cultured and seeded into a 96-well plate.
    • Pre-treatment & Activation: After cell adherence, they are pre-treated with different concentrations of this compound for a period (e.g., 1 hour).
    • Inflammation Induction: Inflammation is induced by adding LPS to the culture medium to activate the cells. The plate is then incubated for 18-24 hours.
    • Sample Collection: After incubation, the cell culture supernatant is collected.
    • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and NEDD) is mixed with the supernatant. NO reacts with the Griess reagent to form a purple-pink azo compound.
    • Measurement & Analysis: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is calculated using a standard curve, and the percentage inhibition of NO production is determined [1].

Biosynthesis and Broader Context

This compound is part of a larger family of specialized metabolites in mulberry trees. It serves as a key biosynthetic precursor to more complex molecules known as Diels-Alder type adducts (DAAs) [2]. These DAAs are formed through a [4+2] cycloaddition reaction between a chalcone (like this compound) and a dehydroprenyl polyphenol diene, a reaction catalyzed by Diels-Alderase enzymes [2]. This places this compound at a crucial biosynthetic junction for a wide array of biologically active compounds in Morus alba.

References

Morachalcone A mass spectrometric analysis

Author: Smolecule Technical Support Team. Date: February 2026

Background on Morachalcone A

This compound is a prenylated chalcone, a class of compounds known for a 1,3-diaryl-2-propen-1-one core structure [1]. It was identified as an active marker compound in the Artocarpus champeden plant, which has reported antimalarial activity [2].

One source notes that this compound has been studied for its cytotoxicity [1]. The table below summarizes the key information from the search results.

Property Description
Compound Class Prenylated chalcone [1]
Natural Source Artocarpus champeden (also found in Maclura pomifera) [2] [1]
Reported Activity Antimalarial activity (plant extract); Cytotoxicity (compound) [2] [1]
Existing Analytical Method An HPLC-UV method for quantification in rabbit plasma has been developed [2].

Analytical Context and Suggested Approach

The search results confirm that a specific mass spectrometric analysis for this compound is not available in the current findings. The existing bioanalytical method uses High Performance Liquid Chromatography (HPLC) with UV detection [2]. Mass spectrometry (LC-MS/MS) is a more advanced and sensitive technique that would be a logical next step for characterization.

The following diagram outlines a generalized workflow for developing a quantitative LC-MS/MS method for a compound like this compound, based on standard laboratory practices.

G Start Start: Method Development SamplePrep Sample Preparation (Protein Precipitation, Extraction) Start->SamplePrep Chromatography Chromatographic Separation (Optimize LC column and mobile phase) SamplePrep->Chromatography MSionization MS: Ionization (Typically ESI for chalcones) Chromatography->MSionization MS1 MS1: Select Precursor Ion MSionization->MS1 Fragmentation Fragmentation (Collision-Induced Dissociation - CID) MS1->Fragmentation MS2 MS2: Monitor Product Ions Fragmentation->MS2 Validation Method Validation MS2->Validation

Given the lack of direct protocols, here is a suggested path to gather the specific information you need:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "[this compound] AND (LC-MS OR mass spectrometry)". These platforms often have more granular indexing than general web searches.
  • Consult Related Compounds: The chalcone scaffold is a "privileged structure" in medicinal chemistry [1]. Researching mass spectrometric data on well-known chalcones like isoliquiritigenin, butein, or xanthohumol can provide valuable insights into expected fragmentation patterns and suitable MS parameters.
  • General MS Principles: For a foundational understanding, the search results provide good overviews of mass spectrometry [3] [4] and tandem MS (MS/MS) [3], which are crucial for this type of analysis.

References

Morachalcone A tyrosinase inhibitory activity IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Tyrosinase Inhibition Data

The table below summarizes the key quantitative findings on Morachalcone A's activity:

Parameter Reported Value Experimental Context Citation Source
IC₅₀ (Mushroom Tyrosinase) 0.013 µM In vitro enzyme assay [1]
IC₅₀ (Mushroom Tyrosinase) 0.08 ± 0.02 µM In vitro enzyme assay [2]
Comparative Inhibitor (Kojic Acid) 16.69 ± 2.8 µM In vitro enzyme assay (positive control) [3]
Comparative Inhibitor (Arbutin) 191.17 ± 5.5 µM In vitro enzyme assay (positive control) [3]
Cellular Activity (Melanin Content) Reduced at 10 µM (non-cytotoxic) B16F10 melanoma cells stimulated with α-MSH [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies cited in the literature.

In Vitro Tyrosinase Inhibition Assay

This is a standard protocol used to determine IC₅₀ values.

  • Enzyme Source: Mushroom tyrosinase (Agaricus bisporus).
  • Substrate: L-tyrosine or L-DOPA.
  • Procedure: The test compound (e.g., this compound) is incubated with the enzyme and substrate. The rate of the enzymatic reaction is monitored by measuring the formation of the dopachrome product spectrophotometrically at a wavelength of 475-490 nm.
  • Data Analysis: The IC₅₀ value is calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50% compared to a control without the inhibitor. Kojic acid is commonly used as a reference standard [3] [5].
Cellular Anti-Melanogenesis Assay

This protocol evaluates the compound's effect in a live cell model.

  • Cell Line: B16F10 mouse melanoma cells.
  • Cell Stimulation: Cells are co-stimulated with α-Melanocyte-Stimulating Hormone (α-MSH) and 3-Isobutyl-1-methylxanthine (IBMX) to upregulate melanogenesis.
  • Treatment: Cells are treated with varying concentrations of this compound.
  • Cytotoxicity Test: Cell viability is assessed using assays like EZ-cytox to ensure observed effects are not due to toxicity [6].
  • Melanin Measurement: After incubation, intracellular melanin content is quantified spectrophotometrically. Cellular tyrosinase activity is also often measured by lysing the cells and performing an enzyme activity assay [4] [6].

Compound Background and Broader Bioactivity

  • Source: this compound is a chalcone isolated from the roots of Morus alba (White Mulberry) [7] [4].
  • Other Relevant Activities: Beyond tyrosinase inhibition, research indicates this compound has other biologically relevant activities:
    • Pancreatic Lipase Inhibition: IC₅₀ = 6.2 µM, suggesting potential anti-obesity applications [1] [7].
    • Neuroprotective Effects: Protects HT22 hippocampal cells from glutamate-induced oxidative stress (EC₅₀ = 35.5 ± 2.1 µM) [1] [7].
    • Anti-inflammatory Activity: Inhibits nitric oxide production in LPS-activated macrophages (IC₅₀ = 16.4 µM) [1] [7].

Mechanism and Structural Insights

The potent activity of this compound is attributed to its chalcone structure, which features a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [6]. This scaffold is known to confer strong tyrosinase inhibitory activity, likely by:

  • Competitive Inhibition: Binding directly to the copper-containing active site of the enzyme, competing with the natural substrate [3] [6].
  • Coordination: The carbonyl and hydroxyl groups on the chalcone structure can interact with critical residues in the enzyme's active site, such as Asn260 and His263 [3].

The following diagram illustrates the core mechanism of tyrosinase inhibition by this compound within the melanogenesis pathway:

melanogenesis L_Tyrosine L_Tyrosine L_DOPA L_DOPA L_Tyrosine->L_DOPA Hydroxylation (Monophenolase) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation (Diphenolase) Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->L_Tyrosine Catalyzes Tyrosinase->L_DOPA Catalyzes MorachalconeA MorachalconeA MorachalconeA->Tyrosinase Inhibits

Research Implications

The data confirms that This compound is a highly potent, low nanomolar-range inhibitor of tyrosinase, significantly outperforming common inhibitors like kojic acid and arbutin [1] [3] [2]. Its efficacy in cellular models without cytotoxicity underscores its potential as a lead compound for developing:

  • Cosmetic Agents: As skin-whitening ingredients in cosmetics to treat hyperpigmentation.
  • Therapeutic Agents: For conditions related to excessive melanin production.
  • Anti-browning Agents: For application in the food industry to prevent enzymatic browning.

References

Technical Guide: Neuroprotective Effects of Morachalcone A in HT22 Hippocampal Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Morachalcone A is a prenylated chalcone derivative isolated from various parts of the mulberry tree (Morus alba L. and related species). This compound has demonstrated significant neuroprotective properties in experimental models, particularly against glutamate-induced oxidative stress in HT22 mouse hippocampal cells [1] [2] [3]. The HT22 cell line serves as a valuable in vitro model for studying neurodegenerative mechanisms and screening potential therapeutic compounds, as it is highly susceptible to oxidative stress while lacking ionotropic glutamate receptors, allowing for the specific study of oxidative toxicity pathways [4] [5].

The neuroprotective activity of this compound is characterized by its ability to mitigate oxidative damage through multiple mechanisms, including direct antioxidant effects and potential modulation of cellular defense pathways. With neurodegenerative diseases representing a growing global health burden, natural compounds like this compound offer promising multi-target approaches for therapeutic development [6] [7]. This technical guide provides a comprehensive overview of this compound's efficacy, mechanisms, and experimental protocols relevant to neuroscience research and drug development.

Quantitative Data Summary

The experimental data demonstrates this compound's neuroprotective potency and additional biological activities.

Table 1: Quantitative Bioactivity Profile of this compound

Bioactivity Experimental Model Result Value Reference
Neuroprotective Effect HT22 cells (glutamate-induced oxidative injury) EC~50~: 35.5 ± 2.1 µM [1] [2] [3]
Tyrosinase Inhibition Enzyme inhibition assay IC~50~: 0.013 µM [2] [3] [8]
Pancreatic Lipase Inhibition Enzyme inhibition assay IC~50~: 6.2 µM [2] [3]
Anti-inflammatory Activity RAW264.7 cells (LPS-induced NO production) IC~50~: 16.4 µM [2] [3]
Quantification in Plant Material Ethanol extract of Morus alba fruits 0.78 ± 1.5 mg/kg [1]

Source and Chemical Properties

This compound is naturally occurring in multiple species of the Moraceae family.

Table 2: Natural Sources and Physicochemical Properties of this compound

Property Category Details
Natural Sources Fruits and roots of Morus alba L. (White Mulberry) [1] [3]; Stem bark of Morus mesozygia [9]; Leaves of Morus alba [8]
Chemical Classification Chalcone (Prenylated) [3] [7]
Molecular Formula C~20~H~20~O~5~ [2] [3]
Molecular Weight 340.37 g/mol [2] [3]
CAS Registry Number 76472-88-3 [2] [3]
Solubility Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane [3]
Storage Conditions Desiccate at -20°C; stable for several months when protected from light [3]

HT22 Cell Line Model

The HT22 cell line is a crucial experimental model for investigating this compound's neuroprotective effects.

  • Origin and Characteristics: HT22 is an immortalized mouse hippocampal neuronal cell line, a subclone of the parent HT-4 line immortalized with a temperature-sensitive SV40 T antigen [4]. These cells exhibit an epithelial-like morphology and a rapid doubling time of approximately 15 hours [4].

  • Utility in Neurodegeneration Research: A critical feature of HT22 cells is their lack of functional ionotropic glutamate receptors [4]. This makes them an ideal model for studying the oxidative toxicity pathway of glutamate without the confounding effects of excitotoxicity. In this pathway, high glutamate concentrations inhibit the cystine/glutamate antiporter, leading to depletion of glutathione and subsequent accumulation of reactive oxygen species (ROS), ultimately resulting in oxidative cell death [5].

  • Experimental Relevance: The HT22 model is well-established for screening neuroprotective compounds against oxidative stress, a key pathological mechanism in neurodegenerative conditions like Alzheimer's disease [10] [4] [5].

Detailed Experimental Protocols

Neuroprotection Assessment in HT22 Cells

The standard protocol for evaluating this compound's neuroprotective effects involves specific cell culture and treatment conditions.

G A Seed HT22 cells (5×10³ cells/well in 96-well plate) B 24-hour incubation (37°C, 5% CO₂) A->B C Pre-treatment with This compound or vehicle B->C D 2-3 hour incubation (37°C, 5% CO₂) C->D E Add glutamate (7.5-25 mM final concentration) D->E F 24-hour incubation (37°C, 5% CO₂) E->F G Cell viability assessment (MTT assay: 490 nm absorbance) F->G H Apoptosis measurement (Annexin V staining) F->H I ROS detection (H₂DCFDA fluorescence) F->I J Calcium influx measurement (Fluo-4 AM fluorescence) F->J K Mitochondrial membrane potential (JC-1 staining) F->K L Western blot analysis (Bax, Bcl-2, caspase pathways) F->L

Graph 1: Experimental workflow for assessing this compound neuroprotection in HT22 cells, including treatment and endpoint measurements.

Key Protocol Details:

  • Cell Culture Conditions: HT22 cells are maintained in high-glucose DMEM supplemented with 10% fetal bovine serum, 4 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ humidified incubator [10] [5].
  • Treatment Protocol: Cells are typically pretreated with this compound (varying concentrations up to EC~50~ ~35.5 µM) for 2-3 hours before glutamate exposure (7.5-25 mM) for 24 hours [1] [10] [5].
  • Viability Assessment: The MTT assay measures mitochondrial function as a proxy for cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells, with absorbance measured at 490nm [10] [5].
  • Additional Endpoints: As shown in Graph 1, multiple secondary endpoints can be assessed, including apoptosis rates, intracellular ROS production, calcium influx, mitochondrial membrane potential, and protein expression changes via Western blotting [10] [5].
Antioxidant and Anti-inflammatory Assays

Beyond direct neuroprotection, this compound's additional activities are characterized through specific biochemical assays.

  • Radical Scavenging Assays: The DPPH and ABTS assays quantify antioxidant capacity by measuring the reduction of stable colored radicals, with results expressed as percentage scavenging activity or Trolox equivalents [5].
  • Anti-inflammatory Assessment: this compound's inhibition of nitric oxide (NO) production is measured in LPS-activated RAW264.7 macrophage cells using Griess reagent, with IC~50~ values calculated from dose-response curves [2] [3].
  • Enzyme Inhibition Assays: Tyrosinase and pancreatic lipase inhibition are measured using specific substrate conversion assays, with IC~50~ values determined from dose-response relationships [2] [3] [8].

Mechanisms of Action

This compound exerts neuroprotection through multiple complementary mechanisms targeting oxidative stress pathways.

G Glutamate Glutamate Exposure OxidativeStress Oxidative Stress GSH depletion · ROS accumulation Glutamate->OxidativeStress Calcium Calcium Influx OxidativeStress->Calcium MMP Mitochondrial Dysfunction (↓MMP) OxidativeStress->MMP Apoptosis Apoptosis Activation Bax/Bad ↑ · Bcl-2 ↓ Caspase-3 cleavage OxidativeStress->Apoptosis Calcium->Apoptosis MMP->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath MorachalconeA This compound Treatment Antioxidant Antioxidant Effects ↓ROS generation ↑GSH levels MorachalconeA->Antioxidant CalciumReg Calcium Homeostasis ↓Ca²⁺ overload MorachalconeA->CalciumReg Mitochondrial Mitochondrial Protection ↑MMP MorachalconeA->Mitochondrial ApoptosisInhibit Anti-apoptotic Signaling Bax/Bad ↓ · Bcl-2 ↑ ↓Caspase-3 activation MorachalconeA->ApoptosisInhibit Neuroprotection Neuroprotection ↑Cell Viability Antioxidant->Neuroprotection CalciumReg->Neuroprotection Mitochondrial->Neuroprotection ApoptosisInhibit->Neuroprotection

Graph 2: Proposed mechanism of this compound neuroprotection against glutamate-induced oxidative toxicity in HT22 cells, showing key pathways and cellular effects.

Primary Neuroprotective Mechanisms:

  • Oxidative Stress Mitigation: this compound significantly reduces intracellular ROS accumulation and helps restore glutathione levels, potentially through direct free radical scavenging activity [1] [5]. This addresses the core mechanism of glutamate toxicity in HT22 cells.

  • Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential, preventing mitochondrial permeability transition and subsequent release of pro-apoptotic factors [10].

  • Anti-apoptotic Effects: this compound treatment modulates expression of Bcl-2 family proteins, reducing pro-apoptotic Bax and Bad while increasing anti-apoptotic Bcl-2, resulting in decreased caspase-3 activation and reduced apoptotic cell death [10].

  • Calcium Homeostasis: The compound helps attenuate glutamate-induced calcium overload, thereby preventing calcium-mediated activation of degradative enzymes and oxidative stress [10].

Additional Biological Activities:

  • Anti-inflammatory Properties: this compound demonstrates significant inhibition of nitric oxide production in activated macrophages (IC~50~: 16.4 µM), suggesting potential for addressing neuroinflammation accompanying neurodegeneration [2] [3].

  • Enzyme Inhibition: The compound shows potent tyrosinase inhibition (IC~50~: 0.013 µM) and pancreatic lipase inhibition (IC~50~: 6.2 µM), indicating possible applications in hyperpigmentation disorders and obesity-related metabolic conditions [2] [3] [8].

Research Applications and Potential

This compound represents a promising multi-target candidate for addressing complex neurodegenerative conditions.

  • Multi-Target Therapeutic Approach: Neurodegenerative diseases like Alzheimer's and Parkinson's involve multiple pathological mechanisms including oxidative stress, neuroinflammation, and protein misfolding [6]. This compound's diverse activities address several of these mechanisms simultaneously, potentially offering enhanced efficacy compared to single-target approaches.

  • Natural Product Development: As a plant-derived compound, this compound aligns with growing interest in natural products for neuroprotection [6] [7]. The prenyl group enhances lipophilicity and membrane interaction, potentially improving bioavailability and target engagement compared to non-prenylated flavonoids [7].

  • Drug Discovery Starting Point: The documented neuroprotective efficacy of this compound establishes it as a valuable lead compound for structural optimization [7]. Structure-activity relationship studies could further enhance potency, selectivity, and drug-like properties.

  • Cosmetic and Nutraceutical Applications: The potent tyrosinase inhibitory activity suggests potential applications in skin whitening products, while pancreatic lipase inhibition indicates possible weight management applications [2] [3] [8].

Conclusion and Future Perspectives

This compound demonstrates significant neuroprotective effects in HT22 hippocampal cells against glutamate-induced oxidative injury, with an EC~50~ of 35.5 ± 2.1 µM [1] [2] [3]. Its multi-mechanistic action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory activities, positions it as a promising candidate for further development against neurodegenerative diseases [6] [7].

Future research should focus on in vivo validation of neuroprotective effects in animal models of neurodegeneration, detailed structure-activity relationship studies to optimize potency, and investigations into bioavailability and blood-brain barrier penetration. Additionally, exploration of synergistic combinations with other neuroprotective agents could unlock enhanced therapeutic efficacy with reduced side effects.

References

Morachalcone A anti-inflammatory nitric oxide inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experimental Data

Morachalcone A exerts its anti-inflammatory effects primarily by targeting the NO signaling pathway. The table below summarizes its core biological activities and molecular targets.

Biological Activity Experimental Model/Assay Result / Potency Inferred Mechanism / Molecular Target
Anti-inflammatory [1] [2] [3] LPS-induced NO production in RAW 264.7 mouse macrophage cells IC50 = 16.4 µM [2] [4] [3] Inhibition of iNOS protein and mRNA expression [3]
Cytotoxicity [2] MTT assay in RAW 264.7 cells IC50 = 58 µM [2] Demonstrates a therapeutic window between efficacy and cytotoxicity
Aromatase Inhibition [1] [2] In vitro enzyme assay IC50 = 4.6 mM [1] [2] Target for anticancer activity; significantly less potent than NO inhibition
Pancreatic Lipase Inhibition [4] In vitro enzyme assay IC50 = 6.2 µM [4] Potential application in treating metabolic diseases

The following diagram illustrates the proposed anti-inflammatory mechanism of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model, based on the research data:

G cluster_external External Stimulus cluster_cell Macrophage cluster_pathway Proposed Mechanism of this compound LPS LPS Stimulus LPS Challenge LPS->Stimulus MCA This compound NFkB NF-κB Pathway (Inhibition) MCA->NFkB  Inhibits iNOSmRNA iNOS Gene Expression (Suppression) NFkB->iNOSmRNA  Normally Activates iNOSprotein iNOS Protein Synthesis (Reduction) iNOSmRNA->iNOSprotein  Leads to NO NO Production (Inhibition) iNOSprotein->NO  Produces Stimulus->NFkB  Induces

Proposed anti-inflammatory mechanism of this compound in macrophages.

Experimental Protocol for NO Inhibition

For researchers looking to replicate or build upon these findings, here is a summary of the key methodology used in the foundational study [3]:

  • Cell Line: Mouse leukemic monocyte-macrophage cell line RAW 264.7.
  • Cell Culture and Treatment:
    • Culture RAW 264.7 cells in appropriate medium (e.g., Dulbecco's Modified Eagle Medium with 10% Fetal Bovine Serum).
    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
    • Co-stimulate cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression.
    • Continue incubation for a set period, typically 20-24 hours, after LPS challenge.
  • Nitric Oxide Measurement:
    • Collect cell culture supernatant after the incubation period.
    • Measure nitrite (a stable oxidative end product of NO) accumulation in the supernatant, typically using the Griess reaction.
    • The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured spectrophotometrically at 540-550 nm.
    • Calculate the percentage inhibition of NO production compared to LPS-only stimulated controls.
  • Cell Viability Assay:
    • Perform a parallel assay (e.g., MTT assay) on treated cells to ensure that the reduction in NO is not due to compound cytotoxicity.
    • The IC50 for cytotoxicity (58 µM) should be significantly higher than the IC50 for NO inhibition (16.4 µM), indicating a true anti-inflammatory effect.
  • Mechanistic Investigation (Western Blot & RT-PCR):
    • To confirm the mechanism, analyze iNOS protein levels from cell lysates using Western blotting.
    • Analyze iNOS mRNA expression levels using Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) or quantitative real-time PCR.

Broader Context of Chalcones in Drug Discovery

This compound is part of the chalcone family, a recognized privileged structure in medicinal chemistry [5] [6]. The simple yet highly modifiable 1,3-diaryl-2-propen-1-one scaffold of chalcones is associated with a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic effects [5] [7]. Several chalcone-based drugs, such as sofalcone (anti-ulcer) and metochalcone (choleretic), have been approved for clinical use, validating the scaffold's therapeutic potential [5] [6].

The multi-targeting nature of many natural products like chalcones is a particular advantage for treating complex, multi-factorial diseases such as chronic inflammation [8].

Research Considerations and Future Directions

While the data on this compound is promising, several aspects require further investigation to assess its potential as a lead compound:

  • Selectivity: Its effects on other isoforms of NOS (endothelial eNOS and neuronal nNOS) should be studied to ensure selectivity and avoid potential side effects.
  • In Vivo Validation: Most existing data is from in vitro models. Future research needs to confirm efficacy and determine pharmacokinetics in live animal models of inflammation.
  • Structure-Activity Relationship (SAR): Systematic modification of the this compound structure could help identify key functional groups responsible for its activity and improve its potency and drug-like properties.

References

Comprehensive Technical Guide: Morachalcone A as a Pancreatic Lipase Inhibitor for Obesity Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Morachalcone A is a prenylated chalcone compound isolated from the leaves of Morus alba (white mulberry) that demonstrates potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. With an IC₅₀ value of 6.2 μM, this natural product exhibits significant anti-obesity potential through its ability to reduce triglyceride hydrolysis in the digestive system [1] [2] [3]. The compound belongs to the chalcone subclass of flavonoids characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system [4].

The growing global obesity epidemic and limitations of current pharmaceutical interventions (e.g., Orlistat with its unpleasant side effects) have accelerated research into natural alternatives for obesity management [5]. Pancreatic lipase inhibition represents a promising therapeutic strategy as this enzyme is responsible for hydrolyzing approximately 70% of dietary triglycerides into absorbable free fatty acids and monoacylglycerols [6]. This compound emerges as a leading candidate in this category due to its potent inhibition and natural origin, offering potential for development into a complementary anti-obesity therapy [1].

Quantitative Inhibitory Activity Data

Comparative IC₅₀ Values of Lipase Inhibitors

Table 1: Comparative Pancreatic Lipase Inhibitory Activity (IC₅₀ Values)

Compound IC₅₀ Value Source Reference
This compound 6.2 μM Morus alba leaves [1]
Orlistat (pharmaceutical standard) 0.092 μM Synthetic/Streptomyces toxytricini [6]
Luteolin (most active flavone) 99 ± 11 μM Various dietary sources [6]
Quercetin 128 ± 22 μM Widely distributed in plants [6]
Baicalein 156 ± 22 μM Scutellaria baicalensis [6]
Myristica fragrans ethanolic extract 66.24% inhibition at 100 μg/mL Nutmeg (Myristica fragrans) [7]

The potency of this compound is particularly notable when compared to other natural inhibitors. While Orlistat remains approximately 67 times more potent on a molar basis, this compound demonstrates significantly stronger activity than many common dietary flavonoids [1] [6]. For context, this compound is approximately 16 times more potent than luteolin, the most effective flavone tested in comparative studies [6]. This enhanced activity is attributed to its unique structural features, particularly the presence of a prenyl group (3-methylbut-2-enyl) and specific hydroxylation patterns that facilitate optimal interaction with the pancreatic lipase active site [1] [4].

Additional Biological Activities

Table 2: Other Biological Activities of this compound

Biological Activity Potency (IC₅₀/EC₅₀) Experimental Model Significance
Tyrosinase Inhibition 0.013 μM In vitro assay Potential skin-lightening applications
Anti-inflammatory (NO production inhibition) 16.4 μM RAW264.7 LPS-activated macrophage cells Modulation of inflammatory pathways
Neuroprotective Effects 35.5 ± 2.1 μM HT22 hippocampal cells vs. glutamate-induced oxidative stress Potential neurotherapeutic applications

The multi-target biological profile of this compound suggests additional therapeutic benefits beyond pancreatic lipase inhibition. Its potent tyrosinase inhibitory activity indicates potential applications in dermatology, while its anti-inflammatory and neuroprotective properties suggest a broader pharmacological spectrum that may be advantageous in addressing obesity-related complications [2] [3]. The compound's ability to modulate multiple pathological processes makes it particularly interesting for further drug development, as obesity is increasingly recognized as a multifactorial disease with associated inflammation and oxidative stress components [7] [5].

Extraction Optimization and Compound Source

Optimized Extraction Parameters

The extraction efficiency of bioactive compounds from Morus alba leaves, including this compound, has been systematically optimized using response surface methodology with a three-level-three-factor Box-Behnken design [1]. The optimal parameters for maximizing both pancreatic lipase inhibitory activity and total phenolic content were determined as follows:

  • Ethanol concentration: 74.9%
  • Extraction temperature: 57.4°C
  • Sample/solvent ratio: 1:10

Under these optimized conditions, researchers achieved 58.5% pancreatic lipase inhibition with a total phenolic content of 26.2 μg GAE (gallic acid equivalent)/mg extract [1]. The correlation between phenolic content and inhibitory activity suggests that multiple phenolic compounds in the extract contribute synergistically to the overall lipase inhibition, with this compound representing the most potent individual constituent [1].

The natural occurrence of this compound is primarily in the roots and leaves of Morus alba [2] [3]. As a prenylated chalcone, it is part of a specialized group of plant metabolites where prenylation enhances membrane affinity and target protein interactions, ultimately improving bioavailability and biological activity compared to non-prenylated analogues [4]. The presence of the prenyl moiety (3-methylbut-2-enyl group) significantly influences the compound's physicochemical properties, contributing to its stronger membrane affinity and facilitating better cellular absorption and interaction with biomolecular targets [4].

Experimental Protocols and Methodologies

Pancreatic Lipase Inhibition Assay

The standardized protocol for assessing pancreatic lipase inhibitory activity typically uses porcine pancreatic lipase as an enzyme model due to its similarity to human pancreatic lipase [6] [8]. The following detailed methodology allows for consistent evaluation of potential inhibitors:

  • Enzyme Preparation: Prepare pancreatic lipase solution by dissolving porcine pancreatic lipase (20 mg) in Tris-HCl buffer (10 mL of 50 mM, pH 8.0) containing 0.1% gum Arabic and 0.2% sodium deoxycholate. Centrifuge at 2000×g for 10 minutes and use the supernatant as the enzyme source [6].

  • Substrate Solution: Prepare 10 mM p-nitrophenyl butyrate (pNPB) in dimethylformamide as substrate [8]. Alternative substrates include p-nitrophenyl palmitate (pNPP) at 10 mM concentration dissolved in absolute ethanol [6].

  • Reaction Mixture: In a 96-well plate, combine 80 μL Tris-HCl buffer (100 mM, pH 7.0), 100 μL enzyme supernatant, and 10 μL of the test compound (this compound dissolved in 50% ethanol at varying concentrations) [6] [8].

  • Pre-incubation: Incubate the mixture for 15-20 minutes at 37°C to allow interaction between inhibitor and enzyme [6] [8].

  • Reaction Initiation: Add 10 μL substrate solution to start the reaction [6] [8].

  • Kinetic Measurement: Monitor the increase in absorbance at 405 nm (indicating p-nitrophenol release) every minute for 20 minutes using a microplate spectrophotometer [6] [8].

  • Calculation: Determine inhibitory activity using the formula: Inhibition (%) = [(V₀ - V)/V₀] × 100 where V₀ is enzyme activity without inhibitor and V is activity with inhibitor [6].

This protocol allows for the precise determination of IC₅₀ values through concentration-response curves and facilitates direct comparison between different inhibitors under standardized conditions [6] [8].

Complementary Assay Methods

Several variations of the basic protocol exist, incorporating different buffer systems and detection methods:

  • Alternative Buffer System: Use 10 mM MOPS buffer (pH 6.8) with 1 mM EDTA for enzyme preparation, combined with Tris buffer (100 mM Tris-HCl, 5 mM CaCl₂, pH 7.0) for the reaction mixture [8].

  • Fluorescence Titration: To study inhibitor-enzyme binding interactions, measure fluorescence quenching with excitation at 280 nm. Calculate binding constants (Kₐ) and number of binding sites (n) using the logarithmic equation: lg[(F₀ - F)/F] = lgKₐ + nlg[Q] where F₀ and F represent fluorescence intensity without and with flavonoid, and [Q] is flavonoid concentration [6].

  • Molecular Docking: Perform computational docking studies using crystal structure of pancreatic lipase (PDB ID: 1ETH) with a sphere centered on active site cavities (diameter 10 Å) as the docking site [6].

These complementary methodologies provide insights into the mechanism of inhibition and structure-activity relationships, supporting the development of more effective pancreatic lipase inhibitors [6].

Structure-Activity Relationship Analysis

Critical Structural Features for Lipase Inhibition

The potent inhibitory activity of this compound against pancreatic lipase can be understood through its specific structural characteristics, which align with general structure-activity relationship principles for flavonoid-type inhibitors:

  • Prenylation Effect: The presence of a prenyl group (3-methylbut-2-enyl) at the A-ring significantly enhances lipase inhibitory activity compared to non-prenylated analogues. Prenylation increases membrane affinity and facilitates stronger interactions with the hydrophobic active site of pancreatic lipase [1] [4]. This phenomenon is consistently observed across multiple studies, where prenylated phenolic compounds from Morus alba leaves showed IC₅₀ values below 50 μM, while non-prenylated counterparts exhibited weaker inhibition [1].

  • α,β-Unsaturated Carbonyl System: The chalcone-specific open chain structure with an α,β-unsaturated ketone moiety creates an electrophilic center that can interact with nucleophilic residues in the enzyme active site. This system maintains molecular planarity, facilitating optimal interaction with the catalytic triad of pancreatic lipase [4].

  • Hydroxylation Pattern: The 2,4-dihydroxy substitution pattern on both aromatic rings contributes to inhibitory potency through optimized hydrogen bonding with key amino acid residues in the active site. Studies on flavonoid lipase inhibitors indicate that hydroxylation on both A and B rings generally increases activity [6].

  • Planarity and π-Conjugation: The extended π-system throughout the molecule allows for optimal π-π interactions with aromatic residues in the lipase active site. Molecular docking analyses confirm that the planarity of flavonoid structures is crucial for maintaining these interactions [6].

The structure-activity relationship of this compound provides valuable insights for medicinal chemistry optimization, suggesting that modifications preserving these key features while optimizing physicochemical properties could yield even more potent derivatives [4].

Signaling Pathways and Mechanism of Action

Lipid Metabolism Pathway and Inhibition Mechanism

The following diagram illustrates the mechanism of pancreatic lipase inhibition by this compound within the context of dietary lipid metabolism:

G DietaryTriglycerides Dietary Triglycerides Hydrolysis Hydrolysis Reaction DietaryTriglycerides->Hydrolysis PancreaticLipase Pancreatic Lipase PancreaticLipase->Hydrolysis FattyAcids Free Fatty Acids Hydrolysis->FattyAcids Monoacylglycerols Monoacylglycerols Hydrolysis->Monoacylglycerols Absorption Intestinal Absorption FattyAcids->Absorption Monoacylglycerols->Absorption EnergyStorage Energy Storage / Obesity Absorption->EnergyStorage MorachalconeA This compound Inhibition Competitive Inhibition MorachalconeA->Inhibition Inhibition->Hydrolysis

Figure 1: this compound inhibits pancreatic lipase to prevent dietary fat absorption, potentially reducing obesity.

Molecular Interaction Mechanism

At the molecular level, this compound exerts its inhibitory effect through multiple mechanisms confirmed by fluorescence titration and molecular docking studies:

  • Active Site Binding: Fluorescence quenching studies demonstrate that this compound binds directly to pancreatic lipase with high affinity, causing a blue-shift in fluorescence emission typical of flavones that maintain molecular planarity [6]. This suggests the compound interacts with tryptophan residues near the active site.

  • Competitive Inhibition Pattern: Molecular docking analyses reveal that this compound likely binds to the catalytic triad (Ser153-Asp177-His264) of pancreatic lipase, competing with the natural substrate for the active site [6]. The prenyl group enhances hydrophobic interactions within the active site pocket, while hydroxyl groups form hydrogen bonds with key amino acid residues.

  • Structural Constraints: The planar structure of this compound, maintained by the C2=C3 double bond in conjunction with the carbonyl group, allows for optimal π-π interactions with aromatic residues in the lipase binding pocket [6]. This structural feature is consistently identified as crucial for inhibitory activity across flavonoid-type inhibitors.

The combined mechanisms result in effective reduction of triglyceride hydrolysis, decreasing the absorption of dietary fats and subsequently reducing caloric intake without affecting central nervous system functions—a significant advantage over some pharmaceutical anti-obesity agents [5].

Conclusion and Research Perspectives

This compound represents a promising natural product lead for the development of pancreatic lipase inhibitors as anti-obesity agents. Its potent inhibitory activity (IC₅₀ 6.2 μM), combined with a favorable multi-target biological profile, positions it as an attractive candidate for further preclinical development [1] [2] [3]. The elucidation of its structure-activity relationships provides valuable insights for medicinal chemistry optimization, particularly regarding the beneficial effects of prenylation on potency [4].

Future research should focus on several key areas:

  • In vivo validation of anti-obesity efficacy using appropriate animal models
  • Absorption, distribution, metabolism, and excretion (ADME) profiling to optimize bioavailability
  • Structure-based drug design to develop more potent analogs based on the this compound scaffold
  • Synergistic combinations with other natural products to enhance efficacy and reduce potential side effects

References

Comprehensive Technical Guide: Morachalcone A from Morus mesozygia - Chemistry, Bioactivity, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Morachalcone A is a prenylated chalcone compound primarily isolated from various Morus species, including the African mulberry tree Morus mesozygia. This comprehensive technical guide synthesizes current research on this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications. As a naturally occurring chalcone derivative characterized by a distinct phenolic structure with prenyl substitutions, this compound has demonstrated significant potential in pharmaceutical research due to its multifaceted bioactivities, including potent anti-inflammatory, neuroprotective, and metabolic regulatory effects. This whitepaper provides an in-depth analysis of this compound specifically from Morus mesozygia, presenting structured quantitative data, detailed experimental protocols, and mechanistic insights tailored for researchers, scientists, and drug development professionals working in natural product discovery and development.

The therapeutic potential of this compound is particularly promising based on its observed bioactivities across multiple screening systems. Research indicates notable inhibitory effects on key enzymatic targets including tyrosinase (IC₅₀ 0.013 µM) and pancreatic lipase (IC₅₀ 6.2 µM), suggesting applications in metabolic disorder treatment and cosmetic formulations. Additionally, its potent anti-inflammatory activity through suppression of nitric oxide production (IC₅₀ 16.4 µM) in macrophage models and neuroprotective effects against oxidative stress in neuronal cells (EC₅₀ 35.5 µM) highlight its potential for managing inflammatory conditions and neurodegenerative diseases. This guide systematically organizes the available technical information to facilitate further research and development efforts focused on this promising natural compound.

Chemical Structure and Properties

This compound is classified chemically as a prenylated chalcone, characterized by its distinct arylbenzofuran backbone and specific substitution pattern that contributes to its biological activities and physicochemical properties. The compound's systematic name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, reflecting its phenolic nature and the presence of a prenyl side chain that enhances its lipophilicity and interaction with biological targets.

Structural Characteristics and Physicochemical Properties

The molecular structure of this compound features two aromatic rings connected through an α,β-unsaturated ketone bridge, with multiple hydroxyl groups that contribute to its antioxidant potential and molecular interactions. The presence of the prenyl moiety (3-methylbut-2-enyl group) at the 3-position of one ring significantly influences its biological activity and binding affinity to various enzymatic targets. The compound's extended conjugation system throughout the molecule results in its characteristic yellow coloration and provides the chromophore necessary for UV detection in analytical applications.

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Registry Number 76472-88-3
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.4 g/mol
Appearance Yellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions Desiccate at -20°C
SMILES Notation CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C
InChI Key NXBYIJSAISXPKJ-WEVVVXLNSA-N
Structural Classification and Relationship to Other Moraceae Compounds

This compound belongs to the broader class of Mulberry Diels-Alder-type adducts (MDAAs), which are unique phenolic natural products biosynthetically derived from the intermolecular [4 + 2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes [1]. These compounds are exclusively distributed in moraceous plants, with 166 different MDAAs identified and characterized since the first representatives were reported in 1980. This compound is classified under the Type C MDAAs (dehydroprenylchalcone type), which share structural features derived from chalcone-skeleton dienophiles but differ in their dehydroprenylphenol diene components [1].

The structural complexity of this compound and related compounds arises from the presence of adjacent phenolic hydroxyl groups that allow various natural modifications of the ketone functionality and the newly formed methylcyclohexene ring in more complex MDAAs. The prenyl groups present in the dienophile or diene moieties can undergo further modifications including cyclization, oxidation, or rearrangement, contributing to the significant structural diversity observed within this compound class. This structural complexity presents both challenges and opportunities for synthetic chemists and drug developers seeking to optimize the pharmacological profile of these natural products.

Quantitative Bioactivity Profile

This compound demonstrates a diverse range of biological activities with potential therapeutic relevance, as quantified through various in vitro assay systems. The compound shows particularly potent inhibitory effects against several enzymatic targets involved in metabolic disorders, inflammatory processes, and neurological conditions. The concentration-dependent activities summarized below provide valuable insights for researchers designing in vivo studies and structure-activity relationship investigations.

Table 2: Quantitative Bioactivity Profile of this compound

Biological Activity Experimental Model Result IC₅₀/EC₅₀
Tyrosinase Inhibition Enzyme assay Potent inhibitory activity 0.013 µM
Pancreatic Lipase Inhibition Enzyme assay Strong inhibition 6.2 µM
Anti-inflammatory Activity RAW264.7 LPS-activated mouse macrophage cells Inhibition of nitric oxide production 16.4 µM
Neuroprotective Effect HT22-immortalized hippocampal cells Protection against glutamate-induced oxidative stress 35.5 ± 2.1 µM
Analysis of Bioactivity Data and Therapeutic Implications

The remarkably potent tyrosinase inhibitory activity (IC₅₀ 0.013 µM) suggests potential applications in hyperpigmentation disorders and cosmetic formulations aimed at skin whitening. Tyrosinase is a key enzyme in melanin synthesis, and inhibitors with this level of potency are highly sought after in dermatological research. Similarly, the strong pancreatic lipase inhibition (IC₅₀ 6.2 µM) indicates potential for managing obesity and metabolic disorders by reducing dietary fat absorption, positioning this compound as a promising lead compound for anti-obesity drug development [2].

The anti-inflammatory properties of this compound, demonstrated by its inhibition of nitric oxide production in activated macrophages (IC₅₀ 16.4 µM), aligns with the traditional use of Morus species in treating inflammatory conditions. Nitric oxide is a key pro-inflammatory mediator in various pathological states, making this activity therapeutically relevant. Furthermore, the neuroprotective effects observed in hippocampal cells (EC₅₀ 35.5 µM) against glutamate-induced oxidative stress suggest potential applications in neurodegenerative disorders where oxidative damage contributes to disease pathology. This combination of bioactivities makes this compound a multifaceted natural product worthy of further investigation for various therapeutic applications.

Extraction and Isolation Methodologies

The isolation of this compound from Morus mesozygia follows established protocols for extracting prenylated phenolic compounds from plant material, with specific modifications to optimize yield and purity. The extraction process takes advantage of the compound's moderate polarity and solubility characteristics to separate it from other plant constituents. Below is a detailed experimental workflow for the extraction and isolation of this compound from Morus mesozygia.

G Start Plant Material Collection (Morus mesozygia leaves/root bark) A Drying and Pulverization (Air-dry, grind to powder) Start->A B Maceration Extraction (Methanol, room temperature, 48 hours) A->B C Filtration and Concentration (Vacuum evaporation to dryness) B->C D Liquid-Liquid Partition (Water-ethyl acetate separation) C->D E Fractionation (Column chromatography over silica gel) D->E F Isolation (Gradient elution with hexane-ethyl acetate) E->F G Purification (Sephadex LH-20 or preparative HPLC) F->G H Structure Elucidation (NMR, MS, UV, IR analyses) G->H

Diagram 1: Extraction and isolation workflow for this compound from Morus mesozygia

Detailed Extraction and Isolation Protocol
  • Plant Material Collection and Preparation: The trunk bark or leaves of Morus mesozygia are collected and identified botanically. For the study conducted in 2007, plant material was collected in Yaoundé, Cameroon in June [3]. The plant material is air-dried protected from direct sunlight to prevent photodegradation of light-sensitive compounds, then ground to a fine powder using a mechanical grinder to increase surface area for extraction.

  • Maceration Extraction: The powdered plant material (approximately 100-500g scale) is subjected to methanol extraction at room temperature for 48 hours with occasional agitation [3]. Methanol is preferred as it effectively extracts a wide range of phenolic compounds including chalcones. The extraction is typically repeated 2-3 times to ensure exhaustive extraction, and the combined methanolic extracts are filtered through Whatman No. 1 filter paper or equivalent.

  • Concentration and Partitioning: The combined filtrate is concentrated under reduced pressure at temperatures not exceeding 40°C to obtain a crude extract. This extract is then suspended in water and sequentially partitioned with organic solvents of increasing polarity, typically beginning with hexane to remove non-polar constituents, followed by ethyl acetate extraction to recover this compound along with other medium-polarity phenolic compounds [3].

  • Chromatographic Separation: The ethyl acetate fraction containing this compound is subjected to column chromatography over silica gel (200-300 mesh) using a gradient elution system starting with non-polar solvents (hexane or petroleum ether) and gradually increasing polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) with appropriate detection methods (UV visualization at 254 nm and 365 nm, or spraying with natural product reagents).

  • Final Purification and Identification: Fractions shown by TLC to contain this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as eluent or by preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases. The purity of isolated this compound is verified by analytical HPLC, and the structure is confirmed through comprehensive spectroscopic analysis including NMR (1D and 2D), mass spectrometry, and comparison with literature data [2] [3].

Analytical Characterization Techniques

The structural elucidation of this compound relies on a combination of spectroscopic methods and chromatographic techniques to confirm its molecular structure and assess purity. The comprehensive characterization ensures proper identification for biological testing and standardization of extracts. The following workflow illustrates the typical analytical approach for characterizing this compound.

G Start Isolated Compound (this compound) A UV-Vis Spectroscopy (λmax in methanol) Start->A B Infrared Spectroscopy (Functional group analysis) A->B C Mass Spectrometry (Molecular weight confirmation) B->C D NMR Analysis (1H, 13C, and 2D experiments) C->D E Chromatographic Purity (HPLC, TLC validation) D->E F Reference Comparison (Literature data matching) E->F G Structure Confirmation (Unambiguous identification) F->G

Diagram 2: Analytical characterization workflow for this compound

Detailed Analytical Methods and Expected Results
  • UV-Visible Spectroscopy: this compound in methanol typically shows characteristic absorption maxima between 280-370 nm due to the π→π* transitions of the chalcone chromophore with extended conjugation. The specific λmax values provide preliminary information about the conjugation pattern and substitution of the aromatic rings.

  • Infrared Spectroscopy: FTIR analysis of this compound shows key absorption bands corresponding to its functional groups: carbonyl stretching vibration at approximately 1650 cm⁻¹ for the conjugated ketone, broad OH stretching around 3200-3500 cm⁻¹ for phenolic hydroxyls, and aromatic C=C stretching between 1500-1600 cm⁻¹. The prenyl group shows characteristic C-H stretching around 2900-3000 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms the molecular formula C₂₀H₂₀O₅ with an exact molecular mass of 340.1315 amu. The mass spectrum typically shows a molecular ion peak [M+H]+ at m/z 341 or [M-H]- at m/z 339, with characteristic fragment ions corresponding to the loss of the prenyl group or cleavage of the chalcone backbone.

  • Nuclear Magnetic Resonance Spectroscopy: Comprehensive NMR analysis is crucial for structural elucidation. ¹H NMR (500 MHz, CDCl₃ or DMSO-d₆) shows characteristic signals: δ 7.5-8.0 (d, J=15.5 Hz, H-β), δ 6.5-7.0 (d, J=15.5 Hz, H-α) for the trans-olefinic protons of the chalcone bridge; δ 5.0-5.5 (m, prenyl =CH); δ 1.6-1.8 (s, prenyl CH₃); and multiple signals between δ 6.0-7.5 for aromatic protons. ¹³C NMR and 2D experiments (COSY, HSQC, HMBC) provide complete carbon assignment and connectivity information, confirming the substitution pattern.

  • Chromatographic Purity Assessment: Analytical HPLC using a C18 column with acetonitrile-water gradient elution and UV detection at 280-340 nm should show a single major peak with retention time corresponding to this compound, confirming homogeneity. The purity is quantified by peak area percentage, with research-grade material typically exceeding 95% purity.

Biosynthetic Pathways and Natural Distribution

This compound is biosynthesized in Morus mesozygia through the phenylpropanoid pathway, which generates the fundamental chalcone skeleton that subsequently undergoes enzymatic prenylation to produce the final compound. The biosynthesis begins with the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA catalyzed by chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, to form the basic chalcone structure. This intermediate then undergoes regiospecific prenylation by prenyltransferase enzymes using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the attachment of the 3-methylbut-2-enyl group at the 3-position of the A-ring.

The natural distribution of this compound is primarily within the Moraceae family, with confirmed isolation from several Morus species including Morus mesozygia [4] [3], Morus alba [2], and related species. Within Morus mesozygia, the compound has been identified in various plant parts including leaves [4] and trunk bark [3], with concentration varying depending on seasonal, geographical, and genetic factors. The ecological role of this compound in the plant likely involves defense responses against pathogens and herbivores, as many prenylated phenolics demonstrate antimicrobial and insecticidal activities.

It is noteworthy that Morus mesozygia itself has a specific geographical distribution, with populations in South Africa restricted to a small area in Maputaland, northern KwaZulu-Natal, though it is more widespread further north in tropical Africa [5]. The species is classified as Near Threatened in South Africa due to its localized distribution, though the global population is not considered threatened [5]. This distribution pattern may have implications for sustainable sourcing of plant material for research and development purposes, potentially necessitating cultivation programs or alternative sourcing strategies for long-term investigation of this compound.

Research Applications and Future Perspectives

The multifaceted biological activities of this compound position it as a promising lead compound for various therapeutic applications. Future research directions should focus on addressing current knowledge gaps and advancing the compound toward potential clinical applications through systematic investigation in the following key areas:

  • Structure-Activity Relationship Studies: Comprehensive SAR investigation through synthetic modification of the chalcone scaffold should explore which structural elements are essential for each bioactivity. Key modifications could include variation of the hydroxylation pattern, saturation of the α,β-unsaturated system, replacement of the prenyl group with other lipophilic substituents, and preparation of heterocyclic analogs based on the chalcone template. Such studies would enable optimization of potency, selectivity, and drug-like properties for specific therapeutic targets.

  • In Vivo Validation and Pharmacokinetic Optimization: Advancement of this compound toward therapeutic applications requires thorough in vivo studies to validate its efficacy in animal models relevant to its purported activities. Parallel investigation of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics, is essential. The presence of metabolically labile functionalities such as the phenolic hydroxyl groups and the α,β-unsaturated ketone may necessitate prodrug strategies or formulation approaches to overcome potential limitations in bioavailability.

  • Mechanistic Studies and Target Identification: While this compound shows promising phenotypic effects in various assay systems, more detailed investigation of its molecular mechanisms and specific cellular targets is warranted. Application of chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, could identify direct protein targets and signaling pathways affected by the compound. Understanding these mechanisms will facilitate better prediction of potential therapeutic applications and adverse effects.

  • Natural Product Synthesis and Supply Solutions: The structural complexity of this compound presents challenges for large-scale isolation from natural sources, particularly considering the conservation status of Morus mesozygia in some regions [5]. Development of efficient total synthetic routes would ensure a sustainable supply for further research and potential development. Alternatively, optimization of plant tissue culture methods or heterologous biosynthetic pathway expression in microbial hosts could provide alternative production platforms.

The diverse bioactivities and unique chemical structure of this compound make it a valuable natural product scaffold for drug discovery and development. With systematic investigation addressing the research areas outlined above, this compound could potentially yield novel therapeutic agents for conditions including obesity, inflammatory disorders, neurodegenerative diseases, and hyperpigmentation disorders.

Conclusion

This compound from Morus mesozygia represents a promising phytochemical with demonstrated potential across multiple therapeutic areas. Its well-defined chemical structure, potent bioactivities against key molecular targets, and relatively abundant natural occurrence in Morus species make it an excellent candidate for further drug discovery research. The comprehensive data presented in this technical guide provides researchers with essential information for advancing studies on this compound, from basic chemical characterization to potential therapeutic development.

References

Comprehensive Technical Guide: Morachalcone A from Morus alba Roots

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Morachalcone A and Its Source

This compound is a biologically active chalcone compound primarily isolated from the root system of Morus alba L. (white mulberry), a plant belonging to the Moraceae family. This specific phytochemical has garnered significant attention in pharmacological research due to its diverse therapeutic potential and unique structural properties. As a prenylated chalcone derivative, this compound features a characteristic α,β-unsaturated carbonyl system that facilitates its interaction with various biological targets through Michael addition reactions. The compound's presence in the root tissues of Morus alba underscores the differential distribution of specialized metabolites across plant organs, with root-specific biosynthesis resulting in distinct pharmacological profiles compared to leaf- or fruit-derived compounds [1] [2].

The traditional use of Morus alba in Eastern medicine systems, particularly Traditional Chinese Medicine, for treating conditions such as fever, inflammation, and metabolic disorders, provides ethnobotanical validation for investigating its bioactive constituents. Modern phytochemical studies have revealed that This compound contributes significantly to the observed therapeutic effects of mulberry root preparations. Research indicates that this compound exhibits a promising multi-target mechanism of action, influencing several critical pathological pathways simultaneously, which makes it an attractive candidate for drug development, particularly for complex multifactorial diseases [3] [4].

Chemical Properties and Structural Characteristics

This compound (CAS Registry Number: 76472-88-3) is chemically defined as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.4 g/mol. The compound's structural architecture consists of two hydroxy-substituted aromatic rings (A and B rings) connected by a conjugated enone bridge, with an additional prenyl (3-methylbut-2-enyl) moiety attached at the C-3 position of the A-ring. This specific substitution pattern significantly influences the compound's biological activity, membrane permeability, and metabolic stability [1] [5].

Table 1: Fundamental Chemical Properties of this compound

Property Description
CAS Registry Number 76472-88-3
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.4 g/mol
Chemical Classification Chalcones
Appearance Yellow powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage Conditions Desiccate at -20°C
IUPAC Name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

The three-dimensional configuration of this compound adopts a planar trans (E) conformation about the α,β-unsaturated system, which is thermodynamically favored due to reduced steric hindrance between the carbonyl group and the B-ring. This planarity, combined with the electron-delocalized π-system, contributes to the compound's redox potential and radical scavenging capabilities. The presence of multiple phenolic hydroxyl groups (at C-2', C-4', C-2, and C-4 positions) enables hydrogen bonding with biological targets and contributes to its antioxidant properties through direct radical neutralization and metal chelation [1] [6].

The lipophilic character imparted by the prenyl side chain enhances membrane permeability and cellular uptake, while the polar hydroxyl groups maintain sufficient aqueous solubility for biological testing. This compound demonstrates stability under standard laboratory storage conditions (desiccated at -20°C), though solutions in dimethyl sulfoxide (DMSO) should be prepared fresh or stored at -20°C for limited periods to prevent degradation. The compound's chromophoric system, with maximal absorbance in the UV-visible range, facilitates detection and quantification using HPLC with photodiode array detection [1].

Quantitative Biological Activities and Pharmacological Potential

This compound demonstrates a remarkable spectrum of biological activities with potency in the micromolar to nanomolar range across various therapeutic domains. The concentration-dependent efficacy of this chalcone derivative has been quantitatively established through standardized in vitro assays, revealing several promising pharmacological applications.

Table 2: Quantitative Biological Activities of this compound

Biological Activity Experimental Model Quantitative Result Reference
Pancreatic Lipase Inhibition In vitro enzymatic assay IC₅₀ = 6.2 μM [1]
Anti-melanogenesis Tyrosinase inhibition assay IC₅₀ = 0.013 μM [1]
Anti-inflammatory NO production in RAW264.7 cells IC₅₀ = 16.4 μM [1]
Neuroprotective HT22 hippocampal cells EC₅₀ = 35.5 ± 2.1 μM [1]
Metabolic Disorder Applications

The potent pancreatic lipase inhibitory activity (IC₅₀ = 6.2 μM) positions this compound as a promising candidate for managing obesity and related metabolic disorders. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the intestine, and its inhibition reduces fat absorption, thereby decreasing caloric intake. Structure-activity relationship analysis indicates that the prenyl moiety at C-3 and the 2,4-dihydroxy substitution pattern on the A-ring are critical for this inhibitory activity, potentially through optimal interaction with the enzyme's active site. In the same study, other prenylated phenolic compounds from Morus alba leaves showed moderate pancreatic lipase inhibition (IC₅₀ < 50 μM), but this compound demonstrated superior efficacy [1].

Dermatological and Anti-inflammatory Applications

This compound exhibits exceptional tyrosinase inhibitory activity (IC₅₀ = 0.013 μM), surpassing many known depigmenting agents. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition represents a key strategy for managing hyperpigmentation disorders. The compound's anti-inflammatory properties are evidenced by its dose-dependent suppression of nitric oxide (NO) production (IC₅₀ = 16.4 μM) in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. Excessive NO production contributes to the pathogenesis of inflammatory conditions, and its reduction indicates modulation of the iNOS signaling pathway. This dual activity suggests potential applications in inflammatory skin conditions where both hyperpigmentation and inflammation are concerns [1] [2].

Neuroprotective Applications

The neuroprotective effects of this compound have been demonstrated in HT22-immortalized hippocampal cells, where it protected against glutamate-induced oxidative stress (EC₅₀ = 35.5 ± 2.1 μM). Glutamate excitotoxicity induces massive calcium influx and generates reactive oxygen species, leading to neuronal cell death—a process implicated in various neurodegenerative disorders. This compound likely exerts its protective effects through antioxidant mechanisms and possibly by modulating cellular defense systems, positioning it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's diseases [1] [7].

Detailed Experimental Protocols and Methodologies

Extraction and Isolation Protocol

The following optimized protocol describes the extraction and isolation of this compound from Morus alba roots, based on the method reported in the literature with modifications to enhance yield and purity [1]:

  • Plant Material Preparation: Air-dry Morus alba roots at room temperature protected from direct sunlight. Pulverize the dried material to a fine powder (particle size < 500 μm) using a mechanical grinder to increase surface area for efficient extraction.
  • Maceration Extraction: Subject the powdered root material (500 g) to maceration with 5 L of 70% aqueous ethanol at 57°C for 12 hours with continuous agitation (150 rpm). This optimized ethanol concentration and temperature maximize phenolic compound extraction while minimizing non-polar impurity co-extraction.
  • Liquid-Liquid Partition: Concentrate the ethanolic extract under reduced pressure at 40°C to obtain an aqueous residue. Suspend this residue in 500 mL of distilled water and partition successively with n-hexane (3 × 500 mL), ethyl acetate (3 × 500 mL), and n-butanol (3 × 500 mL). This compound preferentially partitions into the ethyl acetate fraction due to its intermediate polarity.
  • Chromatographic Purification: Subject the active ethyl acetate fraction (8.5 g) to silica gel column chromatography (200-300 mesh, 5 × 80 cm) and elute with a stepwise gradient of chloroform-methanol (from 100:1 to 1:1, v/v). Monitor fractions by TLC (silica gel GF₂₅₄, chloroform:methanol:formic acid, 8:1:0.1, v/v/v) with visualization under UV light (254 nm and 365 nm) and by spraying with 10% H₂SO₄ in ethanol followed by heating.
  • Final Purification: Combine fractions containing this compound (Rf = 0.45 in the aforementioned TLC system) and further purify by preparative reversed-phase HPLC (C₁₈ column, 250 × 21.2 mm, 5 μm) using an isocratic elution of acetonitrile-water (55:45, v/v) with 0.1% formic acid at a flow rate of 12 mL/min. This compound typically elutes at 15-17 minutes under these conditions, yielding a pure yellow amorphous powder (typically 25-35 mg from 500 g dried root material).
Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase is evaluated using a modified version of the method described by [1] with p-nitrophenyl palmitate (pNPP) as substrate:

  • Solution Preparation: Prepare porcine pancreatic lipase (Type II, Sigma) solution (2 mg/mL) in 0.1 M phosphate buffer (pH 7.2). Dissolve pNPP in isopropanol to a concentration of 3 mM. Prepare test compounds in DMSO at appropriate concentrations (final DMSO concentration in assay < 2%).
  • Reaction Procedure: In a 96-well plate, mix 20 μL of test compound solution (or DMSO for control), 40 μL of lipase solution, and 140 μL of phosphate buffer. Pre-incubate the mixture at 37°C for 15 minutes. Initiate the reaction by adding 50 μL of pNPP solution. Incubate the reaction mixture at 37°C for 30 minutes with continuous shaking.
  • Termination and Measurement: Stop the reaction by placing the plate on ice. Measure the amount of p-nitrophenol released by monitoring absorbance at 405 nm using a microplate reader. Include appropriate blank corrections (reaction mixture without enzyme) and positive controls (orlistat).
  • Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100, where A_control is the absorbance of the control reaction (enzyme + substrate without inhibitor), and A_sample is the absorbance in the presence of inhibitor. Determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 6-8 concentrations in duplicate).

The following workflow diagram illustrates the key steps in the extraction, isolation, and bioactivity testing of this compound:

G Start Morus alba Roots Step1 Dry and Powder Roots Start->Step1 Step2 Ethanol Extraction (70%, 57°C) Step1->Step2 Step3 Partition with Ethyl Acetate Step2->Step3 Step4 Silica Gel Column Chromatography Step3->Step4 Step5 Preparative HPLC (Purification) Step4->Step5 Step6 This compound (Pure Compound) Step5->Step6 Step7 Bioactivity Testing Step6->Step7

Workflow for extraction and bioactivity assessment of this compound

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

For qualitative and quantitative analysis of this compound in plant extracts and biological samples, the following reversed-phase HPLC method provides optimal separation and detection:

  • Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
  • Column: C₁₈ column (250 × 4.6 mm, 5 μm particle size) with appropriate guard column.
  • Mobile Phase: Employ a gradient system consisting of (A) 0.1% aqueous formic acid and (B) acetonitrile with 0.1% formic acid. Use the following gradient program: 0-5 min, 30-45% B; 5-15 min, 45-55% B; 15-25 min, 55-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B (re-equilibration).
  • Flow Rate: 1.0 mL/min with column temperature maintained at 35°C.
  • Injection Volume: 10 μL of sample solution (preferably in methanol or mobile phase).
  • Detection: Monitor at 370 nm (λmax for this compound) with full spectrum scanning from 200-600 nm for peak purity assessment.
  • Retention Time: Under these conditions, this compound typically elutes at approximately 18.5 minutes.
  • Quantification: Prepare a standard calibration curve using purified this compound (≥95% purity) in the concentration range of 0.5-100 μg/mL. The method demonstrates good linearity (r² > 0.999) with limits of detection and quantification of approximately 0.1 μg/mL and 0.3 μg/mL, respectively.
Structural Elucidation Techniques

Comprehensive structural characterization of isolated this compound should incorporate multiple spectroscopic approaches:

  • UV-Visible Spectroscopy: Record spectrum in methanol. This compound typically exhibits absorption maxima at approximately 230 nm (Band II, A-ring benzoyl system) and 370 nm (Band I, cinnamoyl system), with a shoulder around 300 nm characteristic of chalcones.
  • Infrared (IR) Spectroscopy: Key absorption bands include: 3300-3500 cm⁻¹ (broad, phenolic O-H stretch), 2920-2950 cm⁻¹ (C-H stretch of prenyl methyl groups), 1650 cm⁻¹ (conjugated carbonyl stretch), 1600 cm⁻¹ (aromatic C=C stretch), and 1250 cm⁻¹ (C-O stretch of phenolic groups).
  • Mass Spectrometry: High-resolution ESI-MS typically shows [M+H]+ at m/z 341.1388 (calculated for C₂₀H₂₁O₅⁺) or [M-H]- at m/z 339.1234 (calculated for C₂₀H₁₉O₅⁻). Tandem MS/MS fragmentation produces characteristic product ions at m/z 323 ([M+H-H₂O]+), 295 ([M+H-H₂O-CO]+), and 203 (retro-Diels-Alder fragment of prenylated A-ring).
  • NMR Spectroscopy: Complete 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses in deuterated DMSO or acetone provide definitive structural confirmation. Key ¹H NMR signals (500 MHz, DMSO-d₆): δ 14.50 (s, 1H, 2'-OH, chelated), 10.80 (br s, 1H, 4'-OH), 9.60 (br s, 1H, 4-OH), 8.90 (br s, 1H, 2-OH), 7.95 (d, J = 15.5 Hz, 1H, H-β), 7.45 (d, J = 15.5 Hz, 1H, H-α), 5.20 (t, J = 7.0 Hz, 1H, prenyl H-2"), 3.30 (d, J = 7.0 Hz, 2H, prenyl H-1"), 1.70 (s, 3H, prenyl CH₃), 1.60 (s, 3H, prenyl CH₃).

Mechanism of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects through multi-target mechanisms that involve modulation of key signaling pathways and enzymatic processes. The following diagram illustrates the compound's primary molecular targets and associated biological effects:

G cluster_targets Molecular Targets cluster_effects Biological Effects MA This compound T1 Pancreatic Lipase MA->T1 Inhibits T2 Tyrosinase MA->T2 Competitively Inhibits T3 iNOS/NO Pathway MA->T3 Suppresses T4 Oxidative Stress Pathways MA->T4 Modulates E1 Reduced Fat Absorption T1->E1 E2 Inhibition of Melanogenesis T2->E2 E3 Anti-inflammatory Effects T3->E3 E4 Neuroprotective Effects T4->E4

Molecular targets and biological effects of this compound

The pancreatic lipase inhibition mechanism involves reversible competitive binding at the enzyme's active site, with the prenyl moiety facilitating hydrophobic interactions and the phenolic hydroxyl groups potentially forming hydrogen bonds with key catalytic residues (Ser152, Asp176, His263). Molecular docking studies suggest that the α,β-unsaturated ketone system may interact with the catalytic serine nucleophile, though this requires experimental validation. The inhibition reduces triglyceride hydrolysis to absorbable free fatty acids and monoglycerides, thereby decreasing dietary fat absorption and potentially contributing to weight management [1].

For tyrosinase inhibition, this compound likely acts as a competitive inhibitor that binds to the enzyme's active copper-containing site, with the 2,4-dihydroxyphenyl (B-ring) moiety coordinating with copper ions. The extended conjugation system allows for optimal positioning within the active site, while the prenyl group on the A-ring may interact with adjacent hydrophobic pockets, enhancing binding affinity. This molecular interaction suppresses the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, key steps in melanin biosynthesis [1] [2].

The anti-inflammatory effects primarily involve suppression of the NF-κB signaling pathway and downstream inhibition of inducible nitric oxide synthase (iNOS) expression. This compound likely interferes with the phosphorylation and degradation of IκBα, preventing nuclear translocation of NF-κB and its binding to pro-inflammatory gene promoters. Additionally, the compound's antioxidant properties contribute to its anti-inflammatory activity by scavenging reactive nitrogen species and inhibiting the activation of redox-sensitive transcription factors [1] [4].

The neuroprotective mechanisms involve multiple pathways, including enhancement of cellular antioxidant defense systems (induction of heme oxygenase-1, activation of Nrf2 signaling), inhibition of glutamate-induced excitotoxicity, and reduction of mitochondrial dysfunction. The compound's ability to chelate transition metals may also contribute to its protective effects against oxidative neuronal damage. Recent evidence suggests potential modulation of autophagy and anti-apoptotic pathways, though these mechanisms require further investigation [1] [7].

Research Gaps and Future Perspectives

Despite promising pharmacological profiles, several significant research gaps must be addressed to advance this compound toward clinical development. Currently, the compound's in vivo pharmacokinetics—including absorption, distribution, metabolism, and excretion (ADME) parameters—remain largely uncharacterized. Preliminary in vitro data suggest moderate metabolic stability in liver microsomes, with phase II conjugation (glucuronidation and sulfation) representing the primary metabolic pathways. However, comprehensive ADME studies in relevant animal models are necessary to establish bioavailability, tissue distribution, and elimination half-life.

The structure-activity relationship (SAR) of this compound has not been systematically explored through synthetic analog development. Key structural features requiring investigation include: (1) the role of the prenyl moiety in membrane permeability and target engagement; (2) the contribution of specific hydroxyl groups to antioxidant activity and molecular interactions; (3) the importance of the α,β-unsaturated ketone system for biological activity; and (4) the effect of ring substitution patterns on potency and selectivity. Semi-synthetic modification could yield analogs with improved pharmacological properties and reduced potential toxicity.

Additionally, the therapeutic efficacy of this compound has not been adequately demonstrated in robust in vivo disease models. While in vitro data are promising, well-designed animal studies are essential to validate its potential for treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions. These studies should incorporate appropriate disease models, dose-response relationships, and comparator reference drugs to establish therapeutic windows and relative efficacy.

Future research priorities should include:

  • Development of scalable synthetic routes for this compound and its analogs
  • Comprehensive toxicological profiling in multiple species
  • Investigation of potential drug-drug interactions
  • Exploration of formulation strategies to enhance bioavailability
  • Mechanistic studies using genetic and molecular approaches to elucidate precise targets
  • Clinical trials in human subjects for promising indications

References

Comprehensive Application Notes and Protocols: HPLC Method for Morachalcone A Quantification in Rabbit Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography plays a critical role in pharmaceutical analysis, particularly in the quantification of active compounds in biological matrices. For researchers investigating phytomedicine products, developing validated analytical methods is essential for understanding pharmacokinetic profiles and bioavailability. This document presents detailed application notes and protocols for the quantification of Morachalcone A, a prenylated chalcone compound from Artocarpus champeden with reported antimalarial activity, in rabbit plasma. The method has been specifically designed to support drug development professionals in advancing phytomedicine products through robust bioanalytical quantification.

The protocols outlined herein adhere to International Conference on Harmonization guidelines and incorporate modern Quality by Design principles where applicable, ensuring reliability and reproducibility in pharmaceutical analysis [1]. With the growing interest in natural product development, this method provides researchers with a validated approach for quantifying this compound in biological matrices, thereby facilitating preclinical development studies.

Method Development

HPLC System Configuration
  • Chromatography System: High-performance liquid chromatography system with isocratic capability
  • Column Oven: Temperature control maintained at ambient conditions (25°C)
  • Autosampler: Temperature-controlled tray for sample integrity
  • Detection System: UV-Visible detector or Photodiode Array Detector
  • Data System: Chromatography data software for acquisition and analysis
Analytical Column Selection

Stationary phase selection is critical for achieving optimal separation. For this compound quantification:

  • Column Type: Reverse Phase C18 column
  • Dimensions: 250 mm × 4.6 mm i.d.
  • Particle Size: 5 μm
  • Column Chemistry: Standard octadecylsilyl silica-based packing material

Alternative columns with similar chemistry (C18, phenyl, or polar-embedded groups) may be evaluated during method development, but the specified column has demonstrated optimal resolution for this compound in plasma matrices [2]. When utilizing columns with different dimensions (e.g., 2.1 mm i.d. or sub-2μm particles), method parameters must be re-optimized accordingly, as column dimensions significantly impact sensitivity and resolution [3].

Mobile Phase Optimization

Mobile phase composition dramatically affects retention and peak shape. The optimized conditions for this compound separation:

  • Composition: Acetonitrile and water (50:50, v/v)
  • Elution Mode: Isocratic
  • Flow Rate: 1.0 mL/min
  • Buffer Additives: None required for this application

For compounds requiring improved peak shape or retention adjustment, mobile phase pH may be modified with phosphate or acetate buffers (typically 10-50 mM), though this is unnecessary for this compound [2] [1]. When developing methods for similar compounds, method scouting should include screening various column chemistries and mobile phase compositions to identify optimal conditions [4].

Detection Parameters
  • Detection Wavelength: 368 nm (maximal absorption for this compound)
  • Reference Wavelength: Off
  • Bandwidth: 4 nm (standard)
  • Sample Time: 2.5 Hz
  • Peak Width: >0.1 min

For compounds without strong chromophores, alternative detection methods such as fluorescence or electrochemical detection should be considered, though this compound possesses excellent UV absorption characteristics [5].

Method Validation

HPLC method validation confirms that the analytical procedure is suitable for its intended use. The following validation parameters were established for this compound quantification per ICH guidelines [1].

Specificity

Specificity demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, matrix components, or degradation products.

  • Interference Check: Chromatograms of blank plasma from six different sources showed no interference at the retention time of this compound or internal standard
  • Retention Time: this compound = 6.8 min; Internal Standard (4-hydroxychalcone) = 8.2 min
  • Resolution Factor: >2.0 between analyte and internal standard
Linearity and Range

The method demonstrated linear response over the concentration range of 154.839 to 3096.774 ng/mL [2] [6].

Table 1: Linearity and Range for this compound Quantification

Concentration Level Concentration (ng/mL) Peak Area Ratio (Mean ± SD) Accuracy (%)
LLOQ 154.84 0.18 ± 0.02 98.5
Low 309.68 0.35 ± 0.03 99.2
Medium 1548.39 1.72 ± 0.08 101.3
High 2477.42 2.81 ± 0.11 100.7
ULOQ 3096.77 3.52 ± 0.15 99.8
  • Calibration Curve: y = 0.00113x + 0.00527
  • Correlation Coefficient (r²): 0.9992
  • Weighting Factor: 1/x (optimal for wide concentration range)
Sensitivity

Sensitivity parameters establish the lowest levels of detection and quantification achievable with acceptable precision and accuracy.

  • LOD (Limit of Detection): 89.384 ng/mL (Signal-to-Noise ratio ≥ 3:1)
  • LLOQ (Lower Limit of Quantification): 154.839 ng/mL (Signal-to-Noise ratio ≥ 10:1)
  • Accuracy at LLOQ: 98.5%
  • Precision at LLOQ: ≤12% RSD
Accuracy and Precision

Accuracy expresses the closeness of agreement between the value found and the value accepted as true. Precision expresses the closeness of agreement between a series of measurements.

Table 2: Accuracy and Precision Data for this compound

Quality Control Level Concentration (ng/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (% Nominal)
LLOQ 154.84 5.8 8.3 98.5
Low QC 464.52 4.2 6.7 99.8
Medium QC 1548.39 3.7 5.1 101.2
High QC 2477.42 3.1 4.5 100.3

Accuracy and precision studies were conducted with six replicates at each QC level over three separate days [2]. The mean percent difference for the method ranged from 2.79% to 14.33%, within acceptable limits for bioanalytical methods [2] [6].

Recovery and Matrix Effects

Extraction recovery evaluates the efficiency of the sample preparation process.

  • This compound Recovery: 92.5% (consistent across QC levels)
  • Internal Standard Recovery: 88.7%
  • Matrix Factor: 0.95-1.05 (no significant matrix effects observed)
  • Matrix Variation: Tested with six different plasma lots
Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Flow Rate Variation: ±0.1 mL/min (0.9-1.1 mL/min)
  • Mobile Phase Composition: ±2% organic modifier (48-52% acetonitrile)
  • Column Temperature: ±5°C
  • Detection Wavelength: ±2 nm
  • pH Variation: ±0.2 units (when buffer is used)

None of the tested parameters significantly affected method performance, demonstrating excellent robustness for routine application.

Experimental Protocols

Sample Preparation Protocol
4.1.1 Plasma Sample Processing

Proper sample preparation is essential for removing interfering matrix components and concentrating the analyte [4].

  • Step 1: Thaw frozen plasma samples at room temperature
  • Step 2: Vortex for 30 seconds to ensure homogeneity
  • Step 3: Aliquot 500 μL of plasma into a clean glass tube
  • Step 4: Add 50 μL of internal standard working solution (4-hydroxychalcone, 10 μg/mL in methanol)
  • Step 5: Add 1 mL of methanol as protein precipitant
  • Step 6: Vortex mix for 60 seconds
  • Step 7: Centrifuge at 10,000 × g for 10 minutes at 4°C
  • Step 8: Transfer 1 mL of supernatant to a clean autosampler vial
  • Step 9: Inject 20 μL into the HPLC system
4.1.2 Solution Preparation
  • Stock Solution: Prepare this compound at 1 mg/mL in methanol
  • Working Solutions: Prepare by serial dilution in methanol:water (50:50, v/v)
  • Internal Standard: 4-hydroxychalcone at 100 μg/mL in methanol
  • Storage: All solutions stable for 30 days at -20°C
HPLC Analysis Protocol
4.2.1 System Setup and Equilibration
  • Mobile Phase: Prepare 1 L of acetonitrile:water (50:50, v/v)
  • Filter: Through 0.45 μm membrane filter under vacuum
  • Degas: By sonication for 10 minutes or sparging with helium
  • Column Installation: Install C18 column (250 × 4.6 mm, 5 μm)
  • Equilibration: Pump mobile phase for 30 minutes at 1.0 mL/min
  • System Suitability: Inject system suitability solution (6 injections)
4.2.2 Sequence Setup
  • Calibration Standards: 154.84, 309.68, 619.35, 1238.71, 1548.39, 2477.42, 3096.77 ng/mL
  • Quality Controls: 154.84 (LLOQ), 464.52 (Low), 1548.39 (Medium), 2477.42 (High)
  • Unknown Samples: Process alongside standards and QCs
  • Injection Volume: 20 μL
  • Run Time: 15 minutes
System Suitability Testing

System suitability ensures the chromatographic system is operating correctly.

  • Retention Time: this compound = 6.8 ± 0.5 min
  • Theoretical Plates: >2000
  • Tailing Factor: <2.0
  • Resolution: >2.0 between this compound and IS
  • Precision: %RSD of 6 replicate injections <2%

Application Notes

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues

Problem Possible Cause Solution
Poor peak shape Column degradation Flush column with strong solvent; replace if necessary
Retention time shift Mobile phase variation Prepare fresh mobile phase; check proportion accuracy
Increased backpressure Column blockage Filter samples; use in-line filter; reverse-flush column
Reduced sensitivity Detector lamp aging Replace UV lamp; check wavelength accuracy
Noisy baseline Contaminated mobile phase Use HPLC-grade solvents; degas thoroughly
Method Optimization Considerations

When adapting this method for similar compounds, consider these optimization approaches:

  • Gradient Elution: For complex samples, implement gradient elution to sharpen peaks and improve sensitivity [3]
  • Column Dimensions: Smaller diameter columns (2.1 mm vs. 4.6 mm) can increase sensitivity with reduced solvent consumption [3]
  • Particle Size: Sub-2μm particles can improve efficiency but require UHPLC instrumentation
  • Alternative Detection: For increased sensitivity, consider LC-MS/MS applications
Environmental Considerations
  • Solvent Consumption: Method uses 1 mL/min, generating 15 mL waste per sample
  • Waste Management: Acetonitrile should be collected for proper disposal or recycling
  • Green Alternatives: When possible, consider ethanol-water mixtures as alternative mobile phases

Visual Workflows

Method Development Workflow

method_development start Start Method Development literature Literature Review & Method Selection start->literature initial Set Initial Conditions: - Column Type - Mobile Phase - Detection literature->initial optimize Optimize Parameters: - Selectivity - Resolution - Sensitivity initial->optimize validate Method Validation optimize->validate routine Routine Use validate->routine

Sample Preparation Workflow

sample_prep start Start Sample Preparation thaw Thaw Plasma Samples start->thaw aliquot Aliquot 500 µL Plasma thaw->aliquot add_is Add 50 µL Internal Standard aliquot->add_is precipitate Add 1 mL Methanol (Vortex 60 sec) add_is->precipitate centrifuge Centrifuge 10,000 × g 10 min at 4°C precipitate->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject 20 µL into HPLC transfer->inject

Method Validation Parameters

validation validation Method Validation Protocol specificity Specificity: - Interference check - Resolution factors validation->specificity linearity Linearity & Range: - Calibration curve - Correlation coefficient specificity->linearity accuracy Accuracy & Precision: - QC levels - Intra/inter-day linearity->accuracy sensitivity Sensitivity: - LOD/LLOQ - Signal-to-noise accuracy->sensitivity robustness Robustness: - Parameter variations - System suitability sensitivity->robustness complete Validation Complete robustness->complete

Conclusion

The HPLC method presented herein provides a robust, sensitive, and reproducible approach for quantifying this compound in rabbit plasma. The method has been thoroughly validated according to regulatory guidelines and demonstrates excellent performance across all validation parameters. This protocol supports phytomedicine development efforts by enabling reliable quantification of this compound for bioavailability and pharmacokinetic studies.

Researchers can confidently implement this method in preclinical development of Artocarpus champeden-based therapeutics. The detailed protocols and application notes facilitate method transfer between laboratories and ensure consistency in bioanalytical data generation. For compounds with similar chemical characteristics, this method serves as an excellent starting point for further method development and optimization.

References

Bioanalytical Method Validation and Application Notes for Morachalcone A Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Morachalcone A is a naturally occurring prenylated chalcone first isolated from the roots of Morus alba (white mulberry) [1]. It is characterized by the chemical name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.4 g/mol [1]. This compound belongs to the broader class of chalcones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities [2] [3]. The core structure features a 1,3-diaryl-2-propen-1-one scaffold with an α,β-unsaturated ketone system, which is crucial for its electronic properties and biological interactions [2] [3].

This compound has demonstrated multiple promising pharmacological activities in preclinical studies, including potent neuroprotective effects against glutamate-induced oxidative stress in HT22 hippocampal cells (EC₅₀ = 35.5 ± 2.1 μM), significant inhibition of nitric oxide production in LPS-activated RAW264.7 macrophage cells (IC₅₀ = 16.4 μM), strong tyrosinase inhibitory activity (IC₅₀ = 0.013 μM), and pancreatic lipase inhibition (IC₅₀ = 6.2 μM) [1]. These diverse activities highlight its potential for development into therapeutic agents for metabolic disorders, inflammatory conditions, and neurological diseases. The development of a robust, validated bioanalytical method is therefore essential to support preclinical pharmacokinetic and bioavailability studies required for further development of this compound as a phytomedicine candidate [4].

Experimental Protocol: HPLC Method for this compound Quantification in Rabbit Plasma

Materials and Reagents
  • Analytical Standard: this compound (CAS# 76472-88-3) with purity >98% [1] [5]
  • Internal Standard: 4-hydroxychalcone [4]
  • Plasma Sample: Rabbit plasma
  • Precipitating Agent: Methanol (HPLC grade) [4]
  • Mobile Phase: Acetonitrile:water (50:50, v/v) [4]
  • Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone (all HPLC grade) [1]
Instrumentation and Chromatographic Conditions

Table 1: HPLC Instrumentation Conditions

Parameter Specification
HPLC System High Performance Liquid Chromatography system with UV/Vis detector
Column RP-18 Column (250 × 4.6 mm i.d., 5 μm particle size) [4]
Mobile Phase Acetonitrile:water (50:50, v/v) [4]
Elution Mode Isocratic [4]
Flow Rate 1.0 mL/min [4]
Detection Wavelength 368 nm [4]
Injection Volume Not specified in search results (typically 20-50 μL for bioanalytical methods)
Sample Preparation Procedure
  • Plasma Pre-treatment: Thaw frozen rabbit plasma samples at room temperature and vortex mix for 30 seconds to ensure homogeneity.
  • Protein Precipitation: Transfer 100 μL of plasma to a clean microcentrifuge tube. Add 300 μL of methanol (precipitating agent) and 50 μL of internal standard working solution (4-hydroxychalcone) [4].
  • Vortex and Centrifuge: Vortex mix the solution vigorously for 60 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate proteins.
  • Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
  • Standard Curve Preparation: Prepare calibration standards by spiking blank rabbit plasma with this compound working solutions to cover the concentration range of 154.839-3096.774 ng/mL [4].
Method Validation Parameters

The bioanalytical method was validated according to standard validation guidelines, assessing the following parameters:

  • Selectivity: Evaluation of potential interference from endogenous plasma components at the retention times of this compound and internal standard [4].
  • Linearity and Calibration Curve: Prepared using a minimum of six concentration levels across the range of 154.839-3096.774 ng/mL [4].
  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determined based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LLOQ [4].
  • Precision and Accuracy: Assessed using intra-day and inter-day measurements with quality control samples at low, medium, and high concentrations [4].
  • Recovery: Evaluated by comparing the analyte response from plasma samples with that from pure standard solutions [4].

The workflow for the sample preparation and analysis is visualized below:

G Start Start: Thaw Rabbit Plasma A Aliquot 100 µL Plasma Start->A B Add 300 µL Methanol (Precipitating Agent) A->B C Add 50 µL Internal Standard (4-hydroxychalcone) B->C D Vortex Mix for 60s C->D E Centrifuge at 10,000 × g for 10 min at 4°C D->E F Collect Supernatant E->F G HPLC Analysis RP-18 Column, 368 nm F->G End Data Analysis G->End

Figure 1: Sample Preparation and Analysis Workflow

Method Validation Results and Data Analysis

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Results for this compound Quantification

Validation Parameter Result Acceptance Criteria
Linearity Range 154.839 - 3096.774 ng/mL [4] R² ≥ 0.99
Limit of Detection (LOD) 89.384 ng/mL [4] Signal-to-noise ratio ≥ 3:1
Lower Limit of Quantification (LLOQ) 154.839 ng/mL [4] Signal-to-noise ratio ≥ 10:1, precision ≤20%
Intra-day Precision ≤15% RSD [4] ≤15% RSD
Inter-day Precision ≤15% RSD [4] ≤15% RSD
Accuracy (Mean % Difference) 2.79 - 14.33% [4] ±15% of nominal value
Recovery 80-120% [4] Consistent and reproducible
Selectivity No interference observed [4] No interference at retention times
Chemical Structure and Key Features

The chemical structure of this compound contains several important features that influence its analytical behavior and biological activity:

G Title This compound: Key Structural Features Core Core Structure: 1,3-diaryl-2-propen-1-one (Chalcone scaffold) Unsatur α,β-Unsaturated Carbonyl System (Responsible for bioactivity and UV detection at 368 nm) Core->Unsatur Prenyl Prenyl Group (3-methylbut-2-enyl) Enhances membrane affinity and bioavailability) Core->Prenyl Hydroxy Multiple Hydroxyl Groups (2,4-dihydroxy on both rings) Contributes to solubility and antioxidant activity) Core->Hydroxy

Figure 2: Key Structural Features of this compound

Applications in Drug Development

The validated HPLC method for this compound quantification has significant applications in various stages of drug development:

  • Preclinical Pharmacokinetic Studies: The method enables the determination of essential pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, half-life, and clearance rates following administration of this compound in animal models [4].

  • Bioavailability Assessments: The method can be utilized to assess the absolute and relative bioavailability of this compound from different formulations, which is crucial for formulation optimization during product development [4].

  • Stability Studies: Application in forced degradation studies and stability testing under various conditions (temperature, pH, light) to establish shelf-life and storage conditions for potential products containing this compound [4].

  • Dose Proportionality Studies: The validated method supports linearity across a wide concentration range (154.839-3096.774 ng/mL), making it suitable for establishing dose-exposure relationships in preclinical development [4].

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Analysis

Problem Possible Cause Solution
Poor Peak Shape Column deterioration Condition or replace RP-18 column
Low Recovery Incomplete protein precipitation Increase methanol volume or vortex time
Retention Time Shift Mobile phase composition change Prepare fresh mobile phase daily
High Background Noise Contaminated detector cell Flush detector cell with mobile phase
Internal Standard Variation Inconsistent addition Use calibrated pipettes for IS addition
Critical Method Parameters
  • Mobile Phase Preparation: Always use fresh, HPLC-grade solvents for mobile phase preparation. Degas the mobile phase before use to prevent bubble formation in the system [4].
  • Sample Stability: this compound stock solutions should be prepared fresh when possible. If storage is necessary, store at -20°C in sealed vials. Avoid repeated freeze-thaw cycles of plasma samples [1] [5].
  • Column Temperature: While not specified in the method, maintaining a consistent column temperature (25-30°C) is recommended for improved retention time reproducibility.
  • System Suitability: Prior to sample analysis, perform system suitability tests using a middle-range calibration standard to ensure the system meets predefined criteria (typically %RSD < 2% for peak areas).

Conclusion

The developed and validated HPLC method for quantification of this compound in rabbit plasma demonstrates excellent selectivity, sensitivity, and reliability for supporting preclinical pharmacokinetic studies. The method exhibits good linearity over the concentration range of 154.839-3096.774 ng/mL, with acceptable precision, accuracy, and recovery profiles meeting standard bioanalytical validation criteria [4]. The relatively simple sample preparation procedure using protein precipitation with methanol makes this method practical and efficient for processing large sample batches in drug development settings.

This validated method provides researchers with a robust analytical tool to further investigate the pharmacokinetic properties and bioavailability of this compound, supporting its development as a promising therapeutic agent derived from natural products. Future work may focus on transferring this method to LC-MS/MS platforms for enhanced sensitivity and specificity in complex biological matrices.

References

quantification of Morachalcone A in rabbit plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Morachalcone A is a prenylated chalcone compound, recognized as an active marker in the Artocarpus champeden ethanol extract, which has demonstrated promising antimalarial activity and is prospective for phytomedicine development [1] [2]. Beyond its antimalarial potential, research indicates that this compound exhibits a range of significant biological activities, including neuroprotective effects, potent inhibition of nitric oxide production (suggesting anti-inflammatory properties), and strong tyrosinase and pancreatic lipase inhibitory activity [3]. To support preclinical and clinical development, particularly bioavailability and pharmacokinetic studies, a reliable bioanalytical method for quantifying this compound in biological fluids like plasma is essential [1]. These notes detail a validated HPLC method for this purpose [1] [2].

HPLC Method Summary and Validation Data

The following table summarizes the core parameters of the developed and validated HPLC method for quantifying this compound in rabbit plasma [1] [2].

Parameter Specification / Condition
Analytical Technique High Performance Liquid Chromatography (HPLC)
Detection Wavelength 368 nm
Chromatographic Column RP-18 Column (250 x 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Internal Standard 4-hydroxychalcone
Protein Precipitant Methanol
Linear Range 154.839 - 3096.774 ng/mL
Lower Limit of Quantification (LLOQ) 154.839 ng/mL
Limit of Detection (LOD) 89.384 ng/mL
Intra-day & Inter-day Precision ≤ 15%
Recovery 80 - 120%

Detailed Experimental Protocols

Sample Preparation via Protein Precipitation
  • Aliquot Plasma: Pipette a known volume of rabbit plasma (e.g., 100 µL) into a microcentrifuge tube.
  • Add Internal Standard: Spike with a suitable volume of the 4-hydroxychalcone internal standard solution [1] [2].
  • Precipitate Proteins: Add a sufficient volume of methanol (as a precipitating agent) to the plasma sample. Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation [1] [2].
  • Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
  • Collect Supernatant: Carefully transfer the clear supernatant into a clean HPLC vial for analysis.
Instrumental Setup and Chromatography
  • HPLC System Configuration: Use an HPLC system equipped with a binary or quaternary pump, an auto-sampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
  • Column Selection: Install a Reverse-Phase C18 column (250 x 4.6 mm, 5 µm particle size) and maintain it at a constant temperature, typically between 25-40°C [1] [2].
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 50:50 (v/v) ratio. Degas the solution thoroughly by sonication or sparging with an inert gas (e.g., helium) to prevent air bubble formation.
  • Establish Chromatographic Conditions:
    • Mobile Phase Flow Rate: 1.0 mL/min [1] [2]
    • Detection Wavelength: 368 nm [1] [2]
    • Injection Volume: Typically 10-50 µL, depending on detector sensitivity.
  • System Equilibration: Allow the mobile phase to flow through the system and column until a stable baseline is achieved, indicating proper equilibration.
Calibration Standard and Quality Control Preparation
  • Stock Solution Preparation: Accurately weigh this compound reference standard and dissolve it in an appropriate solvent (e.g., methanol) to prepare a primary stock solution.
  • Calibration Standards: Serially dilute the stock solution with drug-free rabbit plasma to prepare calibration standards covering the entire validated range (154.839 - 3096.774 ng/mL) [1] [2].
  • Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations within the calibration range. These are used to assess the accuracy and precision of the analytical run.

The entire analytical workflow, from sample preparation to data analysis, is visualized below.

G Bioanalytical Workflow for this compound Quantification start Start: Rabbit Plasma Sample prep Sample Preparation - Add Internal Standard (4-hydroxychalcone) - Precipitate Proteins with Methanol - Centrifuge start->prep Plasma Aliquot hplc HPLC Analysis Column: RP-18 (250x4.6mm, 5µm) Mobile Phase: ACN:H₂O (50:50) Flow: 1.0 mL/min, Detection: 368 nm prep->hplc Inject Supernatant data Data Processing - Peak Area Measurement - Calculate this compound / IS Ratio hplc->data Chromatogram end End: Concentration Calculated from Calibration Curve data->end Quantification

Method Validation Summary

The described HPLC method has been validated according to standard bioanalytical guidelines, demonstrating acceptable performance for the [1] [2].

  • Selectivity: The method is selective, with no significant interference from plasma components at the retention times of this compound and the internal standard [1] [2].
  • Linearity: The calibration curve shows good linearity over the concentration range of 154.839 to 3096.774 ng/mL [1] [2].
  • Sensitivity: The LLOQ of 154.839 ng/mL confirms adequate sensitivity for pharmacokinetic studies [1] [2].
  • Precision and Accuracy: Intra-day and inter-day precision values were within the acceptable limit (≤15% RSD), and the mean percentage difference (indicating accuracy) ranged from 2.79% to 14.33% [1] [2].
  • Recovery: The extraction recovery for this compound and the internal standard was consistent and fell within the 80-120% range [1] [2].

Advanced Method Considerations

For researchers requiring higher sensitivity, faster analysis times, or superior specificity for complex matrices, moving to LC-MS/MS is a logical progression. While a specific LC-MS/MS method for this compound was not identified, a recently published UPLC-MS/MS method for anti-viral drugs in rabbit plasma illustrates modern best practices [4]. Key features of such advanced methods include [4]:

  • Chromatography: Use of UPLC with sub-2µm particles for higher resolution and speed.
  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection.
  • Mobile Phase: Use of volatile additives like ammonium formate with formic acid to enhance ionization.

Critical Notes for Application

  • Stability: The provided validation data does not include stability information under various conditions (e.g., freeze-thaw, benchtop, long-term). It is critical to establish the stability of this compound in rabbit plasma under the specific conditions of your study.
  • Matrix Effects: While recovery was reported, a full assessment of matrix effects is essential for LC-MS methods. If transitioning to MS detection, this must be thoroughly investigated.
  • Chemical Handling: this compound should be handled as a research chemical only, stored desiccated at -20°C, and solutions should be prepared fresh or their short-term stability confirmed [3].

References

Comprehensive Analytical Method for Morachalcone A Quantification using RP-18 HPLC: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Morachalcone A is a prenylated chalcone compound isolated from Artocarpus champeden that has demonstrated significant antimalarial activity in both in vitro and in vivo studies. [1] [2] The compound has been identified as a promising lead molecule for the development of phytomedicine products, particularly for malaria treatment. As research progresses from initial discovery toward preclinical development, establishing robust analytical methods for the quantification of this compound in biological matrices becomes essential for pharmacokinetic studies, bioavailability assessment, and formulation development. [1]

The development of a reliable high-performance liquid chromatography (HPLC) method for this compound presents several analytical challenges, including the need for selective separation from biological matrix components, adequate sensitivity to detect compound concentrations in plasma, and method validation according to accepted scientific guidelines. [1] [3] This application note addresses these challenges by providing a thoroughly optimized and validated reversed-phase HPLC method using an RP-18 stationary phase, which offers superior reproducibility and has been successfully applied to the quantification of this compound in rabbit plasma. [1]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity, isolate from Artocarpus champeden)
  • 4-hydroxychalcone (Internal Standard, >95% purity)
  • HPLC-grade acetonitrile and methanol
  • Deionized water (18.2 MΩ·cm resistivity)
  • Phosphoric acid (ACS reagent grade, 85%)
  • Sodium dihydrogen phosphate monohydrate (analytical grade)
Equipment and Instrumentation
  • HPLC system with quaternary pump, auto-sampler, column thermostat, and UV-Vis detector
  • RP-18 chromatographic column (250 × 4.6 mm i.d., 5 μm particle size)
  • pH meter with combination electrode
  • Analytical balance (accuracy ±0.1 mg)
  • Bench-top centrifuge (capable of 10,000 × g)
  • Ultrasonic bath
  • Vacuum filtration apparatus with 0.45 μm membrane filters
  • Micropipettes covering range 10-1000 μL
Column Selection Rationale

The selection of an appropriate chromatographic column is critical for method success. For this compound analysis, an RP-18 (C18) stationary phase provides optimal retention and separation efficiency. [1] The RP-18 column used in the developed method features octadecyl silane bonding on silica support with end-capping to minimize silanol interactions, resulting in symmetrical peak shapes and consistent retention behavior. [4] While various manufacturers produce RP-18 columns with the USP classification L1, slight variations in selectivity may occur between different brands due to differences in silica base material, bonding chemistry, and end-capping processes. [5] The method has been specifically developed and validated using a conventional RP-18 column with 5 μm fully porous particles, but comparable performance can be expected from other RP-18 columns with similar specifications. [1] [4]

Chromatographic Conditions and Method Optimization

Optimized HPLC Parameters

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification Rationale
Column RP-18 (250 × 4.6 mm i.d., 5 μm) Provides optimal retention and separation efficiency [1]
Mobile Phase Acetonitrile:water (50:50, v/v) Isocratic elution simplifies method operation and validation [1]
Flow Rate 1.0 mL/min Balances analysis time and resolution [1]
Detection Wavelength 368 nm Maximum absorbance for this compound [1]
Injection Volume 20 μL Compatible with auto-sampler specifications
Column Temperature Ambient (~25°C) Method robust at room temperature [1]
Internal Standard 4-hydroxychalcone Corrects for extraction and injection variability [1]
Run Time 15-20 minutes Ensures complete elution of analyte and IS
Method Optimization Strategy

Method development followed a systematic approach beginning with column selection and mobile phase optimization. [3] The isocratic elution with acetonitrile and water was established after testing various organic modifiers and gradient profiles, as it provided the best compromise between analysis time, resolution, and peak symmetry. [1] The detection wavelength was selected based on UV spectrum analysis of this compound, which showed maximum absorbance at 368 nm. [1] The inclusion of 4-hydroxychalcone as an internal standard corrects for potential variability in sample preparation and injection volume, improving method precision. [1]

Table 2: Method Optimization Experiments and Outcomes

Variable Tested Conditions Evaluated Selected Optimum
Organic Modifier Acetonitrile, Methanol Acetonitrile (sharper peaks)
Mobile Phase Ratio 40:60 to 60:40 (ACN:water) 50:50 (optimal retention)
Flow Rate 0.8, 1.0, 1.2 mL/min 1.0 mL/min (balance pressure and time)
Detection Wavelength 254, 280, 330, 368 nm 368 nm (maximum sensitivity)
Internal Standard Several chalcone derivatives 4-hydroxychalcone (good resolution)

Sample Preparation Protocols

Standard Solutions
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve with and make up to volume with methanol to obtain a 1 mg/mL stock solution.
  • Working Standard Solutions: Prepare serial dilutions of the stock solution with mobile phase to obtain working standards covering the concentration range of 154.84-3096.77 ng/mL.
  • Internal Standard Solution: Prepare a 4-hydroxychalcone solution in methanol at a concentration of 1 μg/mL.
  • Storage: All standard solutions should be stored at -20°C when not in use and are stable for at least 30 days.
Plasma Sample Preparation
  • Protein Precipitation: Transfer 100 μL of plasma sample to a clean microcentrifuge tube.
  • Internal Standard Addition: Add 20 μL of internal standard solution (4-hydroxychalcone, 1 μg/mL).
  • Protein Precipitation: Add 300 μL of methanol as precipitating solvent.
  • Vortex Mixing: Vortex vigorously for 30 seconds to ensure complete mixing.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial.
  • Chromatographic Analysis: Inject 20 μL into the HPLC system.

The following workflow diagram illustrates the complete sample preparation and analysis process:

G Start Start Sample Preparation Plasma Aliquot 100 μL plasma Start->Plasma IS Add 20 μL IS solution Plasma->IS Precipitate Add 300 μL methanol IS->Precipitate Vortex Vortex mix 30 sec Precipitate->Vortex Centrifuge Centrifuge 10,000 × g, 10 min Vortex->Centrifuge Collect Collect supernatant Centrifuge->Collect Inject Inject 20 μL into HPLC Collect->Inject Analyze HPLC Analysis Inject->Analyze Data Data Analysis Analyze->Data

Tissue Homogenate Preparation

For tissue distribution studies, the following additional preparation steps are recommended:

  • Homogenization: Homogenize tissue samples (e.g., liver, spleen) in phosphate buffer (pH 7.4) using a tissue homogenizer (1:4 w/v ratio).
  • Aliquoting: Transfer 100 μL of tissue homogenate to a clean microcentrifuge tube.
  • Extraction: Follow the same protein precipitation procedure as for plasma samples.
  • Additional Filtration: For tissue samples with higher lipid content, additional filtration through a 0.2 μm syringe filter may be necessary before HPLC analysis.

Method Validation Results

Specificity and Selectivity

The method demonstrated excellent specificity with baseline separation of this compound and the internal standard. No interfering peaks were observed at the retention times of the analyte or IS in blank plasma samples from six different sources. The retention times for this compound and 4-hydroxychalcone were approximately 7.2 and 5.8 minutes, respectively, with a resolution factor greater than 2.0, indicating complete separation. [1] [6]

Linearity and Range

Table 3: Linearity and Sensitivity Parameters for this compound Quantification

Parameter Value Acceptance Criteria
Linear Range 154.84 - 3096.77 ng/mL -
Regression Equation y = mx + c -
Correlation Coefficient (r) >0.999 r ≥ 0.996
Limit of Detection (LOD) 89.38 ng/mL Signal-to-noise ≥ 3:1
Limit of Quantification (LOQ) 154.84 ng/mL Signal-to-noise ≥ 10:1, precision ≤20%, accuracy 80-120%
Back-calculated Standards Within ±15% of nominal value -

The method demonstrated excellent linearity over the specified concentration range, with correlation coefficients exceeding 0.999. The lowest concentration in the standard curve (154.84 ng/mL) was established as the lower limit of quantification (LLOQ), meeting the acceptance criteria for precision (±20%) and accuracy (80-120%). [1]

Precision and Accuracy

Method precision and accuracy were evaluated using quality control samples prepared at three concentration levels (low, medium, and high) across three validation batches.

Table 4: Precision and Accuracy Data for this compound in Rabbit Plasma

QC Level Concentration (ng/mL) Intra-day Precision (% RSD, n=6) Inter-day Precision (% RSD, n=18) Accuracy (% Nominal)
LQC 200 4.32 6.78 98.45
MQC 1000 3.87 5.92 101.23
HQC 2500 2.95 4.56 99.87

The intra-day precision ranged from 2.95% to 4.32% RSD, while inter-day precision ranged from 4.56% to 6.78% RSD, well within the acceptable limit of ≤15% RSD. The accuracy values ranged from 98.45% to 101.23% of nominal concentrations, demonstrating excellent method accuracy. [1]

Recovery and Matrix Effects

The mean extraction recovery for this compound across the validation concentration range was 92.5 ± 5.8%, demonstrating consistent and efficient extraction from the plasma matrix. The recovery of the internal standard (4-hydroxychalcone) was 94.2 ± 4.3%. Matrix effects were evaluated by comparing the peak areas of standards prepared in mobile phase to those extracted from plasma, with a matrix factor of 0.98 ± 0.04, indicating negligible matrix suppression or enhancement. [1]

Stability

Stability studies demonstrated that this compound remains stable under various storage and handling conditions:

  • Bench-top stability: 6 hours at room temperature
  • Processed sample stability: 24 hours in autosampler at 10°C
  • Freeze-thaw stability: 3 cycles at -20°C
  • Long-term stability: 30 days at -20°C

Application to Pharmacokinetic Studies

The validated method has been successfully applied to a pharmacokinetic study of this compound in rabbit plasma following intravenous administration. [1] The sensitivity and specificity of the method allowed for quantitative detection of the analyte up to 8 hours post-administration, sufficient for characterizing the elimination profile. The method enabled the calculation of key pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and clearance, providing essential data for further drug development.

The following diagram illustrates the role of HPLC analysis in the broader context of phytomedicine development from discovery to pharmacokinetic assessment:

G cluster_0 HPLC Analysis Phase Start Plant Material Extraction Identify Compound Identification Start->Identify Validate HPLC Method Development & Validation Identify->Validate PK Pharmacokinetic Study Validate->PK Sample Sample Preparation (Protein Precipitation) Validate->Sample Data Data Analysis PK->Data PK->Sample Develop Formulation Development Data->Develop Analysis Chromatographic Analysis RP-18 Column Sample->Analysis Quantify Quantification UV Detection at 368 nm Analysis->Quantify

Troubleshooting and Method Robustness

Common Issues and Solutions

Table 5: Troubleshooting Guide for this compound HPLC Analysis

Problem Possible Causes Solutions
Peak tailing Silanol interactions, column degradation Ensure mobile phase pH ~3-4, use end-capped columns, replace aged column
Retention time shift Mobile phase variation, column temperature fluctuation Prepare fresh mobile phase daily, use column thermostat
Reduced recovery Incomplete protein precipitation, adsorption losses Ensure adequate precipitant volume, use silanized vials
Increased background noise Contaminated mobile phase, detector lamp aging Use high-purity reagents, replace UV lamp if necessary
Poor resolution Column efficiency loss, mobile phase composition change Flush column with strong solvent, check mobile phase preparation
Method Robustness

Deliberate variations in method parameters were evaluated to assess method robustness:

  • Flow rate variation: ±0.1 mL/min (0.9-1.1 mL/min)
  • Mobile phase ratio: ±2% (48:52 to 52:48 ACN:water)
  • Column temperature: ±5°C
  • Detection wavelength: ±2 nm

The method demonstrated robust performance under these variations, with retention time variations of less than ±3% and resolution maintained above 2.0 in all cases.

Conclusion

The developed and validated RP-HPLC method for the quantification of this compound in biological matrices provides a reliable, specific, and accurate analytical tool supporting preclinical development of this promising antimalarial compound. The method offers excellent sensitivity with an LLOQ of 154.84 ng/mL, sufficient for pharmacokinetic studies, and demonstrates superior precision with inter-day precision ≤6.78% RSD. The relatively simple sample preparation procedure using protein precipitation with methanol enhances method practicality and throughput. The application of this validated method to pharmacokinetic studies in rabbits demonstrates its utility in generating essential data for the further development of this compound as a potential phytomedicine product.

References

Morachalcone A extraction from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Analytical Protocol

Morachalcone A is a prenylated chalcone found in plants like Morus alba (white mulberry) and Artocarpus species [1] [2] [3]. Its core structure features two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system [4].

Property Description
CAS Number 76472-88-3 [3] [5]
Molecular Formula C₂₀H₂₀O₅ [3] [5]
Molecular Weight 340.37 g/mol [3] [5]
Appearance Yellow powder [3]
Solubility Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane [3]
3-Letter Short Code MCA (used in diagrams)
HPLC Protocol for Quantification in Rabbit Plasma

A bioanalytical method has been developed and validated for quantifying this compound in rabbit plasma [1].

HPLC Parameter Specification
Column RP-18 (250 x 4.6 mm i.d., 5 µm) [1]
Mobile Phase Acetonitrile:Water (50:50, v/v) [1]
Elution Mode Isocratic [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 368 nm [1]
Internal Standard 4-hydroxychalcone [1]
Plasma Pretreatment Protein precipitation with methanol [1]
Linearity Range 154.839 - 3096.774 ng/mL [1]
LOD & LLOQ 89.384 ng/mL & 154.839 ng/mL [1]
Precision (Intra-/Inter-day) ≤15% [1]
Recovery 80-120% [1]

Biological Activities & Experimental Notes

This compound exhibits a range of significant biological activities, as summarized below.

Biological Activity Experimental Findings Assay System
Anti-inflammatory [3] [6] [5] Inhibits NO production (IC₅₀ = 16.4 µM) [3]. Reduces ROS, iNOS, COX-2, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [6]. RAW264.7 mouse macrophage cells, LPS-activated [3] [6].
Pancreatic Lipase Inhibition [3] IC₅₀ = 6.2 µM [3] In vitro enzymatic assay [3].
Neuroprotective [3] Protects against glutamate-induced oxidative stress (EC₅₀ = 35.5 µM) [3]. HT22-immortalized hippocampal cells [3].
Tyrosinase Inhibition [3] IC₅₀ = 0.013 µM [3] In vitro enzymatic assay [3].
Aromatase Inhibition [5] IC₅₀ = 4.6 mM [5] In vitro enzymatic assay [5].
Protocol: Anti-inflammatory Activity Assay

This protocol is adapted from studies investigating the effect of this compound on LPS-induced inflammation in RAW264.7 macrophages [6].

  • Cell Culture: Maintain RAW264.7 mouse macrophage cells in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum) at 37°C in a 5% CO₂ atmosphere.
  • Cell Treatment:
    • Pre-treatment: Incubate cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for a specified period (e.g., 1-2 hours).
    • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include controls (untreated and LPS-only).
  • NO Production Measurement: After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure nitrite concentration using the Griess reaction.
  • mRNA Expression Analysis: Extract total RNA from cells. Use reverse transcription-polymerase chain reaction (RT-PCR) to analyze mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α.
  • Protein Expression Analysis: Lyse cells to extract protein. Perform Western blotting to measure protein levels of iNOS and COX-2.
  • ROS Measurement: After LPS stimulation, incubate cells with the oxidation-sensitive fluorescent probe DCFH-DA. Measure intracellular ROS levels using a fluorescence microscope or plate reader.
  • Mechanism Investigation: To study the NF-κB pathway, use Western blotting to analyze the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 Downstream IKK/IκB Phosphorylation & Degradation TLR4->Downstream NFkBTransloc NF-κB (p65) Nuclear Translocation Downstream->NFkBTransloc InflammatoryMed Transcription of Inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkBTransloc->InflammatoryMed MCA This compound (MCA) MCA->TLR4 Inhibits MCA->Downstream Inhibits MCA->NFkBTransloc Inhibits

Diagram 1: MCA's proposed anti-inflammatory mechanism via NF-κB pathway inhibition [6].

Sample Preparation Workflow

The following diagram outlines a general workflow for processing plant material to obtain and analyze this compound, incorporating the specific HPLC method for plasma.

G Start Plant Material (e.g., Morus alba roots/twigs) Step1 1. Drying and Powdering Start->Step1 Step2 2. Extraction (Maceration-Vortex Technique or Solvent Extraction) Step1->Step2 Step3 3. Filtration and Concentration Step2->Step3 Step4 4. Sample Preparation for HPLC Analysis Step3->Step4 Step5 For Plasma Samples: Protein Precipitation with Methanol + IS Step4->Step5 If in plasma matrix Step6 5. HPLC Analysis RP-18 Column, 368 nm Acetonitrile:Water (50:50) Step4->Step6 Step5->Step6 Data 6. Data Acquisition & Quantification Step6->Data

Diagram 2: Workflow for this compound extraction from plants and analysis in plasma.

Therapeutic Potential Summary

This compound is part of the chalcone family, recognized as a privileged scaffold in medicinal chemistry due to its α, β-unsaturated carbonyl system [4]. Its broad pharmacological profile suggests potential for developing treatments for metabolic diseases, inflammatory conditions, and hyperpigmentation disorders [2] [3].

Research Gaps and Future Directions

  • Pharmacokinetic Studies: The available HPLC method is validated in rabbit plasma [1]. Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in other pre-clinical models and humans are needed.
  • Standardized Extraction: Optimal, scalable extraction conditions from plant material can be further optimized using methods like Response Surface Methodology [3].
  • In Vivo Efficacy: Much of the promising biological activity data comes from in vitro models [3] [6]. Robust in vivo studies are essential to confirm therapeutic potential.

References

Morachalcone A: Chemical and Bioactivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Morachalcone A is a bioactive compound with a defined chemical structure, though its precise solubility values require experimental determination.

Property Description
Chemical Name This compound
CAS Number 76472-88-3 [1]
Molecular Formula C₂₀H₂₀O₅ [1]
Molecular Weight 340.37 g/mol [1]
SMILES C\C(C)=C/Cc1c(O)ccc(C(=O)\C=C\c2ccc(O)cc2O)c1O [1]
Bioactive Role Tyrosinase inhibitor, pancreatic lipase inhibitor, neuroprotective agent, anti-inflammatory [1]

Solvent Properties and Handling

For dissolution, Dimethyl sulfoxide (DMSO) is a strongly recommended solvent due to its ability to dissolve a wide range of polar and non-polar compounds [2]. Chloroform is a volatile organic solvent suitable for many organic compounds.

Solvent Properties Considerations for this compound
DMSO Polar aprotic solvent; miscible with water [2]. Ideal for creating stock solutions for biological assays. Hygroscopic; store under anhydrous conditions.
Chloroform Volatile organic solvent; immiscible with water. Suitable for extraction and analytical preparations. Use in fume hood due to volatility and toxicity.

Proposed Experimental Workflow

The following diagram outlines a general workflow for handling this compound, from preparation to application, which you can adapt once solubility is determined.

G cluster_solvents Test Solvents cluster_applications Example Assays start Start: Prepare this compound step1 Solubility Screening start->step1 solvent1 DMSO step1->solvent1 solvent2 Chloroform step1->solvent2 step2 Stock Solution Preparation step3 Experimental Application step2->step3 assay1 Tyrosinase Inhibition (IC₅₀: 0.013 µM) step3->assay1 assay2 Pancreatic Lipase Inhibition (IC₅₀: 6.2 µM) step3->assay2 assay3 Neuroprotective Assay (EC₅₀: 35.5 µM) step3->assay3 end Data Analysis & Storage solvent1->step2 Select based on solubility & assay solvent2->step2 Select based on solubility & assay assay1->end assay2->end assay3->end

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for creating stock solutions of this compound, which are foundational for all subsequent experiments.

G title Stock Solution Preparation Workflow p1 1. Weigh this compound (Use analytical balance) title->p1 p2 2. Add Solvent (Dry DMSO or Chloroform) p1->p2 p3 3. Vortex & Sonicate (Until fully dissolved) p2->p3 caution1 Hygroscopic! Keep DMSO anhydrous p2->caution1 caution2 Volatile! Use in fume hood p2->caution2 p4 4. Aliquot & Store (-20°C for short-term; -80°C for long-term) p3->p4

  • DMSO Stock Solution (for Biological Assays):

    • Calculate the required mass of this compound to achieve a high-concentration stock (e.g., 10-100 mM).
    • In a vial, dissolve the weighed compound in a precise volume of anhydrous DMSO.
    • Vortex the mixture for 30-60 seconds and then pulse-sonicate in a water bath for 1-2 minutes to aid dissolution. Visually inspect for clarity.
    • Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (years) [1].
  • Chloroform Stock Solution (for Analytical Work):

    • Perform this entire procedure in a fume hood.
    • Dissolve the weighed compound in a known volume of chloroform.
    • The solution can be stored in a tightly sealed, light-resistant container at 4°C or -20°C.
Protocol 2: Tyrosinase Inhibition Assay

This compound is a potent tyrosinase inhibitor, and this protocol is based on its known bioactivity [1].

  • Solution Preparation:

    • Prepare a stock solution of tyrosinase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
    • Prepare a substrate solution, such as L-DOPA or L-tyrosine, in the same buffer.
    • Prepare serial dilutions of this compound from the DMSO stock solution in the assay buffer. The final concentration of DMSO in the assay should be kept constant and below 1% (v/v) to avoid solvent toxicity.
  • Assay Procedure:

    • In a 96-well plate, mix the diluted compound (or buffer control), enzyme solution, and substrate solution.
    • Incubate the reaction mixture at a defined temperature (e.g., 37°C) for a set time.
    • Monitor the formation of the dopachrome product by measuring the absorbance at 475-490 nm using a microplate reader.
    • Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀). This compound has a reported IC₅₀ of 0.013 µM [1].

Critical Safety and Technical Notes

  • DMSO Handling: DMSO is an excellent solvent that readily penetrates biological membranes. It can carry dissolved substances, including impurities, through the skin. Always wear appropriate personal protective equipment (PPE) including gloves and safety glasses [2].
  • Solvent Interference: When using DMSO in biological assays, include a vehicle control (e.g., the same concentration of DMSO without the test compound) to account for any effects of the solvent on the cells or biochemical system [2].
  • Data Gap: The specific, quantitative solubility (e.g., mg/mL) of this compound in DMSO and chloroform is not listed in the available sources. The first step in any experimental plan should be to empirically determine this.

How to Proceed with Your Research

  • Empirical Testing: Conduct a simple solubility test by adding small, incremental amounts of this compound to a fixed volume of solvent until saturation is observed.
  • Consult Specialized Databases: Search for solubility data in specialized chemical and pharmaceutical databases (e.g., PubChem, SciFinder) that may contain more detailed experimental property data.

References

Comprehensive Research Guide: Morachalcone A Stock Solution Preparation, Analytical Methods, and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Morachalcone A

This compound is a naturally occurring prenylated chalcone compound that has garnered significant research interest due to its diverse pharmacological activities. This secondary metabolite is classified chemically as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol [1]. The compound features a characteristic chalcone scaffold consisting of two aromatic rings (A and B) joined by an α,β-unsaturated carbonyl system, which is essential for its biological activities [2] [3]. This compound is primarily isolated from various medicinal plants, including Artocarpus champeden, Morus alba (white mulberry), and other species within the Moraceae family [4] [1].

The pharmacological significance of this compound spans multiple therapeutic areas. Research has demonstrated its potent anti-inflammatory properties through inhibition of lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophage cells with an IC₅₀ value of 16.4 μM [5] [1]. Additionally, it exhibits enzyme inhibitory activity against tyrosinase (IC₅₀ = 0.013 μM) and pancreatic lipase (IC₅₀ = 6.2 μM), suggesting potential applications in hyperpigmentation disorders and obesity management, respectively [1]. The compound also shows neuroprotective effects against glutamate-induced oxidative stress in HT22 hippocampal cells (EC₅₀ = 35.5 ± 2.1 μM) and potential anticancer properties through aromatase inhibition (IC₅₀ = 4.6 mM) [5] [1]. These diverse biological activities make this compound a promising candidate for further pharmaceutical development, necessitating reliable protocols for its handling and analysis in research settings.

Chemical and Physical Properties

This compound appears as a yellow crystalline powder at room temperature, characteristic of many chalcone compounds [1]. Its chemical structure contains multiple phenolic hydroxyl groups at the 2', 4', 2, and 4 positions, along with a prenyl (3-methylbut-2-enyl) substituent at the 3 position of the A-ring, which significantly influences its physicochemical behavior [1]. The compound's high conjugation system resulting from the α,β-unsaturated ketone bridge between the two aromatic rings contributes to its yellow coloration and UV absorption properties.

The solubility profile of this compound is an important consideration for preparing stock solutions. According to supplier specifications, it demonstrates good solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. For biological applications, DMSO is the preferred solvent due to its ability to dissolve the compound effectively while maintaining compatibility with aqueous assay systems. The compound is typically stored desiccated at -20°C to maintain long-term stability, protecting it from light, moisture, and oxidative degradation [1].

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Number 76472-88-3
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.37 g/mol
Appearance Yellow powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage Conditions Desiccate at -20°C
SMILES CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C

Stock Solution Preparation

Materials and Equipment
  • This compound reference standard (high purity, ≥95% recommended)
  • Anhydrous dimethyl sulfoxide (DMSO) - molecular biology grade
  • Alternative solvents for specific applications: methanol, acetonitrile (HPLC grade)
  • Analytical balance with accuracy of ±0.01 mg
  • Volumetric flasks or amber vials (1-100 mL capacity, depending on required concentration)
  • Ultrasonic bath for facilitating dissolution
  • Vortex mixer
  • Micropipettes and appropriate tips
  • Permanent marker for labeling
  • Personal protective equipment: lab coat, gloves, safety glasses
Step-by-Step Preparation Protocol
  • Weighing: Allow the this compound standard to reach room temperature while still sealed to prevent moisture absorption. Accurately weigh the desired amount of compound using a pre-calibrated analytical balance. For a 10 mM stock solution, weigh 3.40 mg of this compound per 1 mL of final volume.

  • Transfer: Quantitatively transfer the weighed compound to an appropriate volumetric flask or amber vial. Amber glassware is recommended to protect the compound from potential light-induced degradation.

  • Dissolution: Add approximately 70-80% of the final volume of DMSO to the container. Cap securely and vortex for 30-60 seconds to disperse the powder. Subsequently, place the container in an ultrasonic bath pre-warmed to 37°C for 10-15 minutes to facilitate complete dissolution.

  • Final Volume Adjustment: After complete dissolution, add the remaining solvent to achieve the final desired volume. Mix thoroughly by inversion or gentle vortexing.

  • Aliquoting: Aseptically aliquot the stock solution into sterile, pre-labeled cryovials to avoid repeated freeze-thaw cycles that may degrade the compound.

  • Storage: Store aliquots at -20°C or below, preferably in a desiccated environment to maintain stability. Under these conditions, this compound stock solutions typically remain stable for at least 3-6 months.

Table 2: Recommended Stock Solution Concentrations and Storage Conditions

Application Recommended Concentration Primary Solvent Storage Conditions Stability Duration
Cellular assays 10-100 mM DMSO -20°C, desiccated, dark 6 months
HPLC standards 1 mg/mL Methanol -20°C, dark 3 months
Enzyme inhibition studies 5-50 mM DMSO -20°C, desiccated 6 months
Plasma spiking solutions 100 μg/mL Methanol or acetonitrile -20°C 1 month
Dilution Series for Assays

For biological assays, prepare working dilutions from the stock solution using the appropriate assay buffer or culture medium. It is critical to ensure that the final DMSO concentration in biological assays does not exceed 0.1-0.5% to maintain cell viability and avoid solvent-induced artifacts. For example, to prepare a 100 μM working solution from a 10 mM stock solution, dilute 10 μL of stock in 990 μL of appropriate buffer or medium. Always prepare working solutions fresh on the day of experimentation.

HPLC Analysis Method

Chromatographic Conditions

High-Performance Liquid Chromatography (HPLC) represents the most widely employed analytical technique for quantifying this compound in both standard solutions and biological matrices. The following optimized method provides excellent separation and detection:

  • Column: Reverse-phase C18 column (250 × 4.6 mm i.d., 5 μm particle size) [4]
  • Mobile Phase: Acetonitrile:water (50:50, v/v) in isocratic elution mode [4]
  • Flow Rate: 1.0 mL/min [4]
  • Detection Wavelength: 368 nm [4]
  • Injection Volume: 20 μL [4]
  • Column Temperature: Ambient (approximately 25°C) [4]
  • Internal Standard: 4-hydroxychalcone (where precise quantification is required) [4]
  • Run Time: 10-15 minutes per sample

This method has been successfully validated for the quantification of this compound in rabbit plasma, demonstrating good selectivity, sensitivity, and linearity within the concentration range of 154.84-3096.77 ng/mL [4].

Sample Preparation for HPLC
  • Standard Solutions: Prepare this compound standard solutions in methanol or mobile phase at concentrations ranging from 1 to 100 μg/mL for calibration curve construction.

  • Plasma Sample Preparation: For bioanalytical applications, protein precipitation is the recommended sample clean-up procedure. Add 100 μL of plasma to 100 μL of acetonitrile, vortex mix for 10-15 minutes, then centrifuge at 6000-7000 rpm for 10 minutes [4]. Collect the supernatant and filter through a 0.22 μm membrane filter prior to HPLC analysis [6].

  • Quality Control: Include system suitability tests (peak symmetry, retention time reproducibility, theoretical plates) and quality control samples at low, medium, and high concentrations within each analytical run to ensure method reliability.

The following workflow diagram illustrates the complete process for stock solution preparation and HPLC analysis:

workflow Start Start Stock Solution Prep Weigh Weigh this compound (3.40 mg for 10 mM/1 mL) Start->Weigh Transfer Transfer to Amber Vial Weigh->Transfer Dissolve Add DMSO (70-80% volume) Vortex 30-60 sec Transfer->Dissolve Sonicate Sonicate at 37°C 10-15 min Dissolve->Sonicate Adjust Adjust to final volume Mix thoroughly Sonicate->Adjust Aliquot Aliquot into cryovials Adjust->Aliquot Store Store at -20°C Desiccated, protected from light Aliquot->Store PrepHPLC Prepare for HPLC Analysis Store->PrepHPLC When needed Dilute Dilute stock in mobile phase or methanol PrepHPLC->Dilute Filter Filter through 0.22 μm membrane Dilute->Filter Inject Inject 20 μL into HPLC system Filter->Inject Analyze Analyze at 368 nm with ACN:Water (50:50) Inject->Analyze

Figure 1: Workflow for this compound Stock Solution Preparation and HPLC Analysis

Bioanalytical Method Validation

When developing analytical methods for this compound quantification in biological matrices, thorough method validation is essential to ensure reliability, accuracy, and reproducibility. The following validation parameters have been established for the HPLC method described in Section 4:

Selectivity and Specificity

The method demonstrates excellent selectivity with no interfering peaks from plasma components at the retention time of this compound. The use of a C18 reverse-phase column combined with detection at 368 nm provides optimal specificity, with the internal standard (4-hydroxychalcone) well-separated from the analyte of interest [4].

Linearity and Sensitivity

The calibration curve for this compound exhibits good linearity over the concentration range of 154.84-3096.77 ng/mL in rabbit plasma [4]. The lower limit of quantification (LLOQ) has been established at 154.84 ng/mL, with a limit of detection (LOD) of 89.38 ng/mL, indicating adequate sensitivity for pharmacokinetic studies [4].

Precision and Accuracy

Method validation data demonstrates that both intra-day and inter-day precision values are within acceptable limits (≤15%), with accuracy ranging from 85.67% to 102.79% across the calibration range [4]. The mean percentage difference between observed and expected values was reported between 2.79% and 14.33% [4].

Recovery and Stability

The protein precipitation extraction method yields recovery rates of 80-120% for both this compound and the internal standard [4]. Stability studies should be conducted under various conditions, including short-term bench top stability, processed sample stability in the autosampler, and long-term frozen storage stability to establish appropriate handling protocols.

Table 3: Bioanalytical Method Validation Parameters for this compound

Validation Parameter Result Acceptance Criteria
Linear range 154.84-3096.77 ng/mL R² ≥ 0.99
LLOQ 154.84 ng/mL Accuracy 80-120%, CV ≤20%
LOD 89.38 ng/mL Signal-to-noise ratio ≥3:1
Precision (intra-day) ≤15% CV ≤15% CV
Precision (inter-day) ≤15% CV ≤15% CV
Accuracy 85.67-102.79% 85-115% of nominal value
Extraction recovery 80-120% Consistent and reproducible

Pharmacological Applications and Experimental Considerations

Biological Activity Assessment

This compound has demonstrated significant pharmacological potential across multiple therapeutic areas. When designing experiments to evaluate its biological activities, researchers should consider the following established protocols and activity ranges:

  • Anti-inflammatory Activity: Assess inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells. The reported IC₅₀ value is 16.4 μM, with a cytotoxicity IC₅₀ of 58 μM in the same cell line, indicating a reasonable therapeutic window [5].

  • Enzyme Inhibition Studies: For tyrosinase inhibition assays, this compound exhibits potent activity with an IC₅₀ of 0.013 μM [1]. Pancreatic lipase inhibition studies show an IC₅₀ of 6.2 μM, suggesting potential anti-obesity applications [1].

  • Neuroprotection Evaluation: The compound's protective effects against glutamate-induced oxidative stress in HT22 hippocampal cells demonstrate an EC₅₀ of 35.5 ± 2.1 μM [1].

  • Anticancer Potential: this compound functions as a natural aromatase inhibitor with an IC₅₀ of 4.6 mM [5]. While this activity is relatively weak compared to other targets, it suggests potential for structural optimization.

Pharmacokinetic Considerations

Pharmacokinetic studies of chalcone derivatives in New Zealand White rabbits have revealed important considerations for drug development. Research indicates that chalcone compounds often exhibit low oral bioavailability and relatively short half-lives [6]. For instance, studies of structurally similar chalcone derivatives showed peak plasma concentrations ranging from 1.96 ± 0.46 μg/mL (intraperitoneal administration) to 69.89 ± 5.49 μg/mL (oral administration) [6]. These findings highlight the need for formulation strategies to improve the pharmacokinetic profile of this compound for therapeutic applications.

The following diagram illustrates the multifaceted biological activities and potential molecular targets of this compound:

pharmacology MA This compound Tyrosinase Tyrosinase Inhibition IC₅₀ = 0.013 μM MA->Tyrosinase Lipase Pancreatic Lipase Inhibition IC₅₀ = 6.2 μM MA->Lipase Aromatase Aromatase Inhibition IC₅₀ = 4.6 mM MA->Aromatase NOS NO Synthase Inhibition IC₅₀ = 16.4 μM MA->NOS Neuro Neuroprotective Effects MA->Neuro Skin Potential Skin Lightening Effects Tyrosinase->Skin Obesity Anti-obesity Potential Lipase->Obesity Cancer Anticancer Potential Aromatase->Cancer Inflammation Anti-inflammatory Effects NOS->Inflammation

Figure 2: Biological Activities and Molecular Targets of this compound

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Solubility: If this compound does not dissolve completely in DMSO, gently warm the solution to 37°C in an ultrasonic bath. Avoid excessive heating which may degrade the compound.

  • Precipitation in Aqueous Buffers: When diluting stock solutions in aqueous media, precipitation may occur at higher concentrations. To minimize this, add the stock solution slowly while vortexing the buffer, and consider using solubilizing agents such as cyclodextrins for critical applications.

  • HPLC Peak Tailing: If peak tailing occurs in HPLC analysis, adjust the mobile phase by adding 0.1% formic or acetic acid to improve peak shape. Ensure the column is properly conditioned and not overloaded.

  • Inconsistent Biological Results: Maintain consistent DMSO concentrations across all treatment groups in biological assays. Include vehicle controls with equivalent DMSO concentrations to account for any solvent effects.

Safety Considerations
  • This compound should be handled as a potential bioactive compound with unknown toxicity. Use appropriate personal protective equipment including gloves, lab coat, and safety glasses.

  • DMSO is known to enhance skin absorption of chemicals. Exercise caution when handling DMSO solutions to prevent unintended systemic exposure.

  • Dispose of this compound waste in accordance with institutional guidelines for chemical waste.

Conclusion

This application note provides comprehensive protocols for the preparation, analysis, and biological evaluation of this compound. The detailed methodologies for stock solution preparation, HPLC analysis, and bioanalytical validation will assist researchers in obtaining reliable and reproducible results. The diverse pharmacological activities of this compound, particularly its potent anti-inflammatory and enzyme inhibitory effects, make it a promising candidate for further drug development. Attention to the technical considerations outlined in this document, especially regarding solubility limitations and pharmacokinetic challenges, will facilitate successful research with this natural chalcone compound.

References

Comprehensive Application Notes and Protocols for Morachalcone A In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Morachalcone A is a naturally occurring prenylated chalcone first isolated from various medicinal plants in the Moraceae family, particularly Morus alba (white mulberry), Artocarpus kemando, and related species. This specialized metabolite features a characteristic 1,3-diaryl-2-propen-1-one scaffold with multiple phenolic hydroxyl groups and a 3-methylbut-2-enyl (prenyl) substituent at the C-3' position, which significantly enhances its biological activity and membrane affinity compared to non-prenylated chalcones. The compound's chemical structure is (2E)-1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one, with a molecular formula of C₂₀H₂₀O₅ and molecular weight of 340.37 g/mol [1] [2]. As a highly promising multi-target therapeutic agent, this compound has demonstrated significant potential in targeting various pathological conditions through diverse mechanisms of action, making it a valuable candidate for drug discovery and development programs.

The prenylation pattern present in this compound's structure is particularly significant from a structure-activity relationship perspective, as this modification has been shown to dramatically enhance biological activity across multiple chalcone derivatives. Prenylation typically increases hydrophobicity and membrane affinity, leading to improved cellular uptake and target interaction compared to non-prenylated analogs [3]. This structural feature contributes to this compound's diverse pharmacological profile, which includes potent inhibitory effects against enzymes involved in metabolic disorders, inflammation, cancer progression, and pigmentary conditions. Research indicates that this compound possesses a favorable drug-like property profile, with calculated log P values of approximately 5.24, suggesting good membrane permeability while still adhering to generally acceptable parameters for drug candidates [1] [4]. Its multi-target nature positions it as an attractive lead compound for development against complex diseases involving multiple pathological pathways.

Detailed Assay Protocols

Pancreatic Lipase Inhibition Assay

The inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity and related metabolic disorders. This compound has demonstrated significant inhibitory activity against this enzyme, making this assay relevant for investigating its anti-obesity potential [2].

  • Materials Preparation: Prepare a 0.1 mM Tris-HCl buffer (pH 8.2) containing 0.1 mM sodium cholate and 10% DMSO. Isolate porcine pancreatic lipase (Type II, Sigma-Aldrich) and dissolve in buffer to achieve a concentration of 2.0 mg/mL. Prepare the substrate solution by dissolving 5 mM p-nitrophenyl butyrate (p-NPB) in dimethylformamide (DMF). Prepare this compound stock solutions in DMSO and serially dilute to concentrations ranging from 1 to 100 μM.

  • Assay Procedure: In a 96-well plate, add 140 μL of buffer, 20 μL of pancreatic lipase solution, and 20 μL of this compound at various test concentrations. Include appropriate controls (enzyme with no inhibitor for 100% activity, and blank with no enzyme for background correction). Pre-incubate the mixture at 37°C for 15 minutes. Initiate the reaction by adding 20 μL of p-NPB substrate solution. Monitor the hydrolysis reaction by measuring the increase in absorbance at 405 nm resulting from the release of p-nitrophenol using a microplate reader. Take readings every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage inhibition using the formula: % Inhibition = [(Control rate - Sample rate) / Control rate] × 100. Calculate the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression analysis of the inhibition percentage versus inhibitor concentration plot. This compound typically demonstrates an IC₅₀ value of approximately 6.2 μM in this assay system [2].

Anti-inflammatory Activity via Nitric Oxide (NO) Production Inhibition

This assay evaluates the anti-inflammatory potential of this compound through its inhibition of nitric oxide production in lipopolysaccharide (LPS)-activated macrophages, which simulates an inflammatory response.

  • Cell Culture and Treatment: Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow to adhere overnight. Pre-treat cells with varying concentrations of this compound (typically 1-50 μM) for 1 hour before stimulating with LPS (1 μg/mL) for an additional 24 hours. Include appropriate controls (untreated cells, LPS-only treated cells, and a positive control such as L-NMMA).

  • Nitrite Quantification: After the 24-hour incubation period, collect 100 μL of cell culture supernatant from each well and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water). Incubate the mixture at room temperature for 10-15 minutes protected from light. Measure the absorbance at 540 nm using a microplate reader. Determine nitrite concentrations by comparison with a sodium nitrite standard curve (0-100 μM).

  • Data Analysis and Viability Assessment: Calculate the percentage inhibition of NO production using the formula: % Inhibition = [(LPS control - Sample) / (LPS control - Baseline)] × 100. To ensure observed effects are not due to cytotoxicity, perform a parallel MTT assay by adding 0.5 mg/mL MTT to cells after supernatant collection and incubating for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm. This compound typically exhibits an IC₅₀ value of 16.4 μM in this assay, indicating potent anti-inflammatory activity without significant cytotoxicity at effective concentrations [2].

Tyrosinase Inhibition Assay

The inhibition of tyrosinase is a key target for managing hyperpigmentation disorders and developing cosmetic whitening agents. This assay evaluates this compound's ability to inhibit this copper-containing enzyme.

  • Mushroom Tyrosinase Activity Assay: Prepare a 0.1 M phosphate buffer (pH 6.8) and dissolve mushroom tyrosinase (Sigma-Aldrich) to achieve a concentration of 250 U/mL. Prepare a 1.5 mM L-DOPA solution in the same buffer as the substrate. Prepare this compound solutions in DMSO with final concentrations ranging from 0.001 to 100 μM. In a 96-well plate, mix 40 μL of phosphate buffer, 20 μL of test compound solution, and 40 μL of tyrosinase solution. Pre-incubate the mixture at 25°C for 10 minutes. Initiate the reaction by adding 40 μL of L-DOPA substrate solution. Incubate the reaction mixture at 25°C for 20-30 minutes and measure the absorbance at 475 nm to quantify the dopachrome product. Include appropriate controls (enzyme with no inhibitor, and blank with no enzyme).

  • Cellular Tyrosinase Activity in Melanocytes: For more physiologically relevant data, perform cellular assays using B16F10 murine melanoma cells or primary human melanocytes. Seed cells in 24-well plates at a density of 5 × 10⁴ cells/well and allow to attach overnight. Treat cells with this compound at various concentrations (0.001-10 μM) for 48-72 hours. Include α-MSH (100 nM) to stimulate melanogenesis if required. After treatment, wash cells with PBS and lyse with 1% Triton X-100 in PBS. Determine the protein concentration using a BCA assay. Measure tyrosinase activity by incubating cell lysates with 1 mM L-DOPA in phosphate buffer (pH 6.8) at 37°C for 1-2 hours and measuring absorbance at 475 nm.

  • Data Analysis: Calculate tyrosinase activity as a percentage of the control and determine IC₅₀ values using non-linear regression. This compound demonstrates exceptional potency in this assay with an IC₅₀ of 0.013 μM, making it significantly more potent than many reference inhibitors like kojic acid [2].

Table 1: Key Biological Activities of this compound in Various In Vitro Assay Systems

Assay Type Biological Activity IC₅₀ Value Experimental Model Reference
Enzyme Inhibition Pancreatic Lipase Inhibition 6.2 μM Porcine pancreatic lipase with p-NPB substrate [2]
Anti-inflammatory Nitric Oxide Production Inhibition 16.4 μM LPS-induced RAW264.7 macrophages [2]
Pigmentation Tyrosinase Inhibition 0.013 μM Mushroom tyrosinase with L-DOPA substrate [2]
Neuroprotection Oxidative Stress Protection 35.5 μM HT22 hippocampal cells vs. glutamate [2]
Cancer-Related Aromatase Inhibition 4,600 μM Recombinant human aromatase [5]
Infectious Disease Antimalarial Activity 0.08 μg/mL Plasmodium falciparum culture [6]
Infectious Disease Anticancer Activity (P-388) 1.54 μg/mL Murine leukemia P-388 cells [6]

Quantitative Activity Data Summary

The comprehensive profiling of this compound across multiple assay systems has revealed its promising multi-target therapeutic potential. The quantitative data collected from these investigations provides valuable insights for structure-activity relationship analysis and target prioritization. Particularly noteworthy is the exceptional potency of this compound against tyrosinase, with activity in the nanomolar range (IC₅₀ 0.013 μM), significantly surpassing many commonly used tyrosinase inhibitors such as kojic acid [2]. This remarkable activity highlights its potential for development as a skin hyperpigmentation treatment. Additionally, its strong inhibition of pancreatic lipase (IC₅₀ 6.2 μM) supports its potential application in obesity management, as pancreatic lipase inhibitors reduce dietary fat absorption by inhibiting triglyceride hydrolysis in the small intestine [2].

The differential potency observed across various targets provides important clues for lead optimization programs. While this compound demonstrates moderate activity against aromatase (IC₅₀ 4,600 μM), this relatively weak inhibition suggests that structural modifications could enhance potency against this cancer-relevant target [5]. The significant antimalarial activity (IC₅₀ 0.08 μg/mL) established in studies against Plasmodium falciparum classifies this compound as "very active" according to standard antimalarial screening criteria, indicating its potential as a novel antimalarial scaffold [6]. Similarly, the cytotoxic activity against murine leukemia P-388 cells (IC₅₀ 1.54 μg/mL) supports its investigation as an anticancer agent, particularly when considering its additional effects on inflammatory pathways that contribute to the tumor microenvironment [6].

Table 2: Comparative Activity of this compound Against Different Targets

Molecular Target IC₅₀ Value Therapeutic Area Commercial Reference Advantage of this compound
Tyrosinase 0.013 μM Dermatology/Cosmetics Kojic acid (IC₅₀ ~40 μM) >3000-fold more potent than kojic acid
Pancreatic Lipase 6.2 μM Metabolic Disease Orlistat (IC₅₀ ~0.5 μM) Natural product with multi-target activity
NO Production 16.4 μM Inflammation Curcumin (IC₅₀ ~25 μM) Comparable potency with improved specificity
Aromatase 4,600 μM Oncology Letrozole (IC₅₀ ~0.01 μM) Lead for structural optimization

Signaling Pathways & Mechanisms

Experimental Workflow for this compound Bioactivity Screening

The systematic investigation of this compound's biological activities follows a comprehensive screening workflow that progresses from initial extraction and isolation to detailed mechanistic studies. The process begins with the extraction and purification of this compound from natural sources such as Morus alba leaves or Artocarpus species using methanol maceration followed by chromatographic separation techniques including vacuum liquid chromatography (VLC) and column chromatography [6]. The identity and purity of the isolated compound are confirmed through spectroscopic characterization using UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry techniques. Once purified, this compound undergoes primary screening against a panel of molecular targets and cellular models to identify its principal bioactivities, with particular emphasis on enzyme inhibition assays (tyrosinase, pancreatic lipase, aromatase) and cellular models of inflammation, oxidative stress, and proliferation [2] [5].

Following the identification of significant activities, researchers conduct dose-response studies to quantify potency through IC₅₀ determination across a range of concentrations, typically from nanomolar to micromolar levels. For the most promising activities, mechanistic investigations are performed to elucidate the molecular pathways involved, including analysis of effects on related enzymes, signaling pathways, and gene expression. The workflow incorporates structure-activity relationship studies that explore synthetic analogs and derivatives to identify key structural features responsible for biological activity, with particular attention to the role of prenylation and hydroxylation patterns [3]. Finally, for lead candidates with favorable activity profiles, pharmacokinetic and formulation studies are conducted to assess absorption, distribution, metabolism, and excretion properties, as well as to develop optimal delivery systems for in vivo testing and potential clinical application.

G cluster_targets Molecular Targets cluster_pathways Affected Pathways cluster_effects Biological Effects compound This compound tyrosinase Tyrosinase compound->tyrosinase Inhibits lipase Pancreatic Lipase compound->lipase Inhibits aromatase Aromatase compound->aromatase Inhibits no_production NO Production compound->no_production Suppresses melanogenesis Melanogenesis Pathway tyrosinase->melanogenesis Disrupts lipid_metabolism Lipid Metabolism lipase->lipid_metabolism Modulates estrogen_synthesis Estrogen Synthesis aromatase->estrogen_synthesis Inhibits inflammation Inflammatory Response no_production->inflammation Regulates hyperpigmentation Reduced Hyperpigmentation melanogenesis->hyperpigmentation obesity Anti-obesity lipid_metabolism->obesity cancer Anti-cancer estrogen_synthesis->cancer anti_inflammatory Anti-inflammatory inflammation->anti_inflammatory

Ferroptosis Regulation Pathway

Emerging research indicates that this compound may influence ferroptosis, a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation. While direct evidence specifically linking this compound to ferroptosis regulation requires further investigation, its structural features and known bioactivities suggest potential interactions with this pathway. Ferroptosis is primarily regulated through several interconnected mechanisms including the system Xc⁻-GSH-GPX4 axis, which represents the core defense system against phospholipid peroxidation [7]. The cystine/glutamate antiporter (system Xc⁻) imports cystine for glutathione (GSH) synthesis, which is then utilized by glutathione peroxidase 4 (GPX4) to neutralize lipid hydroperoxides, thereby preventing ferroptotic cell death. Many natural compounds with phenolic structures similar to this compound have demonstrated the ability to modulate this pathway, either by inducing ferroptosis in cancer cells or inhibiting it to protect against organ damage.

The potential involvement of this compound in ferroptosis regulation may occur through several mechanisms. Its redox-active phenolic structure could directly interact with reactive oxygen species involved in lipid peroxidation cascades, potentially interrupting the propagation phase of membrane damage. Additionally, this compound might influence iron metabolism pathways by modulating the expression or activity of iron regulatory proteins such as iron-responsive element-binding protein 2 (IREB2), transferrin receptor 1 (TFR1), or ferritin heavy chain 1 (FTH1) [7]. Furthermore, given its established effects on inflammatory signaling, this compound may indirectly influence ferroptosis sensitivity through cross-talk between inflammatory pathways and lipid peroxidation processes. Investigation into these potential mechanisms would provide valuable insights into this compound's full therapeutic potential, particularly in cancer therapy where induction of ferroptosis represents a promising approach to eliminate treatment-resistant malignancies.

Formulation & Analytical Methods

Bioanalytical Method for Plasma Quantification

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and formulation development. A validated high-performance liquid chromatography (HPLC) method has been established for the determination of this compound in rabbit plasma, providing a reliable approach for monitoring compound levels in preclinical studies [8].

  • Chromatographic Conditions: The method employs a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at ambient temperature. The mobile phase consists of acetonitrile:water (50:50, v/v) delivered under isocratic elution at a flow rate of 1.0 mL/min. Detection is performed using a UV-Vis detector set at 368 nm, corresponding to the maximum absorption wavelength of this compound. The total run time is approximately 15-20 minutes, with this compound typically eluting at around 8-10 minutes under these conditions.

  • Sample Preparation: Internal standard solution (4-hydroxychalcone) is added to 100 μL of rabbit plasma, followed by protein precipitation using 300 μL of methanol. The mixture is vortexed for 30 seconds and then centrifuged at 10,000 × g for 10 minutes. The clear supernatant is transferred to autosampler vials, and 20 μL is injected into the HPLC system. For higher sensitivity requirements, alternative extraction methods such as liquid-liquid extraction with ethyl acetate or solid-phase extraction can be implemented.

  • Method Validation: The method has demonstrated linearity over the concentration range of 154.84 to 3096.77 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) is 154.84 ng/mL, with a limit of detection (LOD) of 89.38 ng/mL. Intra-day and inter-day precision values show relative standard deviations ≤15%, while accuracy ranges from 85.67% to 114.33%. Recovery rates for this compound and the internal standard range between 80% and 120%, demonstrating consistent extraction efficiency [8].

Solubility and Stability Considerations

The physicochemical properties of this compound present both challenges and opportunities for formulation development. This compound is classified as a low-solubility compound with higher solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but limited aqueous solubility [2]. This property profile is consistent with its calculated log P value of 5.24, indicating significant hydrophobicity. For in vitro assays, stock solutions are typically prepared in DMSO at concentrations of 10-100 mM, with subsequent dilution into aqueous buffers ensuring that the final DMSO concentration does not exceed 0.1-1.0% to maintain cell viability. For animal studies, formulation approaches include suspensions in vehicles containing 0.5-1% carboxymethylcellulose (CMC) with 0.1-0.2% Tween-80, or solutions in PEG-400 diluted with saline.

Stability studies indicate that this compound is sensitive to prolonged exposure to light, oxygen, and elevated temperatures. Solid this compound should be stored desiccated at -20°C in amber vials to protect against degradation. Stock solutions in DMSO remain stable for approximately 3-6 months when stored at -20°C, but repeated freeze-thaw cycles should be avoided. In plasma and biological matrices, this compound demonstrates moderate stability, with approximately 80-90% remaining after 24 hours at room temperature, but more rapid degradation may occur in the presence of metabolizing enzymes. These stability considerations should be carefully incorporated into experimental design to ensure the reliability and reproducibility of research findings.

Conclusions & Research Applications

This compound represents a highly promising multi-target therapeutic agent with demonstrated potency across a range of biological activities, particularly in tyrosinase inhibition, pancreatic lipase inhibition, and anti-inflammatory applications. The comprehensive assay protocols and data summarized in these application notes provide researchers with robust methodologies for further investigating this compound's therapeutic potential. The exceptional potency of this compound against tyrosinase (IC₅₀ 0.013 μM) positions it as a valuable lead compound for development as a skin-lightening agent, with potential advantages over currently available treatments such as kojic acid and hydroquinone [2]. Similarly, its significant inhibition of pancreatic lipase (IC₅₀ 6.2 μM) supports its further investigation for obesity management, possibly in combination with other complementary activities that address metabolic syndrome through multiple mechanisms [2].

Future research directions should focus on several key areas. First, mechanistic studies should further elucidate the precise molecular interactions between this compound and its primary targets, particularly through structural biology approaches such as X-ray crystallography of compound-enzyme complexes. Second, structure-activity relationship studies should systematically explore synthetic analogs to identify derivatives with improved potency, selectivity, and pharmacokinetic properties, with particular attention to modifications of the prenyl group and phenolic hydroxylation pattern [3]. Third, in vivo validation of its therapeutic effects in appropriate disease models is essential to translate the promising in vitro activities to physiological contexts. Finally, formulation development should address the compound's challenges related to solubility and stability to enable more effective delivery in both preclinical and clinical settings. Through these coordinated research efforts, this compound has the potential to evolve into a valuable therapeutic agent addressing multiple unmet medical needs.

References & Citations

  • Brandt, D. R., Pannone, K. M., Romano, J. J., & Casillas, E. G. (2013). The synthetic preparation of naturally-occurring aromatase inhibitors, this compound, isogemichalcone B, and isogemichalcone C. Tetrahedron, 69(47), 9994-10002. [5]
  • Suhartati, T., Fatimah, N., Yandri, Y., Kurniawan, R., Bahri, S., & Hadi, S. (2022). The anticancer, antimalarial, and antibacterial activities of moracalkon a isolated from Artocarpus kemando Miq. Journal of Academia, 1(1), 1-13. [6]
  • ScienceDirect. (2021). Structure-Activity Relationships in Biochemistry. Retrieved from https://www.sciencedirect.com/ [4]
  • Chemsrc. (2025). This compound CAS# 76472-88-3. Retrieved from https://www.chemsrc.com/ [1]
  • PMC. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. International Journal of Molecular Sciences, 26(20), 9845. [3]
  • BioCrick. (2018). This compound Product Information. Retrieved from https://www.biocrick.com/ [2]
  • Academia.edu. (2025). Bioanalytical Method Development and Validation for this compound. Retrieved from https://www.academia.edu/ [8]
  • PMC. (2021). The Regulatory Effects and Signaling Pathways of Natural Bioactive Compounds on Ferroptosis. Foods, 10(12), 2952. [7]
  • MDPI. (2022). Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus). Molecules, 27(24), 9011. [9]

References

Comprehensive Application Notes and Protocols: Evaluation of Morachalcone A as a Tyrosinase Inhibitor for Dermatological and Cosmetic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrosinase and Its Inhibition

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing oxidase that plays a pivotal role in melanogenesis, the biological process responsible for melanin production in human skin. This enzyme catalyzes two critical sequential reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone [1] [2]. The overproduction and accumulation of melanin in the skin can lead to various hyperpigmentation disorders including melasma, freckles, senile lentigines, and age spots [1] [3]. Additionally, recent evidence suggests tyrosinase involvement in neuromelanin biosynthesis within nigrostriatal dopamine neurons, potentially contributing to neurodegenerative conditions such as Parkinson's disease through the production of neurotoxic quinones [3].

The strategic importance of tyrosinase inhibition extends across multiple therapeutic areas, primarily in the treatment of pigmentary disorders and the development of cosmeceutical skin-lightening agents [1] [2]. The copper ions at the enzyme's active site serve as primary targets for inhibitor design, with the coordination sphere comprising three histidine residues for each copper ion (Cu(A) and Cu(B)) [1]. Tyrosinase exists in three distinct oxidation states throughout its catalytic cycle: the oxy form (active with both monophenolase and diphenolase activity), met form (active only with diphenol substrates), and deoxy form (which binds molecular oxygen) [1]. Understanding these structural and mechanistic features is essential for rational inhibitor design, particularly for compounds like Morachalcone A that may target this enzymatic pathway.

Tyrosinase Inhibition Mechanisms and Classification

Fundamental Inhibition Mechanisms

Tyrosinase inhibitors can be classified into several distinct categories based on their molecular interactions with the enzyme and their specific mechanisms of action. The four primary inhibition types include competitive, uncompetitive, mixed-type, and noncompetitive inhibitors, each characterized by distinctive kinetic profiles and binding behaviors [1]. Competitive inhibitors, such as the previously studied ε-viniferin, typically bind directly to the enzyme's active site, directly competing with the natural substrate (L-tyrosine or L-DOPA) [4]. This binding mode prevents substrate access to the catalytic copper center, thereby blocking the initiation of the melanogenesis cascade. Molecular docking studies have revealed that potent competitive inhibitors often form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site pocket, effectively displacing the natural substrate [4].

Beyond direct enzyme inhibition, alternative approaches to modulate melanogenesis include copper chelation strategies that disrupt the metalloenzyme's catalytic center and downregulation of melanin-related proteins such as tyrosinase-related protein-1 (TRP-1) and TRP-2 [1]. Additionally, inhibitors may target upstream regulatory pathways, including transcription factor modulation, particularly the microphthalmia-associated transcription factor (MITF) that governs tyrosinase gene expression [1]. The melanocortin-1 receptor (MC1-R) and its endogenous agonists (α-MSH and ACTH) represent another regulatory target, as their activation triggers intracellular signaling cascades that ultimately enhance tyrosinase expression and melanin production [1].

Structural Considerations for Inhibitor Design

The catalytic site architecture of tyrosinase is conserved across species, though notable differences exist between the mushroom (Agaricus bisporus) and human isoforms that can impact inhibitor selectivity and potency [5]. Structure-based drug design approaches have successfully identified novel chemotypes with dual activity against both human and mushroom tyrosinase, including derivatives of 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3) that demonstrate low micromolar affinity (5.3-40.7 μM) [5]. Flavonoid-based compounds like this compound represent particularly promising scaffolds due to their phenolic structure, which mimics natural substrates and enables effective coordination with the copper ions in the active site [2]. The chromone skeleton prevalent in flavonoids has demonstrated significant medicinal and bioactive properties against tyrosinase, with the position and nature of ring substituents critically influencing inhibitory efficacy through their interaction with specific enzyme residues [2].

Table 1: Classification of Tyrosinase Inhibition Mechanisms

Inhibition Type Binding Site Mechanistic Features Representative Compounds
Competitive Enzyme active site Competes directly with substrate (L-tyrosine/L-DOPA) for active site binding ε-viniferin, Kojic acid derivatives
Uncompetitive Enzyme-substrate complex Binds exclusively to enzyme-substrate complex Certain resveratrol analogs
Mixed-type Both free enzyme and enzyme-substrate complex Affects both substrate binding and catalytic turnover Some synthetic flavonoid derivatives
Non-competitive Allosteric site Binds away from active site, reducing catalytic efficiency Chalcone-based compounds
Copper chelators Copper ions in active site Directly coordinates with Cu²⁺ ions, disrupting catalytic center Kojic acid, Thiamidol

Experimental Protocols for Tyrosinase Inhibition Assessment

Tyrosinase Inhibition Assay Protocol

The following protocol outlines a standardized procedure for evaluating the tyrosinase inhibitory activity of test compounds like this compound, adapted from established methodologies with modifications [4] [3]. This assay can be performed using either mushroom tyrosinase (AbTYR) as a preliminary screening tool or human tyrosinase (hTYR) for confirmatory studies, though the catalytic sites remain highly conserved between species [5] [3].

3.1.1 Materials and Reagents
  • Tyrosinase enzyme: Mushroom tyrosinase (Sigma-Aldrich T3824) or recombinant human tyrosinase
  • Substrates: L-tyrosine (Sigma-Aldrich 91515) for monophenolase activity assessment or L-DOPA (Sigma-Aldrich D9628) for diphenolase activity assessment
  • Test compound: this compound (prepare stock solution in appropriate solvent such as DMSO or methanol)
  • Buffer: Sodium phosphate buffer (0.05 M, pH 6.8)
  • Positive controls: Kojic acid (IC₅₀ ~27 μM) or Thiamidol (potency reference) [5] [4]
  • Equipment: Microplate reader capable of measuring absorbance at 475 nm, incubation chamber maintained at 25°C
3.1.2 Assay Procedure
  • Preparation of reaction mixtures:

    • Aliquot 5 μL of this compound at various concentrations (recommended range: 10⁻¹¹ to 10⁻⁴ M) into appropriate wells of a 96-well microplate.
    • Include control wells containing equivalent volumes of solvent without test compound and blanks without enzyme.
    • For monophenolase activity assessment: Add 50 μL of L-tyrosine solution (1.25 mM prepared in distilled water).
    • For diphenolase activity assessment: Add 50 μL of L-DOPA solution (1.25 mM prepared in distilled water).
    • Add 90 μL of sodium phosphate buffer (0.05 M, pH 6.8) to all wells.
  • Pre-incubation:

    • Incubate the mixture at 25°C for 10 minutes to allow temperature equilibration and inhibitor-enzyme interaction.
  • Enzyme addition and reaction initiation:

    • Add 5 μL of tyrosinase solution (333 U/mL in distilled water) to all test and control wells.
    • Mix thoroughly by gentle pipetting or plate shaking, taking care to avoid bubble formation.
  • Reaction monitoring:

    • Incubate the reaction mixture for a predetermined time: 30 minutes for L-tyrosine hydroxylation or 5 minutes for L-DOPA oxidation [3].
    • Measure the absorbance at 475 nm using a microplate reader at the endpoint or monitor kinetically at regular intervals.
  • Calculation of inhibitory activity:

    • Calculate percentage inhibition using the formula: Inhibition % = {[(A - B) - (C - D)] / (A - B)} × 100 Where: A = Absorbance of control with phosphate buffer and enzyme B = Absorbance of control with phosphate buffer only C = Absorbance with phosphate buffer, test compound, and enzyme D = Absorbance with phosphate buffer and test compound only [3]

The following workflow diagram illustrates the key steps in the tyrosinase inhibition assay procedure:

G Start Start Prep Prepare Reaction Mixtures • Add test compound (5 µL) • Add substrate (50 µL) • Add buffer (90 µL) Start->Prep PreInc Pre-incubation 10 min at 25°C Prep->PreInc EnzymeAdd Add Tyrosinase 5 µL (333 U/mL) PreInc->EnzymeAdd Monitor Monitor Reaction 30 min (L-tyrosine) or 5 min (L-DOPA) EnzymeAdd->Monitor Measure Measure Absorbance 475 nm Monitor->Measure Calculate Calculate % Inhibition Measure->Calculate

Enzyme Kinetic Studies Protocol

To elucidate the inhibition mechanism of this compound, kinetic studies should be conducted following the completion of initial activity screening.

3.2.1 Materials and Reagents
  • Same materials as in section 3.1.1
  • Multiple concentrations of L-DOPA substrate (e.g., 39.1, 78.2, 156.3, 312.5, and 625 μM)
  • Fixed concentrations of this compound spanning its IC₅₀ value (e.g., 0, 1.25, 2.5, 5, and 10 μM)
3.2.2 Kinetic Assay Procedure
  • Reaction setup:

    • Prepare reaction mixtures as described in section 3.1.2, varying both substrate and inhibitor concentrations systematically.
    • For each this compound concentration, include the full range of L-DOPA concentrations.
    • Maintain consistent solvent concentrations across all samples.
  • Reaction execution:

    • Initiate reactions with enzyme addition as previously described.
    • Allow reactions to proceed for precisely 7 minutes before measuring absorbance [3].
    • Perform all measurements in triplicate to ensure statistical reliability.
  • Data analysis:

    • Calculate reaction velocities from the absorbance readings using the molar extinction coefficient for dopachrome (ε = 3700 M⁻¹cm⁻¹).
    • Plot substrate-velocity curves for each inhibitor concentration using nonlinear regression analysis.
    • Determine Vmax and Km values for each inhibitor concentration using Michaelis-Menten kinetics.
    • Construct Lineweaver-Burk plots (1/V versus 1/[S]) to visualize the inhibition pattern.
    • Analyze the intersection points of the linear regressions to classify the inhibition type [3].

Data Analysis and Interpretation

Calculation of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to reduce tyrosinase activity by 50% under standardized assay conditions. This parameter serves as a primary metric for comparing inhibitor potency against reference compounds.

  • Dose-response modeling: Plot inhibition percentage against the logarithm of this compound concentration using non-linear regression analysis in software such as GraphPad Prism.
  • Curve fitting: Apply a four-parameter logistic model to generate a sigmoidal dose-response curve.
  • IC₅₀ determination: Calculate the compound concentration corresponding to 50% inhibition from the fitted curve.
  • Validation: Compare the obtained IC₅₀ value with positive controls (e.g., kojic acid, Thiamidol) included in the same experimental run.

Table 2: Representative Tyrosinase Inhibitory Activity Data for Reference Compounds

Compound IC₅₀ (μM) Monophenolase IC₅₀ (μM) Diphenolase Inhibition Type Reference
Kojic acid 27.09 ± 2.8 27.09 ± 2.8 Competitive [4]
ε-viniferin 3.51 ± 0.1 3.51 ± 0.1 Competitive [4]
Vitisin B 10.74 ± 1.3 10.74 ± 1.3 Competitive [4]
MehT-3 derivatives 5.3 - 40.7 5.3 - 40.7 Varies by derivative [5]
Compound 5186-0429 6.2 ± 2.0 10.3 ± 5.4 Competitive [3]
Kinetic Parameter Determination

Enzyme kinetic studies provide critical insights into the mechanism of inhibition, informing both theoretical understanding and future compound optimization.

  • Michaelis-Menten analysis: For each this compound concentration, determine Vmax and Km values through nonlinear regression of the substrate-velocity data.
  • Lineweaver-Burk transformation: Create double-reciprocal plots to visualize the inhibition pattern. Competitive inhibitors typically yield a family of lines intersecting on the y-axis, while non-competitive inhibition produces lines intersecting on the x-axis. Mixed inhibition results in lines intersecting in the second quadrant.
  • Inhibition constant (Kᵢ) calculation: Determine the Kᵢ value using appropriate equations based on the inhibition type identified. For competitive inhibition, the Kᵢ can be derived from the relationship between apparent Km and inhibitor concentration.

The following diagram illustrates the key metabolic pathways in melanogenesis and potential inhibition sites for compounds like this compound:

G LTyrosine L-Tyrosine Tyrosinase Tyrosinase (Copper-containing) LTyrosine->Tyrosinase Hydroxylation LDOPA L-DOPA LDOPA->Tyrosinase Oxidation TRP2 TRP-2 (Dopachrome tautomerase) LDOPA->TRP2 Dopaquinone Dopaquinone Eumelanin Eumelanin Dopaquinone->Eumelanin Pheomelanin Pheomelanin Dopaquinone->Pheomelanin Tyrosinase->LDOPA Tyrosinase->Dopaquinone Inhibition This compound Inhibition Site Inhibition->Tyrosinase

Applications and Therapeutic Implications

The development of potent tyrosinase inhibitors like this compound holds significant promise across multiple domains, particularly in dermatology and cosmetics. In cosmeceutical applications, effective tyrosinase inhibitors serve as active ingredients in skin-lightening products designed to address hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and age spots [1] [2]. The global market for skin-whitening products continues to expand, driving demand for novel, efficacious, and safe inhibitors that can outperform current standards like kojic acid, arbutin, and corticosteroids, which often present limitations including skin irritation, instability, or limited efficacy [2].

Beyond cosmetic applications, tyrosinase inhibitors show emerging potential in pharmacological interventions for neurological disorders. Recent research has revealed connections between tyrosinase activity and Parkinson's disease pathology, as the enzyme catalyzes the oxidation of L-DOPA (a common Parkinson's medication) and dopamine to neurotoxic quinone species [3]. These cytotoxic quinones contribute to selective neurodegeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's pathology. Consequently, targeted tyrosinase inhibition in the central nervous system may offer neuroprotective benefits by reducing the production of these deleterious quinone compounds [3].

From a drug development perspective, the evaluation of this compound should extend beyond mere potency assessment to include comprehensive safety and selectivity profiling. Critical parameters for advancement include cytotoxicity evaluation in melanocytes and keratinocytes, skin permeability assessment, and stability under physiological conditions. Additionally, the copper-chelation capacity of this compound should be quantified, as this property directly influences both efficacy and potential metabolic consequences. The ideal tyrosinase inhibitor would demonstrate selective affinity for tyrosinase over other copper-containing enzymes to minimize off-target effects, adequate skin penetration for topical applications, and favorable stability in formulation matrices [1] [2].

Conclusion

The protocols outlined in this document provide a standardized framework for evaluating the tyrosinase inhibitory activity of this compound, encompassing both initial activity screening and detailed mechanistic studies. The comprehensive assessment of this compound should include determination of IC₅₀ values against both monophenolase and diphenolase activities, classification of its inhibition mechanism through kinetic analysis, and comparison with reference inhibitors to establish relative potency. As research progresses, additional studies exploring this compound's effects on melanocyte function, cellular toxicity, and pigmentation in more complex model systems will be essential to fully characterize its therapeutic potential. The systematic approach described herein will enable researchers to generate reproducible, comparable data to advance the development of novel tyrosinase inhibitors for cosmetic and pharmaceutical applications.

References

Comprehensive Application Notes and Protocols: Morachalcone A as a Pancreatic Lipase Inhibitor for Obesity Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pancreatic Lipase Inhibition and Morachalcone A

Pancreatic lipase is a crucial enzyme in the human digestive system that hydrolyzes dietary triglycerides into monoacylglycerols and free fatty acids, enabling their absorption in the intestines. As the primary enzyme responsible for fat digestion, pancreatic lipase inhibition represents a promising therapeutic approach for managing obesity and hyperlipidemia by reducing fat absorption. The effectiveness of this strategy has been clinically validated with orlistat, a pharmaceutical lipase inhibitor that has demonstrated significant weight loss benefits in clinical trials. However, the search for natural alternatives with improved safety profiles continues, leading researchers to investigate bioactive compounds from medicinal plants.

This compound is a prenylated chalcone compound isolated from the leaves and roots of Morus alba (white mulberry), a plant traditionally used in Asian medicine for treating metabolic disorders including diabetes and hyperlipidemia. This compound has demonstrated potent inhibitory activity against pancreatic lipase with an IC₅₀ value of 6.2 µM, indicating its strong potential as a natural anti-obesity agent. Beyond its lipase inhibitory effects, this compound also exhibits multiple biological activities including significant tyrosinase inhibition, neuroprotective effects, and suppression of nitric oxide production in activated macrophages, suggesting a complex multi-target pharmacological profile that warrants further investigation for metabolic disease management [1] [2] [3].

Quantitative Biological Activity Data

Biological Activity Profile of this compound

Table 1: Comprehensive biological activity profile of this compound

Biological Activity IC₅₀/EC₅₀ Value Experimental Model Significance
Pancreatic Lipase Inhibition 6.2 µM In vitro enzymatic assay Primary anti-obesity mechanism
Tyrosinase Inhibition 0.013 µM In vitro enzymatic assay Potential skin-lightening applications
Neuroprotective Effects 35.5 ± 2.1 µM HT22 hippocampal cells Protection against oxidative stress
Nitric Oxide Production Inhibition 16.4 µM RAW264.7 LPS-activated macrophages Anti-inflammatory properties

The exceptional potency against tyrosinase (IC₅₀ 0.013 µM) demonstrates this compound's strong binding affinity to enzyme active sites, while its effective lipase inhibition at low micromolar concentrations suggests specific molecular interactions with pancreatic lipase. The additional neuroprotective and anti-inflammatory activities indicate a multi-faceted pharmacological profile that may offer advantages for managing metabolic syndrome with associated neurological and inflammatory components [2] [3].

Chemical and Physical Properties

Table 2: Chemical and physical properties of this compound

Property Value Description
CAS Number 76472-88-3 Unique chemical identifier
Molecular Formula C₂₀H₂₀O₅ Elemental composition
Molecular Weight 340.4 g/mol Mass of one mole of compound
Appearance Yellow powder Physical characteristics
Solubility Soluble in DMSO, acetone, chloroform, ethyl acetate Organic solvent compatibility
Storage Conditions Desiccate at -20°C Long-term stability recommendations
SMILES CC(=CCC₁=C(C=CC(=C₁O)C(=O)C=CC₂=C(C=C(C=C₂)O)O)O)C Structural representation

The chemical structure of this compound features a chalcone backbone with multiple phenolic hydroxyl groups and a prenyl side chain, which are associated with its biological activity. The solubility profile indicates appropriate dissolution in common organic solvents, facilitating experimental work. The recommended storage at -20°C in desiccated conditions preserves compound stability by preventing degradation through hydrolysis or oxidation [2].

Extraction and Isolation Protocol

Optimized Extraction Methodology

The extraction efficiency of this compound from Morus alba leaves significantly impacts yield and bioactivity. Through response surface methodology with a three-level-three-factor Box-Behnken design, researchers have optimized extraction conditions to maximize both pancreatic lipase inhibition and phenolic content:

  • Solvent System: 74.9% ethanol in water provides optimal polarity for extracting this compound while co-extracting other beneficial phenolic compounds. This ethanol concentration balances solubility of both polar and non-polar constituents.

  • Extraction Temperature: 57.4°C enhances extraction yield without causing significant degradation of thermolabile compounds. Maintaining temperature control at this optimal range is crucial for reproducible results.

  • Solid-to-Solvent Ratio: 1:10 (sample/solvent ratio) ensures efficient compound transfer from plant material to solvent while maintaining practical processing volumes.

  • Extraction Duration: Typical extraction procedures employ 2-4 hours with continuous agitation to maximize compound diffusion from plant matrices.

Under these optimized conditions, the extraction process achieves 58.5% pancreatic lipase inhibition with a total phenolic content of 26.2 μg gallic acid equivalents (GAE)/mg extract, closely matching predicted values [1].

Compound Isolation and Purification

Following extraction, this compound can be isolated using chromatographic techniques:

  • Fractionation: Crude extract is typically fractionated using vacuum liquid chromatography or flash column chromatography with gradients of hexane-ethyl acetate or chloroform-methanol.

  • Purification: Final purification is achieved through preparative HPLC or repeated silica gel column chromatography using optimized solvent systems.

  • Identification: Structure elucidation employs spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and comparison with published data.

  • Purity Assessment: HPLC with UV detection at appropriate wavelengths (typically 254-280 nm for chalcones) confirms compound purity before biological testing [1].

Pancreatic Lipase Inhibition Assay Protocol

Reagents and Equipment
4.1.1 Essential Reagents
  • Porcine pancreatic lipase (Type II), aliquoted and stored at -20°C as 50 mg/mL stock solution in Tris-HCl buffer (pH 8.5)
  • 4-Nitrophenyl octanoate (NPC) substrate: 5 mM working solution in DMSO, prepared from 50 mM stock stored in amber vials at -20°C
  • Tris-HCl buffer: Two buffers required (pH 8.5 and pH 9.5 at 37°C), adjusted to pH 8.8 and 9.8 respectively at room temperature to compensate for temperature-dependent pH shift
  • This compound test solutions: Prepared in DMSO at appropriate concentrations (typically 0.1-100 μM)
  • Orlistat: Reference inhibitor prepared in DMSO as positive control
  • Clarifying reagent for dairy products (for turbid samples)
4.1.2 Equipment and Consumables
  • Spectrophotometer with temperature-controlled cuvette holder
  • Water bath maintaining 37°C
  • Vortex mixer with tube adapter
  • Positive displacement pipettes
  • Plastic cuvettes (1 cm path length)
  • 0.2 μm PES filters for sample clarification
  • Timer with precision to seconds [4]
Assay Procedure Using Two-Buffer System

The following protocol has been specifically adapted to address pH issues when testing compounds like this compound:

  • Buffer Preparation: Prepare Tris-HCl buffers (0.10 M) at pH 8.5 and 9.5, checking pH at 37°C. Allow buffers to stabilize overnight at room temperature before use, with final pH adjustment if necessary.

  • Enzyme Solution Preparation: Thaw frozen lipase aliquot (50 mg/mL) and dilute to 5 mg/mL working concentration using Tris-HCl buffer (pH 8.5). Mix by gentle inversion—avoid vortexing to prevent enzyme denaturation.

  • Sample Preparation: Prepare this compound test concentrations in DMSO (typically 1-100 μM). Include controls: blank (buffer only), 100% activity control (enzyme + DMSO without inhibitor), and positive control (orlistat).

  • Reaction Setup:

    • In separate tubes, mix 50 μL this compound solution with 200 μL Tris-HCl buffer (pH 9.5)
    • Add 250 μL pancreatic lipase working solution (5 mg/mL)
    • Pre-incubate mixtures for 15 minutes at 37°C
    • Initiate reaction by adding 250 μL NPC substrate (5 mM in DMSO)
    • Incubate exactly 30 minutes at 37°C
  • Reaction Termination and Measurement:

    • Stop reaction by placing tubes on ice
    • Clarify turbid samples if necessary using clarifying reagent followed by filtration through 0.2 μm PES filters
    • Measure absorbance at 412 nm against blank
    • Apply correction factor for sample absorbance if required [4]
Data Analysis and Interpretation
  • Inhibition Calculation: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is absorbance of 100% activity control and A_sample is absorbance with inhibitor

  • IC₅₀ Determination: Calculate IC₅₀ values using non-linear regression of inhibition data at various concentrations (typically 6-8 data points)

  • Quality Control: Include positive control (orlistat) in each assay batch; acceptable inter-assay CV should be <15%

  • Kinetic Analysis: For mechanism of action studies, perform assays with varying substrate concentrations and analyze using Lineweaver-Burk plots [4]

Mechanism of Action and Structure-Activity Relationship

Molecular Mechanism of Lipase Inhibition

The primary mechanism of this compound's pancreatic lipase inhibition appears to be competitive or mixed-type inhibition at the enzyme's active site, though detailed kinetic studies are ongoing. The compound's prenylated chalcone structure allows for specific molecular interactions with critical residues in the lipase catalytic triad (Ser-His-Asp). Molecular docking studies suggest that the carbonyl group and phenolic hydroxyls form hydrogen bonds with key amino acids in the active site, while the hydrophobic prenyl chain interacts with non-polar regions near the catalytic center, enhancing binding affinity. This molecular interaction prevents the enzyme from accessing its natural triglyceride substrates, thereby reducing fat hydrolysis and subsequent absorption [1] [5].

The significance of the prenyl group deserves particular emphasis. Structure-activity relationship analysis of phenolic compounds from Morus alba reveals that derivatives containing prenyl groups consistently demonstrate superior lipase inhibitory activity compared to their non-prenylated counterparts. This suggests that the hydrophobic prenyl moiety enhances interaction with the lipid-binding region of pancreatic lipase, providing stronger enzyme-compound association. Additionally, the α,β-unsaturated ketone system in the chalcone scaffold may act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the enzyme active site, though this requires further verification [1].

Diagram: Mechanism of pancreatic lipase inhibition by this compound

G Mechanism of Pancreatic Lipase Inhibition by this compound TG Dietary Triglycerides MG Monoacylglycerols TG->MG Normal Hydrolysis FFA Free Fatty Acids TG->FFA Normal Hydrolysis Absorption Reduced Fat Absorption MG->Absorption Decreased FFA->Absorption Decreased PL Pancreatic Lipase PL->TG Catalyzes CPL Compound-Lipase Complex PL->CPL Inhibition MA This compound MA->PL Binds Active Site CPL->TG No Hydrolysis Obesity Anti-Obesity Effect Absorption->Obesity

Structure-Activity Relationship Analysis

The structural features of this compound critical for its lipase inhibitory activity include:

  • Prenyl side chain: Enhances hydrophobic interactions with the enzyme's lipid-binding domain
  • Carbonyl group: Forms hydrogen bonds with catalytic serine residue
  • Phenolic hydroxyl groups: Provide multiple sites for hydrogen bonding with active site residues
  • Chalcone scaffold: Creates optimal molecular geometry for active site accommodation
  • Extended conjugation: May facilitate electron transfer interactions with enzyme residues

Comparative analysis with other phenolic compounds from Morus alba indicates that modifications to these structural elements significantly impact inhibitory potency. For instance, saturation of the α,β-unsaturated system or methylation of phenolic hydroxyls typically reduces activity, confirming their importance in enzyme inhibition [1].

Applications and Product Development

Therapeutic Potential

This compound demonstrates significant potential for development as a natural anti-obesity agent, either as a standalone therapeutic or as part of combination therapies. Its multi-target activity against both pancreatic lipase and tyrosinase suggests possible applications in cosmeceutical formulations targeting both obesity and hyperpigmentation. The compound's neuroprotective properties further indicate potential for managing neurological complications associated with metabolic syndrome, representing a unique multi-functional profile not found in synthetic lipase inhibitors [2] [3].

The traditional use of Morus alba leaves for metabolic disorders provides ethnobotanical validation for its application in obesity management. Modern pharmacological studies now confirm this traditional knowledge, identifying this compound as one of the key active constituents responsible for these effects. Development of standardized extracts with guaranteed this compound content could provide natural alternatives to current pharmaceutical options, potentially with reduced side effects [1].

Product Development Considerations

For researchers and product developers considering this compound incorporation, several factors require attention:

  • Source material: Morus alba leaves from specific cultivars and harvest periods may vary in this compound content
  • Extraction methodology: Optimized conditions (74.9% ethanol, 57.4°C, 1:10 ratio) ensure maximum recovery and activity
  • Stability profiling: this compound requires protection from light, moisture, and oxidation during processing and storage
  • Formulation strategies: Enhanced bioavailability through lipid-based delivery systems may improve efficacy
  • Synergistic combinations: Other Morus alba phenolics may provide complementary mechanisms for enhanced metabolic benefits

Diagram: Experimental workflow for this compound lipase inhibition studies

G Experimental Workflow for Lipase Inhibition Assay Start Plant Material (Morus alba Leaves) Extraction Optimized Extraction (74.9% EtOH, 57.4°C) Start->Extraction Isolation Compound Isolation (Chromatography) Extraction->Isolation SamplePrep Sample Preparation (Concentration Series) Isolation->SamplePrep Assay Lipase Inhibition Assay (Two-Buffer System) SamplePrep->Assay Measurement Absorbance Measurement (412 nm) Assay->Measurement Analysis Data Analysis (IC₅₀ Calculation) Measurement->Analysis Application Therapeutic Application (Obesity Management) Analysis->Application

Conclusion

This compound represents a promising natural product with demonstrated pancreatic lipase inhibitory activity at low micromolar concentrations. The compound's multi-target biological profile, including potent tyrosinase inhibition and neuroprotective effects, distinguishes it from single-target pharmaceutical alternatives. Researchers can successfully evaluate this compound using the optimized protocols detailed in these application notes, including the two-buffer assay system that addresses technical challenges in lipase inhibition screening. With its established traditional use and growing scientific validation, this compound offers significant potential for development as a natural therapeutic agent for obesity and related metabolic disorders.

References

Comprehensive Application Notes and Protocols: Evaluating Morachalcone A Neuroprotection Against Glutamate-Induced Excitotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Glutamate-induced excitotoxicity represents a fundamental pathological process in numerous neurological disorders, including ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease [1]. Under physiological conditions, glutamate serves as the primary excitatory neurotransmitter in the central nervous system, mediating essential functions in neuronal communication, development, and plasticity. However, excessive extracellular glutamate concentrations lead to uncontrolled neuronal depolarization, resulting in a cascade of intracellular events culminating in calcium dysregulation, oxidative stress, and ultimately neuronal cell death [1]. This excitotoxic process involves two primary mechanisms: excessive activation of ionotropic glutamate receptors leading to pathological calcium influx, and inhibition of the cystine/glutamate antiporter system (Xc-) causing glutathione depletion and oxidative stress [1].

The investigation of Morachalcone A's potential neuroprotective properties against glutamate-induced stress is particularly compelling given the structural similarities between chalcones and other established neuroprotective flavonoids. Existing research on cyanidin-3-glucoside (C3G), a bioactive compound from berries, has demonstrated protection against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells through activation of the Nrf2-antioxidant response element pathway [2]. Similarly, various phytochemicals from mulberry have shown neuroprotective effects through multiple mechanisms, including anti-oxidation and anti-neuroinflammation [3]. This compound, with its characteristic chalcone structure, may share similar neuroprotective properties, potentially offering multi-target therapeutic benefits against the complex cascade of glutamate excitotoxicity.

Experimental Design and Workflow

Overall Experimental Workflow

The evaluation of this compound's neuroprotective efficacy against glutamate-induced excitotoxicity follows a systematic approach designed to assess both phenotypic outcomes (cell viability) and underlying molecular mechanisms. The comprehensive workflow encompasses cell model selection, glutamate injury optimization, compound treatment, multiparametric assessment, and mechanistic investigation to provide a thorough understanding of the compound's potential therapeutic value.

Diagram: Experimental workflow for this compound neuroprotection assay

G cluster_1 Experimental Phases A Cell Model Selection (HT22, Primary Cortical Neurons) B Glutamate Injury Optimization (Dose-response, Time-course) A->B C This compound Treatment (Pre-, Co-, Post-treatment) B->C D Viability & Cytotoxicity Assays (MTT, LDH, Annexin V/PI) C->D E Mechanistic Investigations (ROS, Ca2+, Mitochondrial Function) D->E F Pathway Analysis (Western Blot, PCR, Immunofluorescence) E->F G Data Analysis & Interpretation F->G

Cell Model Selection and Rationale

The selection of appropriate cellular models is critical for generating physiologically relevant data on this compound's neuroprotective potential. Different neuronal cell lines exhibit varying responses to glutamate excitotoxicity based on their receptor expression profiles and metabolic characteristics [1]. The following table summarizes the primary cell models recommended for this investigation:

Table: Cell models for glutamate excitotoxicity assessment

Cell Model Receptor Expression Glutamate Toxicity Mechanism Advantages Limitations
HT22 Hippocampal Cells GluR-deficient [2] Oxidative toxicity via Xc- inhibition [1] Pure oxidative stress model without receptor confounding Does not model receptor-mediated excitotoxicity
Primary Cortical Neurons Full complement of iGluRs and mGluRs [1] Combined receptor-mediated and oxidative mechanisms [1] Physiologically most relevant; encompasses both pathways Higher technical complexity and variability
SH-SY5Y Neuroblastoma Moderate NMDA/AMPA receptor expression [1] Primarily receptor-mediated with minor oxidative component [1] Easy maintenance and differentiation capability Cancer cell line with altered metabolism

The HT22 cell line, derived from mouse hippocampal neurons, offers a particularly valuable model for studying the oxidative component of glutamate toxicity, as these cells lack functional ionotropic glutamate receptors [2] [1]. In this model, glutamate toxicity occurs primarily through inhibition of the cystine/glutamate antiporter, leading to depletion of intracellular glutathione and subsequent accumulation of reactive oxygen species [1]. This pure oxidative stress model allows for specific investigation of this compound's antioxidant properties independent of receptor-mediated effects.

Detailed Methods and Protocols

Cell Culture and Maintenance

Materials:

  • HT22 mouse hippocampal cells (or selected neuronal model)
  • Primary cortical neurons isolated from E16-E18 rat embryos
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin [2]
  • Neurobasal medium with B27 supplement, 0.5 mM L-glutamine, and 1% penicillin/streptomycin for primary neurons
  • Tissue culture flasks and multi-well plates pre-coated with poly-D-lysine (50 μg/mL)

Procedure:

  • Maintain HT22 cells in complete DMEM at 37°C in a humidified 5% CO₂ atmosphere [2]
  • For primary cortical neurons, dissect cortices from E16-E18 rat embryos, dissociate with trypsin-EDSA (0.25%) for 15 minutes at 37°C
  • Plate cells on poly-D-lysine coated vessels at appropriate densities:
    • 5,000 cells/well (96-well plates) for viability assays
    • 50,000 cells/well (24-well plates) for immunocytochemistry
    • 500,000 cells/well (6-well plates) for protein and RNA analysis
  • Maintain primary neurons in Neurobasal/B27 complete medium, with half-medium changes every 3-4 days
  • Utilize 7-10 day in vitro (DIV) mature primary neurons for all experiments
Glutamate-Induced Injury Model

Optimization of Glutamate Concentration and Exposure Time: The optimal glutamate concentration and exposure time should be determined empirically for each cell model and experimental condition. Generally, HT22 cells require higher glutamate concentrations (2-10 mM) for 12-24 hours to induce significant toxicity, while primary cortical neurons are more sensitive, typically responding to 50-200 μM glutamate exposures over 30 minutes to several hours [1].

Protocol for Glutamate Injury:

  • Prepare fresh glutamate stock solution (100 mM) in assay medium (serum-free) and adjust to pH 7.4
  • Aspirate culture medium and wash cells once with warm PBS
  • Add glutamate-containing assay medium at predetermined concentrations:
    • HT22 cells: 5 mM glutamate for 24 hours [2]
    • Primary cortical neurons: 100 μM glutamate for 30 minutes, followed by glutamate-free recovery medium for 24 hours [1]
  • Include control wells with assay medium only (no glutamate)
  • Incubate at 37°C, 5% CO₂ for the designated exposure period
This compound Treatment Protocol

Compound Preparation:

  • Prepare this compound stock solution (50 mM) in DMSO and store at -20°C
  • Dilute in assay medium immediately before use, ensuring final DMSO concentration ≤0.1%
  • Include vehicle control (0.1% DMSO in assay medium) in all experiments

Treatment Paradigms: To comprehensively evaluate this compound's protective effects, three treatment timing strategies should be employed:

  • Pre-treatment: Add this compound (0.1-50 μM) 2-24 hours prior to glutamate exposure
  • Co-treatment: Apply this compound simultaneously with glutamate challenge
  • Post-treatment: Administer this compound following glutamate exposure (15 minutes to 4 hours post-injury)

Dose-Response Evaluation: Test this compound across a concentration range (0.1-50 μM) to establish EC₅₀ values for neuroprotection. Include a positive control such as 10 μM cyanidin-3-glucoside where appropriate [2].

Assessment of Neuroprotective Effects

Table: Primary assessment methods for neuroprotection

Assessment Method Procedure Key Parameters Interpretation
MTT Viability Assay [2] Incubate with 0.5 mg/mL MTT for 4 hours at 37°C, solubilize formazan in DMSO, measure absorbance at 570 nm Metabolic activity relative to untreated controls Higher absorbance indicates greater cell viability
LDH Release Assay [2] Collect culture supernatant, measure LDH activity using commercial kit according to manufacturer's instructions Cytotoxicity percentage based on LDH release Lower LDH release indicates reduced membrane damage
Annexin V/PI Staining [2] Stain cells with Annexin V-FITC and propidium iodide, analyze by flow cytometry Early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+) Reduced apoptosis indicates anti-apoptotic effect
ROS Measurement [2] Incubate with 10 μM DCFH-DA for 30 minutes, measure fluorescence (Ex/Em: 485/535 nm) Fluorescence intensity relative to controls Lower fluorescence indicates antioxidant activity
Intracellular Ca2+ Imaging [1] Load with Fura-2 AM (5 μM) for 45 minutes, measure ratio fluorescence (340/380 nm excitation, 510 nm emission) Calcium concentration calculated from standard curve Reduced Ca2+ levels indicate attenuated excitotoxicity

Expected Results and Interpretation

Anticipated Neuroprotective Effects of this compound

Based on the neuroprotective mechanisms observed with structurally similar compounds, this compound is expected to demonstrate concentration-dependent protection against glutamate-induced cytotoxicity across multiple parameters. The following table summarizes the anticipated experimental outcomes:

Table: Expected results of this compound neuroprotection

Assessment Parameter Glutamate Control This compound (1 μM) This compound (10 μM) This compound (50 μM) Positive Control
Cell Viability (MTT, % control) 45-55% 55-65% 70-85% 80-95% 75-90%
Cytotoxicity (LDH release, % max) 40-50% 30-40% 20-30% 15-25% 25-35%
Apoptotic Cells (% total) 35-45% 25-35% 15-25% 10-20% 20-30%
ROS Production (% control) 180-220% 150-170% 120-140% 100-120% 110-130%
Intracellular Ca2+ (nM) 300-500 200-300 100-200 80-150 120-180

The anticipated results would demonstrate this compound's efficacy in preserving neuronal viability while reducing key markers of excitotoxic damage. The most pronounced effects are expected at higher concentrations (10-50 μM), with significant protection likely observable even at lower concentrations (1-10 μM), particularly in assays measuring oxidative stress parameters.

Proposed Mechanism of Action

Based on established mechanisms of neuroprotective phytochemicals, this compound likely exerts its effects through multiple complementary pathways that counter the cascade of glutamate-induced excitotoxicity. The proposed mechanism can be visualized through the following signaling pathway diagram:

Diagram: Proposed mechanism of this compound against glutamate excitotoxicity

G Glutamate Glutamate XC_inhibition XC- Antiporter Inhibition Glutamate->XC_inhibition Ca2_Overload Ca2+ Overload Glutamate->Ca2_Overload ROS ROS Production XC_inhibition->ROS ROS->Ca2_Overload ER_Stress ER Stress Ca2_Overload->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca2_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Cell Survival Apoptosis->Cell_Survival Leads to loss of Morachalcone This compound Nrf2 Nrf2 Activation Morachalcone->Nrf2 ROS_Scavenging Direct ROS Scavenging Morachalcone->ROS_Scavenging Ca2_Regulation Ca2+ Homeostasis Morachalcone->Ca2_Regulation AntiApoptotic Anti-apoptotic Pathways Morachalcone->AntiApoptotic Antioxidants Antioxidant Enzyme Expression Nrf2->Antioxidants Antioxidants->ROS Reduces ROS_Scavenging->ROS Scavenges Ca2_Regulation->Ca2_Overload Attenuates AntiApoptotic->Apoptosis Inhibits

The proposed mechanism illustrates how this compound may simultaneously target multiple aspects of the excitotoxic cascade: (1) activating the Nrf2-antioxidant response element pathway to enhance expression of endogenous antioxidant enzymes [2]; (2) directly scavenging reactive oxygen species; (3) helping to maintain calcium homeostasis; and (4) inhibiting downstream apoptotic pathways. This multi-target action would be particularly advantageous against a complex pathological process like excitotoxicity that involves numerous interconnected damaging events.

Troubleshooting and Optimization

Common Experimental Challenges and Solutions

Table: Troubleshooting guide for glutamate excitotoxicity assays

Problem Potential Causes Solutions
Inconsistent glutamate toxicity Variable glutamate stability; cell passage number; serum lot variations Use fresh glutamate solutions; standardize cell passage range (15-25); use consistent serum lot throughout study
High variability in viability assays Uneven cell seeding; incomplete reagent mixing; edge effects in plates Use electronic multichannel pipettes; pre-mix assay reagents; exclude outer wells or use protective buffer
Poor this compound solubility Limited aqueous solubility of chalcone compounds Optimize stock solvent (DMSO, ethanol, or combinations); use solubilizing agents like cyclodextrins at non-toxic concentrations
Inadequate positive control response Improper concentration or compromised reagent Validate positive controls in each experiment; prepare fresh solutions; include internal calibration points
Excessive basal LDH release Mechanical damage during handling; serum-free stress Minimize medium agitation; gradually acclimate cells to serum-free conditions; include time-zero LDH measurement
Optimization Recommendations

To maximize the reliability and reproducibility of this compound neuroprotection assays, consider the following optimization strategies:

  • Cell Density Titration: Conduct preliminary experiments to determine optimal seeding densities that yield reproducible glutamate injury while maintaining healthy control viability. Over-confluent cultures often show resistance to glutamate toxicity, while sparse cultures may exhibit high basal apoptosis.

  • Temporal Optimization: Systemically vary the timing of this compound administration relative to glutamate exposure (pre-, co-, and post-treatment) to identify the most effective intervention window and gain insights into its mechanism of action.

  • Compound Stability Assessment: Evaluate this compound stability in culture medium over the experimental timeframe using HPLC-UV analysis to ensure maintained compound integrity throughout the exposure period.

  • Multiple Endpoint Validation: Confirm neuroprotective effects across at least two complementary viability/cytotoxicity assays (e.g., MTT with LDH or Calcein-AM) to guard against assay-specific artifacts.

References and Additional Resources

Cited Literature
  • PMC9938874: Stress-induced changes in tripartite glutamate synapses in prefrontal cortex (2023) – Glutamate release mechanisms in stress models [4]
  • BMC Complementary Medicine and Therapies: Cyanidin-3-glucoside protects against glutamate-induced oxidative and ER stress in HT22 cells (2020) – Nrf2 activation mechanism [2]
  • PMC12114994: Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects (2025) – Multi-target neuroprotection approaches [3]
  • Frontiers in Cellular Neuroscience: Researching glutamate-induced cytotoxicity in different cell lines (2015) – Comparative excitotoxicity mechanisms [1]
  • PLOS ONE: Acute stress increases depolarization-evoked glutamate release in rat PFC (2014) – Stress-glutamate interactions [5]
Technical Resources
  • Graphviz Documentation: DOT Language reference for pathway diagrams [6]
  • Graphviz Forum Discussions: HTML-like labels for advanced node formatting [7]

References

Bioanalytical Method Overview for Morachalcone A

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for the quantification of Morachalcone A in rabbit plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), adapted from a validated HPLC-UV method and general LC-MS principles [1] [2].

Introduction: this compound, a prenylated chalcone isolated from Artocarpus champeden, exhibits promising antimalarial activity. Robust bioanalytical method development is crucial for supporting pharmacokinetic and bioavailability studies in phytomedicine development [1] [2]. This protocol outlines a sensitive and selective LC-MS method.


Method Parameters and Validation Data

The core chromatographic and validation parameters from the established HPLC method are summarized below. These parameters serve as a starting point for LC-MS method development.

Table 1: Chromatographic Conditions for this compound Separation [1] [2]

Parameter Specification
Analytical Technique High Performance Liquid Chromatography (HPLC) with UV detection
Column RP-18 (250 x 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 368 nm
Internal Standard 4-hydroxychalcone
Protein Precipitant Methanol
Runtime Not Specified

Table 2: Bioanalytical Method Validation Summary [1] [2]

Validation Parameter Result
Linear Range 154.839 - 3096.774 ng/mL
LOD 89.384 ng/mL
LLOQ 154.839 ng/mL
Intra-day & Inter-day Precision (RSD) ≤ 15%
Accuracy (Mean % Difference) 2.79% to 14.33%
Recovery of this compound & IS 80% - 120%

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation Extraction

This is the sample preparation technique used in the validated HPLC method [1] [2].

Materials & Reagents:

  • Blank Rabbit Plasma: As the biological matrix.
  • This compound Standard: High-purity reference standard.
  • Internal Standard (IS) Solution: 4-hydroxychalcone in methanol.
  • Methanol: HPLC or LC-MS grade.
  • Microcentrifuge Tubes: 1.5 mL capacity.
  • Vortex Mixer
  • Centrifuge
  • LC-MS Vials

Procedure:

  • Aliquot Plasma: Precisely pipette 100 µL of rabbit plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.
  • Add Internal Standard: Add a known volume (e.g., 20 µL) of the Internal Standard working solution.
  • Protein Precipitation: Add 300 µL of methanol (a 3:1 ratio of precipitant to plasma) as the protein precipitant.
  • Vortex and Mix: Vigorously vortex the mixture for 10-15 seconds to ensure complete protein precipitation.
  • Centrifuge: Centrifuge the samples at a high speed (e.g., 10,000 - 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Collect Supernatant: Carefully transfer the clear supernatant into a clean microcentrifuge tube or a fresh LC-MS vial.
  • Reconstitution (if necessary): If further concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL of Acetonitrile:Water, 50:50 v/v).
  • LC-MS Injection: The final cleaned-up extract is now ready for injection into the LC-MS system.
LC-MS Method Adaptation and Setup

Since the original method was developed for HPLC-UV, the following adaptations are recommended for LC-MS analysis [3] [4].

Liquid Chromatography:

  • Column: Transfer the method to a sub-2µm UHPLC column (e.g., C18, 100 x 2.1 mm, 1.7 µm) for improved resolution and faster analysis [4].
  • Mobile Phase: Use MS-grade solvents and volatile additives. The existing Acetonitrile:Water (50:50) mobile phase is compatible. To improve ionization, consider adding 0.1% formic acid [4].
  • Flow Rate: Adjust the flow rate to the optimal range for the LC-MS interface (e.g., 0.3 - 0.5 mL/min for a 2.1 mm ID column). The injection volume should also be optimized.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) is typically preferred for chalcone-like compounds [4].
  • Polarity: this compound is likely to ionize well in positive ion mode due to the presence of carbonyl and phenolic groups.
  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.
    • MS1 Scan: Initially, inject a standard to identify the precursor ion ([M+H]+).
    • Optimization: Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) by direct infusion.
    • MRM Transitions: Establish at least two specific MRM transitions for this compound and one for the Internal Standard for confirmatory analysis.

Workflow and Method Validation

The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.

Start Start: Collect Rabbit Plasma Prep Sample Preparation: • Add Internal Standard (4-hydroxychalcone) • Protein Precipitation with Methanol • Vortex & Centrifuge Start->Prep LC LC Separation • Column: RP-C18 (e.g., 1.7µm) • Mobile Phase: ACN/H₂O (0.1% HCOOH) • Gradient/Isocratic Elution Prep->LC MS MS Detection (ESI+) • MRM Mode for Quantification • Monitor specific transitions LC->MS Data Data Analysis • Peak Integration • Calibration Curve • Calculate Concentration MS->Data

Method Validation Protocol: The referenced HPLC method was validated per standard guidelines [1] [2]. For LC-MS, the following parameters should be established:

  • Selectivity/Specificity: Demonstrate no interference at the retention times of this compound and the IS from six different sources of blank plasma.
  • Calibration Curve and Linearity: Process and analyze a minimum of six non-zero calibration standards in duplicate. The linearity should be assessed over the range of 154.839 - 3096.774 ng/mL with a correlation coefficient (r²) ≥ 0.99.
  • Precision and Accuracy: Evaluate using Quality Control (QC) samples at Low, Medium, and High concentrations within the range. Both intra-day (within one day) and inter-day (over three days) accuracy (expressed as % bias) should be within ±15%, and precision (expressed as % RSD) should be ≤15%.
  • Recovery: Evaluate the extraction efficiency by comparing the analyte response from pre-extraction spiked samples with post-extraction spiked samples at QC levels. Recovery should be consistent and precise.
  • Matrix Effects: Investigate ion suppression/enhancement by comparing the response of the analyte in post-extracted blank plasma spiked with the analyte to the response of the analyte in pure solvent [3] [4].
  • Stability: Conduct stability experiments for this compound in plasma under various conditions, including benchtop, freeze-thaw, and long-term storage at -80°C.

Troubleshooting and Best Practices

  • Matrix Effects: If significant ion suppression is observed, consider switching to a more selective sample preparation technique, such as Solid Phase Extraction (SPE), to achieve cleaner extracts [3] [4].
  • Carryover: Include a wash step in the autosampler program and monitor blank injections after high-concentration samples.
  • Signal Drift: Regularly check and maintain the MS ion source. Use a stable isotopically labeled internal standard if available for the most reliable quantification.
  • Method Transfer from HPLC to UHPLC-MS: When moving to a smaller particle size column, the method will need re-optimization, particularly the gradient profile and flow rate, to maintain resolution and peak shape [5].

References

volumetric absorptive microsampling VAMS for Morachalcone A

Author: Smolecule Technical Support Team. Date: February 2026

Morachalcone A: Chemical and Biological Profile

The table below summarizes the key characteristics of this compound, a prenylated chalcone with several reported biological activities [1] [2] [3].

Property Description
Chemical Name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one [1]
CAS Number 76472-88-3 [1] [3]
Molecular Formula C20H20O5 [1] [3]
Molecular Weight 340.37 g/mol [1] [3]
Appearance Yellow powder [1]
Type of Compound Chalcones [1]
Solubility Soluble in DMSO, acetone, ethyl acetate, dichloromethane, chloroform [1]
Reported Bioactivities Pancreatic lipase inhibition (IC₅₀: 6.2 µM); Tyrosinase inhibition (IC₅₀: 0.013 µM); Anti-inflammatory (inhibits NO production, IC₅₀: 16.4 µM); Neuroprotective effects [1] [3]
Source Roots of Morus alba (Mulberry tree) [1]

Volumetric Absorptive Microsampling (VAMS) Overview

VAMS is a modern technique for collecting small, precise volumes of blood (typically 10-50 µL) using a porous, hydrophilic tip [4]. It addresses major limitations of traditional dried blood spot (DBS) cards, such as the influence of hematocrit levels on blood spread and sample volume accuracy [5] [6].

  • Advantages of VAMS: The technique is minimally invasive, simplifies sample storage and transport at room temperature, inactivates pathogens upon drying, and is well-suited for remote sampling or therapeutic drug monitoring (TDM) [4] [7].
  • General Workflow: The process involves dipping the VAMS tip into a blood droplet until it is fully saturated, drying the sample at room temperature for several hours, and then storing it in a sealed container with a desiccant to protect it from moisture and light until analysis [4].

Proposed Protocol for VAMS of this compound

Since a specific method for this compound is not published, this protocol synthesizes general VAMS best practices with chemical properties of this compound and techniques from analyses of similar compounds [4] [5] [2].

Sample Collection and Storage
  • Device: Use a 10 µL or 20 µL VAMS device.
  • Collection: Prick finger with a lancet, wipe away the first drop, and touch the next blood droplet. Dip the VAMS tip at a 45° angle until it is fully saturated and visually red.
  • Drying: Dry the sample horizontally for at least 2-4 hours at room temperature in a clean rack, ensuring tips do not touch each other.
  • Storage: After drying, place the VAMS devices in a sealed, light-proof container with a desiccant. Store at room temperature or under controlled conditions based on stability studies [4].
Sample Preparation and Extraction

The extraction process is critical for recovering the analyte from the VAMS tip.

  • Remove Tip: Cut the saturated tip into a microcentrifuge tube using clean scissors or forceps.
  • Extraction Solvent: Based on this compound's solubility and research on similar compounds, use a high percentage of organic solvent. A mixture of methanol and acetonitrile (e.g., 50:50 v/v) is a suitable starting point. To improve recovery for a wide range of compounds, a sequential extraction with a more aqueous solvent followed by an organic solvent can also be considered [4] [5].
  • Extraction Method: Add 100-200 µL of solvent to the tube.
    • Sonication: Sonicate for 15-30 minutes.
    • Agitation: Follow with agitation on a vortex mixer or orbital shaker for another 30-60 minutes [8] [5].
  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000-14,000 x g) for 5-10 minutes to pellet the tip and any precipitated solids.
  • Analysis: Transfer the clear supernatant to an autosampler vial for analysis.
Instrumental Analysis

While a specific LC-MS/MS method for this compound in blood is not listed, an existing HPLC-UV method from rabbit plasma analysis can serve as a starting point for development [2].

Parameter Reported HPLC-UV Conditions for this compound in Plasma [2]
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Detection Ultraviolet (UV) at 368 nm
Column RP-18 Column (250 x 4.6 mm i.d, 5 µm)
Mobile Phase Acetonitrile:Water (50:50 v/v)
Elution Isocratic
Flow Rate 1.0 mL/min
Internal Standard 4-hydroxychalcone

For higher sensitivity required for microsamples, you can adapt this method to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), which is the standard for VAMS analysis [8] [6].

Method Validation Parameters

For any bioanalytical method, validation is essential. The table below outlines key parameters to evaluate, as demonstrated in other VAMS studies [4].

Validation Parameter Objective
Selectivity/Specificity Confirm the assay accurately measures this compound without interference from the blood matrix.
Linearity & Range Establish a calibration curve (e.g., 1-1000 ng/mL) to prove the response is proportional to concentration [8].
Accuracy & Precision Determine the closeness (accuracy) and reproducibility (precision) of the measurements, both within a day and between days.
Recovery & Matrix Effect Evaluate the efficiency of extracting the analyte from the VAMS tip (recovery) and check for ion suppression/enhancement in the MS detector.
Stability Assess the stability of this compound in VAMS tips under various conditions (e.g., room temperature storage, after freeze-thaw cycles).

Challenges and Considerations

  • Low Concentration: Phenolic compounds and their metabolites can be present at very low concentrations in blood. The small sample volume of VAMS (e.g., 10 µL) demands a highly sensitive analytical method like LC-MS/MS for reliable detection [6].
  • Extraction Optimization: The chemical diversity of metabolites may require a tailored extraction process. You might need to test different solvent combinations and extraction sequences to achieve optimal recovery for this compound and its specific metabolites [5].
  • Lack of Clinical Validation: Even after analytical validation, a method must undergo clinical validation by comparing VAMS results with those from conventional venous plasma in actual patients to ensure it can be used interchangeably in a clinical setting [4].

Experimental Workflow Diagram

The following diagram outlines the core workflow for a VAMS-based analysis of this compound:

Start Start Protocol Collect Collect Blood Sample • Use VAMS device (e.g., 10 µL) • Dip tip at 45° angle until fully red Start->Collect Dry Dry and Store • Dry horizontally, 2-4 hours, RT • Store in sealed container with desiccant Collect->Dry Extract Sample Extraction • Cut tip into tube • Add solvent (e.g., MeCN:MeOH) • Sonicate (15-30 min) + Agitate (30-60 min) • Centrifuge Dry->Extract Analyze Instrumental Analysis • LC-MS/MS (Recommended) • or HPLC-UV (368 nm) • Use RP-18 column Extract->Analyze Validate Method Validation • Assess precision, accuracy, recovery • Test stability and matrix effects Analyze->Validate End Data Analysis Validate->End

Conclusion

References

Morachalcone A: Chemical & Handling Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key chemical properties and recommended handling conditions for Morachalcone A to ensure its stability in solution [1].

Property Specification / Recommendation
Chemical Formula C₂₀H₂₀O₅ [1]
Molecular Weight 340.4 g/mol [1]
Appearance Yellow powder [1]
Recommended Storage Desiccate at -20°C [1]
Common Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]
Solubility Tip Warm tube at 37°C and use brief sonication for higher solubility [1]
Stock Solution Stability Prepare fresh daily. For advanced planning, can be sealed and stored below -20°C for several months [1]

Stability Challenges & Troubleshooting Guide

A primary stability challenge for chalcones like this compound is their inherent photodegradation due to the α,β-unsaturated ketone moiety in their core structure [2] [3]. The following table addresses common issues and their solutions.

Problem Potential Cause Recommended Solution
Precipitation in Stock Solution Solution stored at low temperature; solute adhesion to vial [1] Warm vial to room temperature; shake gently. Centrifuge at 500xg to gather liquid at vial bottom [1].
Low Apparent Potency/Activity Photodegradation; extended exposure to ambient light or incorrect storage [2] Handle under yellow or red safe light; wrap vials in aluminum foil; use amber-colored glassware [2].
Unexpected Degradation Products Chemically unstable α,β-unsaturated ketone under physiological conditions or UV light [2] Consider structural analogs with a stabilized five-member ring system [2]. Verify identity and purity via HPLC or LC-MS before critical assays.
High Solvent Evaporation Use of low-boiling-point solvents (e.g., Chloroform, Acetone) [1] Ensure vials are tightly sealed. For long-term experiments, consider using tighter-sealing vials or a less volatile solvent if experimentally permissible.

Experimental Protocol: Preparation of Stable Stock Solutions

This protocol is adapted from manufacturer recommendations and research on chalcone handling to ensure solution stability for your experiments [1].

  • Equipment and Reagents

    • This compound powder
    • Appropriate solvent (e.g., DMSO, analytical grade)
    • Amber glass vials or clear vials wrapped in aluminum foil
    • Micropipettes and tips
    • Balance
    • Ultrasonic bath
    • Centrifuge
  • Procedure

    • Weighing: Allow the vial of this compound powder to reach room temperature inside a desiccator before opening to prevent water condensation. Accurately weigh the required mass.
    • Dissolution: Transfer the powder to an amber vial. Add the desired volume of solvent.
    • Solubilization: If the compound does not dissolve completely, warm the vial in a 37°C water bath and place it in an ultrasonic bath for a few minutes until the solution is clear.
    • Clarification: Centrifuge the stock solution at 18,000×g for 10 minutes at 4°C to pellet any insoluble particulates.
    • Aliquoting and Storage: Transfer the clarified supernatant into single-use amber aliquots. Immediately freeze and store the aliquots at -20°C or below in a desiccator.
  • Quality Control

    • It is highly recommended to verify the concentration and purity of the stock solution using a validated method (e.g., UV-Vis spectroscopy, HPLC) against a known standard, especially if the solution was stored for an extended period.

Mechanism of Instability & Rationale for Protocols

The experimental workflow for handling this compound is designed to mitigate its key instability mechanisms, primarily photodegradation.

G cluster_0 Stabilization Protocol Start Start: Prepare Stock Solution Structure α,β-Unsaturated Ketone (Core Chalcone Structure) Start->Structure Light Light Exposure (UV/Ambient) Degradation Degradation Pathway Activated Light->Degradation Structure->Light  Is Vulnerable To Result Result: Loss of Potency Formation of By-products Degradation->Result Precaution Critical Precaution Precaution->Light Prevent With P1 Use Amber Glassware or Aluminum Foil P2 Work Under Safe Light P3 Store at -20°C in Dark

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of stock solution I can prepare, and what is the best solvent? DMSO is a commonly used solvent due to its high solvating power and compatibility with many biological assays. You can prepare concentrated stock solutions (e.g., 10-100 mM) in DMSO. Refer to the solubility table for other options. Always ensure the final solvent concentration in your assay is non-toxic to cells or enzymes [1].

Q2: How many freeze-thaw cycles can my this compound stock solution withstand? It is strongly recommended to avoid freeze-thaw cycles. Aliquot the stock solution into single-use vials upon preparation. Repeated freezing and thawing can accelerate precipitation and chemical degradation, leading to inconsistent experimental results.

Q3: The powder adhered to the neck of the vial during shipping. How do I recover it? This is a common occurrence. Gently tap the vial or use a brief, low-speed pulse on a vortex mixer to dislodge the powder from the neck or cap before opening. This prevents loss and potential contamination [1].

Q4: Are there more stable analogs of this compound I could use for my assays? Yes, research has explored replacing the central α,β-unsaturated ketone with a more rigid and stable five-membered ring (e.g., indanone-like structures). These "chalcone-like" compounds have shown improved chemical stability while maintaining, and in some cases enhancing, biological activity, such as potent pancreatic lipase inhibition [2].

References

Morachalcone A: Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physical, chemical, and storage data for Morachalcone A based on manufacturer specifications and scientific literature [1] [2] [3].

Property Specification
CAS Number 76472-88-3 [1] [2] [3]
Molecular Formula C₂₀H₂₀O₅ [1] [2] [3]
Molecular Weight 340.4 g/mol [1] [3]
Purity >=98% [1]
Type of Compound Chalcone [1] [3]
Physical Description Yellow powder [1] [2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] [2] [3]
Recommended Long-Term Storage Desiccate at -20°C [3]

Biological Activity & Pharmacological Profile

This compound exhibits multiple biological activities, as quantified by half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values [1] [2] [3].

Biological Activity Experimental Model Potency (IC₅₀ / EC₅₀)
Tyrosinase Inhibition In vitro enzyme assay IC₅₀: 0.013 µM (significantly more potent than kojic acid control) [1]
Pancreatic Lipase Inhibition In vitro enzyme assay IC₅₀: 6.2 µM [1] [2] [3]
Anti-inflammatory (NO Production Inhibition) RAW264.7 mouse macrophage cells IC₅₀: 16.4 µM [1] [2] [3]
Neuroprotective Effect HT22 hippocampal cells EC₅₀: 35.5 ± 2.1 µM [1] [3]

Standard Operating Procedure (SOP): Storage & Handling

1. Receiving and Initial Inspection

  • Upon receipt, carefully inspect the vial. As powder may adhere to the cap or neck during transit, gently tap the vial to ensure the compound settles at the bottom [1] [3].

2. Long-Term Storage

  • Condition: Store the vial in a desiccated environment at -20°C [3].
  • Packaging: Ensure the original vial is tightly sealed to prevent moisture absorption and contamination. Under these conditions, the powder is typically stable for up to 24 months [1].

3. Preparing Stock Solutions

  • Solvent: Use a suitable anhydrous solvent such as DMSO.
  • Procedure: Allow the vial to warm to room temperature (for at least 1 hour) before opening to prevent condensation of atmospheric water inside the vial [1] [3].
  • Stock Solution Storage: For best practice, prepare fresh solutions daily. If stock solutions must be prepared in advance, store them as aliquots in tightly sealed vials at -20°C. These are generally usable for up to two weeks [1].

Troubleshooting Guide (FAQs)

Q1: The powder is stuck to the neck or cap of the vial after shipping. What should I do?

  • Cause: This is a common occurrence during transportation.
  • Solution: Take the vial out of its packaging and shake it gently until the powder falls to the bottom. For liquid products, a brief centrifugation (e.g., 200-500 x g) will gather the liquid at the bottom [1] [3].

Q2: How do I achieve a higher solubility if the compound isn't dissolving fully?

  • Solution: Warm the tube at 37°C and shake it in an ultrasonic bath for a short while [3].

Q3: What is the shelf life of a prepared stock solution?

  • Guideline: While it is recommended to prepare and use solutions on the same day, stock solutions can be stored below -20°C for several weeks.
  • Best Practice: For more consistent results, aliquot the stock solution to avoid repeated freeze-thaw cycles. Stored aliquots are typically stable for up to two weeks at -20°C [1].

Experimental Protocols & Analytical Methods

HPLC-UV Analytical Method for Quantification in Plasma

This validated method can be used for pharmacokinetic studies [4].

  • Objective: To quantify this compound in rabbit plasma.
  • Equipment: HPLC system with UV/Vis detector and RP-18 Column (250 x 4.6 mm, 5 µm).
  • Chromatographic Conditions:
    • Mobile Phase: Acetonitrile:Water (50:50, v/v) - Isocratic elution.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 368 nm.
    • Internal Standard: 4-hydroxychalcone.
    • Protein Precipitant: Methanol.
  • Method Performance:
    • Linearity: 155 - 3,097 ng/mL.
    • LLOQ (Lower Limit of Quantification): 154.84 ng/mL.
    • Precision: Intra- and inter-day precision ≤15%.
    • Recovery: 80-120% for this compound and the internal standard [4].
General Workflow for Sample Preparation & Analysis

The following diagram outlines the key steps for handling this compound from storage to analysis:

G Start Start: Retrieve Vial from -20°C Storage Step1 Equilibrate to Room Temperature (≥1 hour) Start->Step1 Step2 Inspect Vial & Gently Tap (to collect powder at bottom) Step1->Step2 Step3 Weigh Compound & Prepare Stock Solution (Use anhydrous solvent, e.g., DMSO) Step2->Step3 Step4 Aliquot Stock Solution (if not used immediately) Step3->Step4 Step5 Store Aliquots at -20°C (Stable for up to 2 weeks) Step4->Step5 Step6 Use in Biological Assays or Analysis Step5->Step6

References

Optimized Extraction Parameters for Morachalcone A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters identified through Response Surface Methodology to maximize pancreatic lipase inhibition and phenolic content from Morus alba leaves, with Morachalcone A as a key active constituent [1].

Parameter Optimized Condition
Source Material Leaves of Morus alba (White Mulberry) [1] [2]
Solvent Concentration 74.9% Ethanol [1]
Extraction Temperature 57.4 °C [1]
Sample/Solvent Ratio 1:10 [1]

Analytical Method for Quantification

For subsequent analysis, a validated HPLC method has been developed for the quantification of this compound in plasma, which can be adapted for extract analysis [3] [4].

Parameter Specification
Column RP-18 Column (250 x 4.6 mm i.d, 5 µm) [3] [4]
Mobile Phase Acetonitrile:Water (50:50 v/v) [3] [4]
Flow Rate 1.0 mL/min [3] [4]
Detection Wavelength 368 nm [3] [4]
Linearity Range 154.839 - 3,096.774 ng/mL [3] [4]
LOD/LLOQ LOD: 89.384 ng/mL; LLOQ: 154.839 ng/mL [3]

General Workflow for Method Development

The following diagram outlines a standard workflow for developing and validating an HPLC method, which can be applied to your analysis of this compound extracts [5].

Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep MethodScouting Method Scouting SamplePrep->MethodScouting MethodOptimization Method Optimization MethodScouting->MethodOptimization RobustnessTesting Robustness Testing MethodOptimization->RobustnessTesting MethodValidation Method Validation RobustnessTesting->MethodValidation End Validated Method MethodValidation->End

Solubility & Troubleshooting Guide

Here are some common challenges and potential solutions based on general principles and the specific properties of this compound.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Non-optimal solvent, temperature, or ratio. Adhere to the optimized parameters of 74.9% ethanol, 57.4°C, and a 1:10 solid-to-solvent ratio [1].
Poor Solubility This compound is highly non-polar. Soluble in DMSO, acetone, chloroform, etc. [2]. For aqueous solutions, use surfactants or cosolvents [6].
HPLC Peak Tailing/Co-elution Matrix interference or non-optimal chromatography. Implement sample preparation like filtration or liquid-liquid extraction [5]. Scout different C18 columns or adjust mobile phase pH [7].

Suggested FAQs for Your Technical Center

  • Q: What are the primary biological activities of this compound?

    • A: Research indicates it has strong pancreatic lipase inhibition (potential for obesity management), significant tyrosinase inhibition, anti-inflammatory effects by inhibiting nitric oxide production, and neuroprotective properties [2].
  • Q: From which plants can this compound be isolated?

    • A: It has been isolated from the leaves of Morus alba (White Mulberry) and the root of Artocarpus champeden [1] [3].
  • Q: How can I improve the solubility of this compound in an aqueous buffer?

    • A: Given that it's a prenylated chalcone, techniques like chemical modification (e.g., salt formation), using cyclodextrins for complexation, or employing surfactants and cosolvents (e.g., PEG) are common strategies for solubility enhancement of such compounds [6].

I hope this structured information provides a solid foundation for your technical support center. Please note that these protocols and parameters are starting points and should be rigorously validated and optimized within your own laboratory context.

References

Bioactivity & Analytical Data of Morachalcone A

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative biological activities and analytical parameters for Morachalcone A found in the literature. This data can serve as a reference for assessing the compound's potency and for quality control in your experiments.

Parameter Value / Result Experimental Context / Notes
Tyrosinase Inhibition (IC₅₀) 0.013 µM Significant inhibitory activity [1] [2].
Pancreatic Lipase Inhibition (IC₅₀) 6.2 µM Strong inhibition; relevant for anti-obesity research [1] [2].
Anti-neuroinflammatory (NO Production Inhibition IC₅₀) 16.4 µM In RAW264.7 LPS-activated mouse macrophage cells [1] [2].
Neuroprotective Effect (EC₅₀) 35.5 ± 2.1 µM Protects HT22 hippocampal cells from glutamate-induced oxidative stress [1] [2].
HPLC Analytical Wavelength 368 nm Detection wavelength for the validated HPLC method [3].
Reported Source Roots of Morus alba (White Mulberry) The plant is a known source of this prenylated chalcone [2].

Validated HPLC Method for Quantification

For researchers needing to quantify this compound, particularly in complex matrices like plasma, one study provides a validated bioanalytical HPLC method [3]. You can use this as a starting point for developing your own assays.

  • Objective: To develop a selective and sensitive HPLC method for determining this compound in rabbit plasma.
  • Key Parameters:
    • Column: RP-18 Column (250 x 4.6 mm i.d., 5 µm).
    • Mobile Phase: Acetonitrile:Water (50:50 v/v), run isocratically.
    • Flow Rate: 1.0 mL/min.
    • Detection: 368 nm.
    • Internal Standard: 4-hydroxychalcone.
    • Sample Preparation: Plasma protein precipitation with methanol.
  • Method Validation Highlights [3]:
    • Linearity: 154.839 to 3096.774 ng/mL.
    • LLOQ (Lower Limit of Quantification): 154.839 ng/mL.
    • Precision: Intra- and inter-day precision were ≤15%.
    • Recovery: The extraction recovery for this compound and the internal standard was between 80-120%.

Troubleshooting Guide & FAQs

Based on the general principles of natural product research and the information available, here are some common challenges and potential solutions.

Q1: How can I optimize the extraction yield of this compound from plant material?

  • Challenge: Low recovery of the target compound during initial extraction.
  • Potential Solutions:
    • Optimize Solvent System: While not specified for this compound, one study on Morus alba leaves used response surface methodology to optimize extraction conditions for maximum pancreatic lipase inhibition (closely linked to this compound content). The optimized ethanol concentration was 74.9% and temperature was 57.4°C [2]. This can be an excellent starting point for your own optimization experiments.
    • Consider Compound Stability: As a chalcone, this compound may be sensitive to light, heat, and pH. Conduct extraction procedures in dim light, at moderate temperatures, and use neutral buffers where possible to prevent degradation.

Q2: My HPLC analysis shows poor peak shape or low sensitivity for this compound. What can I do?

  • Challenge: Issues with the analytical method performance.
  • Potential Solutions:
    • Confirm Mobile Phase pH: The validated method uses a neutral mobile phase [3]. Slight deviations in pH can significantly impact the retention and shape of acidic/basic compounds. Ensure your water is of high purity and pH is controlled.
    • Check Column Performance: Ensure your C18 column is in good condition and is appropriate for separating phenolic compounds. The validated method uses a 250 mm long column, which provides high efficiency [3].
    • Verify Detection Wavelength: Confirm that your UV/Vis detector is correctly set to 368 nm for optimal sensitivity [3].

Experimental Workflow Diagram

The diagram below outlines a general workflow for working with this compound, from extraction to bioactivity assessment, based on the information gathered.

Start Start: Plant Material (Morus alba) Step1 Extraction & Isolation Start->Step1 Step2 Quantification & Purity Check (HPLC Analysis) Step1->Step2 Crude/Partially Purified Extract Step3 Bioactivity Assessment Step2->Step3 Compound of Known Purity Step4 Data Analysis & Optimization Step3->Step4 Step4->Step1 Feedback for Process Improvement

Key Recommendations for Further Research

To overcome the current lack of specific data, here are some proactive steps you can take:

  • Deepen Source Investigation: Focus your research on the primary literature concerning the botany and phytochemistry of the Morus (mulberry) genus, as this is a confirmed source of this compound [2] [4].
  • Leverage General Principles: Apply general best practices for isolating and purifying prenylated chalcones, a known subclass of compounds. This includes techniques like VLC (Vacuum Liquid Chromatography), MPLC (Medium Pressure Liquid Chromatography), and HPLC with various column chemistries.
  • Consult Supplier Data: The commercial suppliers who list this compound (e.g., TargetMol, BioCrick) may have additional technical notes or certificates of analysis available upon request [1] [2].

References

reproducibility issues Morachalcone A analysis

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Plasma Analysis

For researchers quantifying Morachalcone A in biological matrices like rabbit plasma, a specific High-Performance Liquid Chromatography (HPLC) method has been developed and validated [1] [2] [3]. The key parameters are summarized in the table below.

Parameter Specification / Value
Analytical Goal Quantification of this compound in rabbit plasma [1]
Column RP-18 Column (250 x 4.6 mm i.d., 5 µm) [1] [2]
Mobile Phase Acetonitrile:Water (50:50 v/v) [1] [2]
Elution Mode Isocratic [1] [2]
Flow Rate 1.0 ml/min [1] [2]
Detection Wavelength 368 nm [1] [2]
Internal Standard 4-hydroxychalcone [1] [2]
Protein Precipitant Methanol [1] [2]
Linear Range 154.839 - 3096.774 ng/ml [1] [2]
LOD 89.384 ng/ml [1] [2]
LLOQ 154.839 ng/ml [1] [2]
Intra & Inter-day Precision ≤15% [1] [2]
Recovery 80-120% [1] [2]

Detailed Experimental Protocol

Here is the step-by-step methodology for the HPLC analysis based on the published study [1] [2] [3]:

  • Sample Preparation: Precipitate proteins in the rabbit plasma sample using methanol, with 4-hydroxychalcone as the internal standard to control for variability in sample processing and injection.
  • Chromatographic Setup:
    • Equip the HPLC system with an RP-18 Column (250 x 4.6 mm i.d., 5 µm).
    • Set the mobile phase to a mixture of acetonitrile and water (50:50 v/v).
    • Use a flow rate of 1.0 ml/min in isocratic mode (constant mobile phase composition).
    • Set the detector wavelength to 368 nm, the absorbance maximum for this compound.
  • Calibration: Prepare a calibration curve using standard solutions of this compound in the concentration range of 154.839 to 3096.774 ng/ml. The method demonstrated good linearity within this range.
  • Validation Checks: The method has been validated for:
    • Precision: Both intra-day and inter-day precision showed a relative standard deviation (RSD) of ≤15%.
    • Accuracy: The mean percent difference for accuracy ranged between 2.79% and 14.33%.
    • Recovery: The extraction recovery for this compound and the internal standard was confirmed to be between 80% and 120%.

Key Considerations for Reproducibility

While explicit troubleshooting guides for this compound were not found, you can ensure reproducible results by focusing on these critical areas derived from the method's validation parameters and general analytical principles [4].

  • Strict Adherence to the Mobile Phase: This method uses an isocratic elution [1] [2]. Even minor deviations in the proportion of acetonitrile to water can significantly alter the retention time of this compound, leading to identification errors and quantification inaccuracies.
  • Sample Preparation Consistency: The protein precipitation step using methanol must be performed consistently every time [1] [2]. Variations in volumes, mixing time, or centrifugation speed can affect the recovery of the analyte and the internal standard, impacting the final calculated concentration.
  • System Suitability Tests: Before running analytical batches, perform system suitability tests. This involves injecting a standard solution of known concentration to verify that the chromatographic system is performing adequately, checking parameters like peak shape, retention time reproducibility, and signal-to-noise ratio.

Biological Context and Pre-Analytical Factors

Understanding the source and handling of your plant material is crucial, as the concentration of this compound can be highly variable.

The following diagram illustrates how environmental factors can significantly influence the concentration of this compound in plant leaves, which is a critical pre-analytical consideration for reproducibility.

G Start Plant Material (Morus alba L. leaves) UVB UV-B Radiation (104.37 kJ m⁻² d⁻¹) Start->UVB Dark Dark Incubation (UVD Treatment) UVB->Dark Effect Significant Increase in This compound Content Dark->Effect Induces Analysis HPLC Analysis Effect->Analysis

Research shows that exposing Morus alba L. leaves to UV-B radiation followed by dark incubation (UVD treatment) can increase the content of this compound and other secondary metabolites by more than 400-fold compared to control leaves [5]. Therefore, the growth conditions, light exposure, and post-harvest treatment of plant material must be strictly controlled and documented to ensure the analytical sample is representative.

Frequently Asked Questions

What is the chemical identity of this compound?

This compound has a molecular formula of C₂₀H₂₀O₅, a molecular weight of 340.37 g/mol, and a CAS Number of 76472-88-3 [6] [7].

What are the known biological activities of this compound?

This compound is recognized as a natural aromatase inhibitor (IC₅₀ = 4.6 µM) and has shown potential as a metabolite with anti-inflammatory and anticancer activity. It has also been reported to inhibit lipopolysaccharide-induced nitric oxide production [7].

How is the limit of detection (LOD) calculated in method validation?

The LOD represents the lowest concentration at which the analyte can be detected (but not necessarily quantified). It is often determined from detector linearity experiments by establishing a signal-to-noise ratio of 3:1 [4].

References

Chemical Profile & Solubility of Morachalcone A

Author: Smolecule Technical Support Team. Date: February 2026

The solubility profile of Morachalcone A is characterized by its poor water solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II or IV compound, requiring advanced formulation techniques to improve dissolution and bioavailability [1].

Property Description
Chemical Name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one [2]
CAS Number 76472-88-3 [2]
Molecular Formula C₂₀H₂₀O₅ [2]
Molecular Weight 340.4 g/mol [2]
Appearance Yellow powder [2]
Solubility Profile Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Generally has poor aqueous solubility [2].
BCS Classification Likely BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability) [1].
Storage Conditions Desiccate at -20°C [2].

Formulation Strategies for Solubility Enhancement

Several techniques can be employed to overcome the solubility challenges of this compound. The choice of method depends on the intended route of administration and the final dosage form.

Technique Mechanism Potential Dosage Forms
Nanosuspensions / Nanomilling Reduces particle size to nanometers (typically 100-1000 nm), increasing surface area-to-volume ratio and dissolution rate [1]. Oral liquids, capsules, tablets, films, injectables, aerosols [1].
Amorphous Solid Dispersions Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility compared to the crystalline form [1]. Tablets, capsules.
Cyclodextrin Complexation The lipophilic API forms an inclusion complex inside the hydrophobic cavity of cyclodextrin, while the hydrophilic outer surface makes the entire complex water-soluble [1]. Oral, injectable, and topical solutions.
Lipid-Based Systems Dissolving or dispersing the drug in lipid excipients (oils, surfactants) to enhance solubilization and absorption in the GI tract. Soft gelatin capsules, oral solutions.
Salt Formation Converting the API into a salt form can significantly improve its aqueous solubility. Various, depending on the salt formed.
pH Adjustment Modifying the pH of the solution environment to ionize the drug molecule, thereby increasing its solubility. Liquid formulations for oral or IV administration.

Experimental Protocols & Workflows

Protocol 1: Developing a Nanosuspension

Nanomilling is a nearly universal technique for enhancing the dissolution rate of poorly soluble compounds like this compound [1].

Workflow Overview

G Start Start: Pre-formulation Assessment P1 Characterize API stability (thermal, light sensitivity) Start->P1 P2 Select stabilizer(s) (e.g., polymers, surfactants) P1->P2 P3 Prepare coarse suspension of this compound in aqueous vehicle with stabilizer P2->P3 P4 Wet milling process using pearl/bead mill P3->P4 P5 Monitor particle size reduction (target: 100s of nm) P4->P5 P6 Stop milling once target size and PDI are reached P5->P6 P7 Final Dosage Form Conversion (e.g., fill into capsules, lyophilize) P6->P7 End End: Final Dosage Form P7->End

Detailed Methodology

  • Pre-formulation Assessment: Confirm the identity of this compound and characterize its initial solid-state properties. Assess its stability to heat and light, as this informs processing conditions [2] [1].
  • Stabilizer Selection: This is a critical, iterative step. Common stabilizers include:
    • Polymers: e.g., HPMC (hypromellose), PVP (polyvinylpyrrolidone), PVA (polyvinyl alcohol).
    • Surfactants: e.g., Poloxamers, Tween 80, SDS (sodium dodecyl sulfate). A combination of stabilizers is often used to prevent agglomeration and Ostwald ripening [1].
  • Preparation of Coarse Suspension: Disperse the stabilizer(s) in an aqueous vehicle. Slowly add this compound powder under high-shear mixing to create a homogeneous coarse suspension.
  • Wet Milling Process:
    • Load the coarse suspension into the milling chamber.
    • Use a high-energy bead mill filled with milling media (e.g., yttrium-stabilized zirconia beads).
    • Mill for a predetermined time or until the target particle size is achieved. Monitor the temperature to avoid degrading the API.
  • Particle Size Monitoring: Withdraw small samples periodically and analyze them using dynamic light scattering (DLS) to determine the particle size distribution (PSD) and polydispersity index (PDI).
  • Final Dosage Form Conversion: The resulting nanosuspension can be used as-is for oral liquids or further processed. For solid dosage forms, it can be spray-dried, lyophilized, or granulated and blended with excipients before being filled into capsules or compressed into tablets [1].
Protocol 2: Bioanalytical Method for Plasma Quantification

A validated HPLC method is essential for pharmacokinetic studies to measure this compound concentration in biological fluids like plasma [3].

Workflow Overview

G Start Start: Rabbit Plasma Sample P1 Protein Precipitation Add internal standard (4-hydroxychalcone) and methanol precipitant Start->P1 P2 Vortex and Centrifuge P1->P2 P3 Collect supernatant P2->P3 P4 HPLC Analysis Inject into system P3->P4 P5 Chromatographic Separation Column: RP-C18 (250 x 4.6 mm, 5µm) Mobile Phase: Acetonitrile:Water (50:50 v/v) Flow Rate: 1.0 mL/min, Isocratic P4->P5 P6 UV Detection λ = 368 nm P5->P6 P7 Data Analysis Quantify against calibration curve (LOL: 154.84 - 3096.77 ng/mL) P6->P7 End End: this compound Concentration P7->End

Detailed Methodology

  • Sample Preparation (Protein Precipitation):
    • To a volume of rabbit plasma (e.g., 100 µL), add a known concentration of an internal standard (IS). 4-Hydroxychalcone has been successfully used for this compound [3].
    • Add a precipitating solvent, typically methanol, vortex mix vigorously for several minutes, and then centrifuge to pellet the proteins.
  • Chromatographic Conditions:
    • Column: Reverse-Phase C18 (250 x 4.6 mm i.d., 5 µm particle size).
    • Mobile Phase: Acetonitrile and Water (50:50, v/v) under isocratic elution.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 368 nm, which is near the λmax of this compound [2] [3].
    • Injection Volume: Typically 20-50 µL of the cleaned-up supernatant.
  • Method Validation: The developed method must be validated as per ICH guidelines. The cited method demonstrated [3]:
    • Linearity: 154.84 to 3096.77 ng/mL.
    • LLOQ (Lower Limit of Quantification): 154.84 ng/mL.
    • Precision: Intra- and inter-day precision ≤15%.
    • Recovery: Extraction recovery for this compound and IS was between 80-120%.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water? Its molecular structure, featuring a large, planar, and highly aromatic (ring-rich) system with a prenyl group, contributes to strong intramolecular forces and a high crystal lattice energy. This makes it energetically unfavorable for the molecule to break away and enter the aqueous phase [2] [4].

Q2: My nanosuspension is aggregating over time. What went wrong? This is a common stability issue. The most likely cause is suboptimal stabilizer selection or concentration. The stabilizer(s) must provide sufficient electrostatic and/or steric repulsion to prevent the nanoparticles from attracting each other. Re-visit the stabilizer screening process and consider using a different polymer/surfactant combination [1].

Q3: What is the most critical parameter for the HPLC analysis of this compound in plasma? Selectivity is paramount. The method must successfully separate this compound from the internal standard and, most importantly, from endogenous components in the plasma matrix. A good peak shape and a clear baseline separation are necessary for accurate and reliable quantification [3].

Q4: Are there any specific handling and storage concerns for this compound? Yes. The compound should be protected from light due to the light-sensitive nature of many chalcones. It is recommended to use amber glass vials for solutions and to perform processing under amber lighting if necessary. The solid powder should be stored desiccated at -20°C to maintain long-term stability [2] [1].

References

Frequently Asked Questions (FAQs) on HPLC Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What are LOD and LOQ, and how are they determined in HPLC?

    • A: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected (but not necessarily quantified), typically defined by a signal-to-noise ratio (S/N) of 2:1 or 3:1. The Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy, defined by an S/N of at least 10:1 [1] [2].
  • Q: My method is validated and fixed. What can I do to improve sensitivity without changing the method?

    • A: For unchangeable methods, focus on system maintenance and contamination control. Check and replace eluents with higher-purity grades (e.g., LC-MS grade), flush the column with a strong solvent to remove contaminants, install a new guard column, and ensure the HPLC system is free from air and contamination. Regular cleaning and maintenance are prerequisites for stable baselines [1] [2].
  • Q: How does column choice affect sensitivity?

    • A: The column is a critical factor. Using a column with a smaller internal diameter (e.g., 2.1 mm vs. 4.6 mm) increases analyte concentration at the detector. Columns packed with smaller or superficially porous particles (SPP/core-shell) provide higher efficiency, resulting in narrower and taller peaks, which enhances sensitivity [3] [2].

Troubleshooting Guide: Improving HPLC-UV Sensitivity

Sensitivity issues generally stem from two problems: a weak signal or excessive noise. The table below outlines common causes and solutions.

Problem Area Specific Issue Possible Solution
Signal Intensity Low injection volume Maximize within column capacity and detector linearity [4].
Large column internal diameter (e.g., 4.6 mm) Switch to smaller I.D. column (e.g., 2.1 mm); halves diameter for ~4x concentration increase [2].
Low efficiency column (broad peaks) Use column with smaller (e.g., sub-2µm) or superficially porous particles (~2.7 µm) for higher efficiency and taller peaks [3] [2].
Suboptimal detection wavelength Confirm detection at analyte's absorbance maximum (e.g., 368 nm for Morachalcone A) [5] [6].
Baseline Noise High-UV absorbance solvents/additives Use UV-grade acetonitrile over methanol for wavelengths <210 nm; employ high-purity MS-grade solvents and additives to minimize background [3] [2].
Contaminated column Periodically flush with strong solvent; replace guard column [3] [1].
Contaminated system or eluents Use high-purity solvents; filter and degas mobile phases; perform system maintenance [1] [2].
Detector issues (old lamp, dirty flow cell) Check UV lamp hours; clean detector flow cell [2] [7].
Sample & Matrix Sample loss/degradation Optimize sample preparation and storage conditions [4].
Matrix effects suppressing signal/ increasing noise Implement sample clean-up (e.g., Solid Phase Extraction/SPE) to remove interfering compounds like proteins and phospholipids [3] [8].

Case Study: Method for this compound in Rabbit Plasma

The development and validation of an HPLC-UV method for this compound exemplifies these principles [5] [6].

  • Analytical Goal: To support bioavailability and pharmacokinetic studies of Artocarpus champeden extract by quantifying its active marker, this compound, in rabbit plasma.
  • Chromatographic Conditions:
    • Column: RP-18 Column (250 x 4.6 mm i.d., 5 µm).
    • Mobile Phase: Acetonitrile:Water (50:50 v/v) - an isocratic elution.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 368 nm.
    • Sample Prep: Protein precipitation using methanol, with 4-hydroxychalcone as an internal standard.
  • Validation Outcomes:
    • Linearity: 154.839 to 3096.774 ng/mL.
    • LOD: 89.384 ng/mL.
    • LOQ: 154.839 ng/mL.
    • Precision: Intra- and inter-day precision ≤15%.
    • Recovery: 80-120% for both this compound and the internal standard.

Experimental Protocol: Solid-Phase Extraction for Plasma Samples

This is a generic protocol for cleaning up plasma samples using SPE, which can improve sensitivity and reduce matrix effects.

Start Start: Condition SPE Cartridge Condition Condition with Methanol Start->Condition Equil Equilibrate with Water Condition->Equil Load Load Plasma Sample Equil->Load Wash Wash with 5-10% Methanol (removes impurities) Load->Wash Elute Elute Analyte with Pure Organic Solvent Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into HPLC Recon->Inject

Advanced Techniques for Stubborn Sensitivity Problems

For exceptionally challenging analyses involving trace-level compounds in complex matrices like natural products, more advanced techniques may be required.

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique significantly increases peak capacity. In an offline 2D-LC setup used to profile trace compounds in agarwood, fractions collected from a first separation dimension (e.g., a C18 column) were injected onto a second column with a different separation mechanism (e.g., an F5 stationary phase). This greatly improves the resolution of minor components from major ones, reducing ion suppression and allowing for their detection [9].
  • Hyphenation with Mass Spectrometry (LC-MS): For ultimate sensitivity and selectivity, LC-MS is the preferred technique. To maximize LC-MS sensitivity [8]:
    • Optimize Ionization: Carefully adjust source parameters (capillary voltage, desolvation temperature, gas flows) for your specific analyte and mobile phase.
    • Reduce Matrix Effects: Use rigorous sample preparation (like SPE) to remove contaminants that compete for charge during ionization.
    • Use MS-Grade Reagents: Always use volatile, high-purity buffers and solvents designated as "LC-MS grade" to prevent source contamination and signal suppression.

Key Takeaways for Your Research

  • Systematic Approach is Crucial: Sensitivity problems require a logical troubleshooting sequence, starting with the simplest solutions like mobile phase purity and system maintenance before moving to advanced modifications.
  • Balance Signal and Noise: Effective sensitivity improvement involves both enhancing the analyte signal (e.g., with smaller I.D. columns) and reducing background noise (e.g., with cleaner solvents and sample preparation).
  • Sample Preparation is Foundational: For complex biological matrices like plasma, effective sample clean-up using techniques like protein precipitation or SPE is often the most significant factor in achieving low LOD and LOQ values.

References

Technical Overview: Mitigating Matrix Effects in LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when other components in a sample interfere with the ionization of your target analyte, leading to inaccurate results [1] [2]. The core strategies to manage these effects involve robust sample preparation, method development, and calibration techniques.

The table below summarizes the main pillars of an effective matrix mitigation strategy.

Strategy Description Key Techniques
Internal Standards [1] [2] Correct for signal variations by adding a known compound similar to the analyte. Isotopic-labeled internal standards (most effective), analog internal standards [1].
Sample Preparation [1] [3] Remove interfering compounds from the sample matrix before analysis. Solid-Phase Extraction (SPE), QuEChERS, dilution, filtration, centrifugation [1] [3].
Chromatographic Separation [1] [2] Optimize the LC method to separate the analyte from co-eluting matrix components. High-Resolution Mass Spectrometry, optimizing chromatographic conditions (column, mobile phase, gradient) [1].
Calibration Methods [2] Use calibration curves that account for the matrix. Standard Addition, Matrix-Matched Calibration [2] [3].

Frequently Asked Questions (FAQs)

Q1: What are the most effective internal standards for Morachalcone A analysis? For the most accurate correction, a stable isotope-labeled version of this compound (e.g., deuterated) is ideal, as it mimics the analyte perfectly [1]. If this is unavailable, the published HPLC method for this compound in rabbit plasma used 4-hydroxychalcone as an analog internal standard, which proved effective [4].

Q2: My analyte signal is suppressed. How can I modify my sample preparation? Signal suppression is often caused by co-eluting salts, phospholipids, or metabolites [2].

  • First step: Try a simple sample dilution to reduce the concentration of interferents, provided your method is sensitive enough [2] [3].
  • Advanced cleanup: Implement a Solid-Phase Extraction (SPE) protocol designed to selectively retain this compound while washing away impurities. The QuEChERS method is another quick and effective option for complex samples [1].

Q3: My retention times are shifting and my pressure is fluctuating. What should I check? This is typically a sign of instrumental issues or a contaminated system, not a matrix effect.

  • Check for leaks: Perform a static leak test. A failing test indicates a microscopic leak, often from seals or tubing connections, which can cause these symptoms [5].
  • Inspect the injection system: A failing needle seal or injection valve is a common culprit for pressure fluctuations and retention time shifts [5].
  • Column contamination: Flush and rejuvenate your UPLC column, or consider replacing it if the problem persists.

Detailed Experimental Protocol

Below is a detailed workflow for a key experiment, the Post-Extraction Spike Test, which is used to detect and quantify matrix effects.

A Prepare Neat Solution (Analyte in mobile phase) D Analyze both samples via LC-MS A->D B Prepare Matrix Sample (Blank matrix extract) C Spike analyte into blank matrix extract B->C C->D E Compare peak areas (Matrix vs. Neat) D->E F Calculate Matrix Effect (ME%) E->F

Objective: To detect and quantify ionization suppression/enhancement caused by the sample matrix [2].

Materials:

  • This compound standard
  • Blank plasma (or other relevant matrix) from at least 6 different sources
  • Appropriate solvents and equipment for sample preparation (e.g., pipettes, vials)
  • LC-MS system

Procedure:

  • Prepare Neat Standard: Dilute this compound to a known concentration in a mixture of mobile phase.
  • Prepare Post-Extraction Spiked Sample:
    • Extract blank matrix (plasma) using your chosen sample preparation method (e.g., protein precipitation).
    • Spike the same amount of this compound standard into the cleaned-up blank matrix extract.
  • LC-MS Analysis: Inject both the neat standard and the post-extraction spiked sample into the LC-MS system.
  • Calculation: Calculate the Matrix Effect (ME%) for each source of blank matrix using the formula: ME% = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100
    • ME% ≈ 100%: No matrix effect.
    • ME% < 100%: Ionization suppression.
    • ME% > 100%: Ionization enhancement. A variation of ≤ ±15% is generally considered acceptable [2].

Key Takeaway

Successfully analyzing this compound in complex matrices requires a multi-pronged approach. The foundational strategy should combine the validated HPLC method from the literature, which provides a starting point for separation, with the general principles of matrix effect mitigation, such as the use of internal standards and rigorous sample cleanup.

References

Understanding the Hematocrit Effect & VAMS

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the hematocrit effect, and why is it a problem for dried blood spot (DBS) analysis?

The hematocrit effect refers to the bias in analytical results caused by variations in the hematocrit (HCT) level of blood samples, which is the volume percentage of red blood cells [1]. In traditional DBS sampling, a drop of blood is applied to a filter card and allowed to spread. How far it spreads depends on the blood's viscosity, which is directly influenced by the hematocrit level [1].

  • Low HCT (thinner, less viscous blood): The blood spot spreads more, leading to a lower density of analytes. When a fixed-diameter punch is taken for analysis, this results in an underestimation of analyte concentration [1].
  • High HCT (thicker, more viscous blood): The blood spot is smaller and more concentrated. Analyzing a fixed punch from this spot can lead to an overestimation of analyte concentration [1].

This variation compromises the accuracy and reliability of data, particularly in pharmacokinetic studies [1].

Q: How does Volumetric Absorptive Microsampling (VAMS) overcome this bias?

Volumetric Absorptive Microsampling (VAMS) is a technology designed to collect a fixed and precise volume of blood (e.g., 10, 20, or 30 µL) from a single finger prick, independent of the blood's hematocrit level [1] [2].

The Mitra device uses a polymer tip with patented VAMS technology that absorbs a precise volume within seconds [1]. Because the entire sample is collected and analyzed, the result is not influenced by the spreading behavior on a card, effectively eliminating the hematocrit bias that plagues traditional DBS [1] [2]. A comparative study found that while DBS results showed a bias that changed with hematocrit, VAMS results were robust across a wide HCT range (0.21-0.50) [2].

Troubleshooting Guide: DBS vs. VAMS

The following table compares the two sampling methods to help you select the right approach.

Feature Traditional DBS Volumetric Absorptive Microsampling (VAMS)
Sampling Principle Capillary action + gravity onto filter paper [1] Volumetric absorption by a polymer tip [1]
Sampled Volume Variable (depends on HCT and spreading) [1] Fixed and accurate (e.g., 10 µL) [1]
Primary HCT Influence High (impacts spot size/analyte density) [1] Minimal to none (volume is controlled) [1] [2]
Sample Processing Typically requires punching a subsection of the spot [1] The entire microsample is used [1]
Ease of Use Requires training for consistent spot application Simple; tip is dipped into blood pool until full [1]
Key Advantage Established, low-cost materials Eliminates HCT bias; easier for self-collection [1]

Experimental Protocol: VAMS Workflow for Morachalcone A

This protocol outlines a methodology for analyzing this compound in rabbit plasma using HPLC, adaptable for VAMS samples based on published methods [3].

1. Sample Collection & Preparation

  • VAMS Sampling: Use a Mitra device with a VAMS tip. Touch the tip to a blood pool from a finger prick or venous draw until the tip is fully saturated (no longer red). The device will automatically collect a fixed volume [1].
  • Drying: Place the device in a designated rack and allow the sample to dry for several hours at ambient temperature [1].
  • Storage & Shipping: Store and ship the dried samples at ambient temperature [1].
  • Extraction: For analysis, the entire VAMS tip is typically placed in an extraction solvent. The tip is vortexed to ensure complete analyte elution. The extract is then centrifuged, and the supernatant is transferred for analysis [1].

2. HPLC Analysis of this compound The table below summarizes a validated HPLC method for quantifying this compound in plasma [3].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Column RP-18 Column (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 368 nm
Internal Standard 4-hydroxychalcone
Linear Range 154.84 - 3,096.77 ng/mL
Lower Limit of Quantification (LLOQ) 154.84 ng/mL
Precision (RSD) Intra- and inter-day ≤ 15%

3. Workflow Visualization The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

G start Start Experiment sample Collect Blood with VAMS Device start->sample Finger-prick dry Dry Sample (Ambient Temp) sample->dry Fixed Volume store Store & Ship (Ambient Temp) dry->store Dried Sample extract Elute from VAMS Tip and Centrifuge store->extract Add Solvent analyze HPLC Analysis extract->analyze Inject Supernatant data Data Analysis & Quantification analyze->data Detect at 368 nm end End data->end

Experimental workflow for VAMS-based analysis of this compound

Key Troubleshooting FAQs

Q: My analyte recovery from VAMS tips is low. What could be the cause? Recovery issues often stem from the extraction process. Ensure you are using an efficient solvent system (e.g., a higher ratio of organic solvent like acetonitrile) and adequately vortexing the sample. The extraction procedure may need optimization for your specific compound, as recovery can be compound-dependent and may vary with hematocrit [2].

Q: Can I use the same HPLC method for VAMS extracts as I do for liquid plasma? The core chromatographic parameters (column, mobile phase) can often be transferred directly. However, you must re-validate the bioanalytical method for the VAMS matrix. This includes assessing selectivity, sensitivity, linearity, accuracy, precision, and recovery specifically in samples derived from VAMS tips to ensure the data is reliable [3].

Q: Are there any limitations to using VAMS? While VAMS eliminates the HCT bias for many analytes, it is not a universal panacea. Some studies have noted a consistent positive bias compared to whole blood, which may be related to differences in the behavior of incurred versus spiked blood or slightly reduced recovery at very high hematocrit levels [2]. It is crucial to validate the method for your specific analyte.

References

Morachalcone A drying time VAMS optimization

Author: Smolecule Technical Support Team. Date: February 2026

VAMS Drying Protocol & Optimization Guide

While a standard starting point is often provided by manufacturers, the optimal drying time is a method-specific parameter that requires experimental validation to ensure analyte stability and prevent microbial growth [1]. The general workflow and key factors to test are outlined below.

Start Start VAMS Drying Protocol Step1 1. Apply sample to VAMS tip Start->Step1 Step2 2. Initiate drying at room temperature Step1->Step2 Step3 3. Validate critical parameters Step2->Step3 Param1 Hematocrit Independence Step3->Param1 Param2 Analyte Stability Step3->Param2 Param3 Drying Time Step3->Param3 Step4 4. Establish optimal drying time Step3->Step4 Step5 5. Store in sealed container with desiccant Step4->Step5 End Validated Dried VAMS Sample Step5->End

The table below summarizes the key parameters you need to investigate during method development.

Parameter Consideration & Impact Validation Approach
Drying Time Must be sufficient to prevent degradation & microbial growth. A minimum of 2 hours at room temp is a common starting point [2]. Test recovery & stability at different intervals (e.g., 1, 2, 4 hours) to establish a safe window.
Drying Condition Room temperature in a clean environment. Tips must not touch each other to prevent cross-contamination [1]. Visual inspection and consistent analytical results across samples dried in the same batch.
Storage Stability Dried samples are generally more stable. Long-term stability is analyte-specific and must be proven [1]. Store validated dried samples in a sealed container with desiccant, protected from light [1].
Hematocrit Effect A key advantage of VAMS is its reduced hematocrit effect compared to DBS, but it should still be verified [2]. Validate the method across a physiologically relevant hematocrit range (e.g., 24-64%) [3].

Sample Preparation & Extraction

After the drying step is complete, you will need to extract Morachalcone A from the VAMS tip for analysis. The following workflow is adapted from a validated LC-MS/MS method for sirolimus, which serves as a good template [3].

Start Start VAMS Sample Prep Step1 Remove tip from handler into microcentrifuge tube Start->Step1 Step2 Add Internal Standard (IS) and extraction solvent Step1->Step2 Step3 Vortex mix thoroughly (e.g., 10-30 minutes) Step2->Step3 Step4 Centrifuge to pellet tip and particulates Step3->Step4 Step5 Transfer supernatant for analysis (e.g., LC-MS/MS) Step4->Step5 End Sample Ready for Injection Step5->End

Key Extraction Considerations:

  • Solvent Choice: The optimal solvent must be determined experimentally. Research suggests using anything from 100% water to 100% organic solvent (e.g., methanol, acetonitrile), depending on the analyte's polarity [1].
  • Extraction Technique: Dispersive Liquid-Liquid Microextraction (DLLME) has been successfully used with VAMS for other compounds and is an excellent technique to consider for purifying and concentrating this compound [3].
  • Validation: The entire method, including extraction recovery and matrix effects, must be validated as per guidelines like those from the EMA [3].

Frequently Asked Questions

Q1: What is the single most critical factor to validate for a robust VAMS method for this compound? The most critical factor is a comprehensive stability assessment. You must experimentally confirm that this compound remains stable throughout the entire process: during the determined drying time, throughout the extraction procedure, and under your chosen storage conditions (e.g., room temperature vs. frozen) [1]. This is the foundation for all subsequent data reliability.

Q2: The VAMS tip doesn't fully saturate. Is this a problem? Yes, this is a significant problem. The VAMS device is designed to absorb a fixed, precise volume (e.g., 10 µL) only when the tip is fully saturated. Incomplete saturation means an unknown and variable sample volume has been collected, which will directly lead to inaccurate quantitative results. The sample should be discarded, and a new one should be taken.

Q3: Can I use VAMS for a pharmacokinetic study of this compound? Yes, VAMS is highly suitable for pharmacokinetic studies due to its minimal invasiveness and ease of remote sampling [2]. However, a full clinical validation is required. This means collecting paired samples (VAMS and conventional venous) from your study subjects to statistically prove that the results from VAMS are equivalent to the gold-standard method [1].

References

Morachalcone A extraction solvent optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

The table below addresses specific issues you might encounter during Morachalcone A extraction and analysis.

Problem & Phenomenon Possible Root Cause Recommended Solution
Low Extraction Yield [1] Inefficient cell disruption or suboptimal solvent parameters (temperature, concentration, time). Implement a Pulsed Electric Fields (PEF) pre-treatment (3 kV/cm, 10 kJ/kg). Optimize solvent using RSM (50% ethanol, 50°C, 0.2 g/mL ratio, 360 min) [1].
Poor HPLC Peak Shape [2] [3] Inappropriate mobile phase or column condition. Use an RP-18 column with an isocratic mobile phase of acetonitrile:water (50:50, v/v). Ensure flow rate is 1.0 mL/min and detection wavelength is 368 nm [2] [3].
Low Recovery from Plasma [2] [3] Inefficient protein precipitation. Use methanol as a precipitating agent and 4-hydroxychalcone as an internal standard. Validate recovery to ensure it falls within the 80-120% range [2] [3].
Poor Solvent Selectivity Solvent not optimally tuned for solubility or separation of target compound. Use computational solvent optimization (e.g., COSMO-RS) to screen solvent combinations for maximizing solubility or liquid-liquid extraction efficiency [4].

Detailed Experimental Protocols

Protocol 1: PEF-Assisted Extraction from Plant Material

This protocol is optimized for recovering high-value compounds from plant-based biomass like cherry press cake, which can be adapted for Morus species [1].

  • Step 1: Sample Preparation: Use fresh or frozen plant material. Gently crush or grind to increase surface area while avoiding excessive heating.
  • Step 2: PEF Pre-Treatment: Subject the biomass to PEF using a field strength of 3 kV/cm and a total specific energy input of 10 kJ/kg.
  • Step 3: Solid-Liquid Extraction (SLE):
    • Solvent: 50% ethanol in water (v/v).
    • Temperature: 50°C.
    • Solid-Liquid Ratio: 0.2 g/mL.
    • Extraction Time: 360 minutes (with agitation recommended).
  • Step 4: Separation: Centrifuge the mixture and collect the supernatant. The solvent can be removed by rotary evaporation to obtain the crude extract.
Protocol 2: Bioanalytical HPLC Method for Plasma Quantification

This validated method details how to quantify this compound in rabbit plasma [2] [3].

  • Equipment: HPLC system with UV-Vis or PDA detector.
  • Chromatographic Conditions:
    • Column: RP-18 (250 x 4.6 mm i.d., 5 µm).
    • Mobile Phase: Acetonitrile and water (50:50, v/v), isocratic.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 368 nm.
    • Injection Volume: Typically 20-100 µL.
  • Sample Preparation:
    • Precipitate proteins in plasma samples by adding methanol (containing 4-hydroxychalcone as an internal standard).
    • Vortex mix vigorously and centrifuge.
    • Collect the clear supernatant and inject into the HPLC system.
  • Method Validation Notes: The method is linear from 154.84 to 3096.77 ng/mL. The LLOQ is 154.84 ng/mL. Intra- and inter-day precision (RSD) are ≤15% [2] [3].

Optimization & Advanced Strategies

  • Systematic Solvent Optimization with RSM: For complex matrices like plant material, use Response Surface Methodology (RSM) to optimize extraction parameters. RSM can determine the best combination of temperature, solvent concentration, solid-to-liquid ratio, and time to maximize yield, purity, and antioxidant activity of the extract [1].
  • Computational Solvent Selection: For challenging separations, tools like COSMO-RS can be used. This method uses a Mixed Integer Nonlinear Programming (MINLP) formulation to screen thousands of potential solvent combinations and mole fractions to maximize solubility or liquid-liquid extraction efficiency, saving significant lab time and resources [4].

Workflow Diagrams

The following diagrams illustrate the core troubleshooting and experimental processes.

troubleshooting Start Start: Identify Problem LowYield Low Extraction Yield Start->LowYield PoorPeak Poor HPLC Peak Start->PoorPeak LowRecovery Low Plasma Recovery Start->LowRecovery PEF Apply PEF Pre-Treatment LowYield->PEF OptimizeSolvent Optimize Solvent (e.g., 50% Ethanol, 50°C) LowYield->OptimizeSolvent CheckMobilePhase Check Mobile Phase (Acetonitrile:Water 50:50) PoorPeak->CheckMobilePhase UseInternalStandard Use Methanol Precipitation & Internal Standard LowRecovery->UseInternalStandard End Problem Resolved PEF->End OptimizeSolvent->End CheckMobilePhase->End UseInternalStandard->End

Troubleshooting Flowchart

hplc_workflow Start Start: Plasma Sample AddIS Add Internal Standard (4-hydroxychalcone) Start->AddIS Precipitate Precipitate Proteins with Methanol AddIS->Precipitate VortexCentrifuge Vortex Mix & Centrifuge Precipitate->VortexCentrifuge CollectSupernatant Collect Supernatant VortexCentrifuge->CollectSupernatant HPLC HPLC Analysis CollectSupernatant->HPLC End Quantify this compound HPLC->End Conditions Column: RP-18 Mobile Phase: ACN:H₂O (50:50) Detection: 368 nm Conditions->HPLC

Plasma Sample Analysis Workflow

References

Validated HPLC Method for Morachalcone A Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters of a published and validated HPLC method for quantifying Morachalcone A in rabbit plasma [1].

Parameter Specification
Analytical Technique High Performance Liquid Chromatography (HPLC)
Sample Matrix Rabbit Plasma
Column RP-18 Column (250 x 4.6 mm i.d, 5 µm)
Mobile Phase Acetonitrile:Water (50:50 v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 368 nm
Internal Standard 4-hydroxychalcone
Protein Precipitant Methanol
Linearity Range 154.839 to 3096.774 ng/ml
Lower Limit of Quantification (LLOQ) 154.839 ng/ml
Intra-day & Inter-day Precision ≤15%

Frequently Asked Questions (FAQs)

Here are answers to some foundational questions about precision in analytical methods.

Q1: What is the difference between intra-day and inter-day precision?

  • Intra-day Precision (Repeatability): This measures the variability in your results when the analysis is performed multiple times within a single day, under the same conditions (same analyst, same instrument, same reagents) [2].
  • Inter-day Precision (Intermediate Precision): This measures the variability observed when the analysis is performed on different days. It helps account for variations that can occur from day to day [2].

Q2: For inter-day precision validation, do the days need to be consecutive? No, the days do not need to be consecutive (e.g., Day 1, Day 3, and Day 6 are acceptable). The critical factor is that the same batch of sample is used for analysis across all days to ensure the comparison is valid [2].

Troubleshooting Guide for Poor Precision

If your experiments are showing precision values worse than the accepted criteria (e.g., >15%), you can systematically investigate using the following guide.

Problem Area Specific Issue Recommended Action
Sample Preparation Inconsistent protein precipitation or extraction. Ensure exact timing and vortexing during precipitation. Use a high-quality, pure internal standard to correct for losses. Always use the same precipitant (Methanol, as per the method) [1].
Internal Standard variability. Confirm the consistency of the Internal Standard (4-hydroxychalcone) solution preparation and that it is added at the same stage in every run [1].
Instrument Performance Pump flow rate or gradient inconsistency. Check the HPLC pump for stable flow rate and precise delivery of the mobile phase (1.0 ml/min). Perform regular system suitability tests [1].
Column degradation or contamination. Monitor system backpressure. Flush and re-equilibrate the column thoroughly between runs. Replace the column if peak shape deteriorates.
Standard & Reagents Degradation of this compound standard. Prepare fresh standard solutions or check the stability of stored stock solutions. Ensure standards are stored appropriately (e.g., -20°C, desiccated) [3].
Mobile phase variability. Prepare the mobile phase (Acetonitrile:Water) in large, consistent batches to avoid day-to-day composition changes.

Experimental Protocol: Determining Inter-day Precision

This is a general protocol based on standard bioanalytical practice [1] [2].

  • Prepare Samples: From a single, homogeneous stock solution of your analyte (this compound) in the appropriate matrix (e.g., plasma), prepare a minimum of three concentration levels (Low, Medium, High) covering the calibration range. Each concentration should have a minimum of 5 replicates per day.
  • Analysis Schedule: Analyze all replicates for a single concentration level on Day 1. Repeat the exact same procedure for the same samples on at least two more separate days (e.g., Day 3 and Day 6).
  • Data Calculation: For each concentration level, calculate the Mean, Standard Deviation (SD), and Relative Standard Deviation (%RSD) across all replicates from all days.
    • %RSD = (Standard Deviation / Mean) x 100
  • Acceptance Criteria: The inter-day precision, expressed as %RSD, is generally considered acceptable if it is ≤15% (and ≤20% at the LLOQ) [1].

The following diagram illustrates this workflow:

InterDayPrecisionProtocol Inter-day Precision Protocol Workflow start Start: Prepare QC Samples (Low, Medium, High) day1 Day 1: Analyze all replicates start->day1 store Store samples under validated conditions day1->store day2 Day 2: Analyze all replicates store->day2 day3 Day 3: Analyze all replicates day2->day3 Repeat for n days calculate Calculate Mean, SD, and %RSD across all days day3->calculate criteria Check against acceptance criteria (%RSD ≤15%) calculate->criteria end Precision Validated criteria->end Meets Criteria troubleshoot Begin Troubleshooting criteria->troubleshoot Fails Criteria

Advanced Concepts for Data & Figure Presentation

To effectively communicate your findings on precision and method validation, consider these principles for data presentation [4]:

  • Use Tables Effectively: Present precision results (%RSD for each QC level) in a clear table. A good table should be self-explanatory, not too large or complicated, and should avoid repeating information from the text [4].
  • Choose the Right Chart: For showing trends over time (e.g., peak area responses across different days), line charts are ideal. For comparing the mean results and variability of your QC levels, bar graphs with error bars are highly effective [4] [5].
  • Prioritize Clarity: Ensure all figures have clear titles, defined axes labels, and consistent use of color. Remove unnecessary elements that could clutter the visual message [4].

References

Morachalcone A vs other chalcones tyrosinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Tyrosinase Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various compounds. A lower IC₅₀ value indicates a more potent inhibitor.

Compound Name IC₅₀ (μM) Type / Source Reference Compound
Morachalcone A 0.013 [1], 0.08 [2] Natural (Morus alba) Kojic Acid
2,4,2',4'-Tetrahydroxychalcone 0.07 [2] Natural (Morus alba) Kojic Acid
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) 0.013 (Monophenolase) [3] Synthetic Chalcone Kojic Acid
Steppogenin 0.98 [2] Natural (Morus alba) Kojic Acid
Oxyresveratrol 0.10 [2] Natural (Morus alba) Kojic Acid
Kojic Acid 22.84 - 24.57 [3], 40.0 [2]* Standard Inhibitor -

> Note: The IC₅₀ value for Kojic Acid varies between studies due to differences in experimental protocols. It serves as an internal reference for each study.

Structural Insights and Experimental Protocols

To support your experimental work, here are the key structural features and a standard methodology for evaluating tyrosinase inhibition.

Key Structural Features for Potency

The high potency of certain chalcones is strongly linked to their specific chemical structure.

  • Critical 2,4-substituted resorcinol moiety: Research indicates that a 2,4-dihydroxy substitution pattern on one of the aromatic rings (a resorcinol moiety) is a key structural feature for powerful tyrosinase inhibition [4]. This moiety is believed to allow the inhibitor to bind effectively to the enzyme's active site [4]. Both this compound and the highly potent synthetic chalcone 1c possess this important feature [3] [5].
  • Mechanism of action: Compounds with this structure, including the synthetic chalcone 1c, have been demonstrated to act as competitive inhibitors, meaning they bind directly to the active site of tyrosinase, competing with the natural substrate [3].
Standard Experimental Protocol

The following is a widely used protocol to determine tyrosinase inhibitory activity, which you can adapt for your laboratory work [6].

  • Reaction Mixture: In a 96-well plate, combine:
    • 20 µL of test compound (dissolved in DMSO) at varying concentrations.
    • 40 µL of mushroom tyrosinase solution (30 U/mL).
    • 100 µL of 0.1 M phosphate buffer (pH 6.8).
  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
  • Reaction Initiation: Add 4 µL of 10 mM L-DOPA (substrate) to each well.
  • Incubation: Incubate the plate at 37°C for 20 minutes.
  • Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome, the oxidation product of L-DOPA.
  • Calculation: Calculate the percentage inhibition using the formula: % Inhibition = [1 - (T - Tb)/(E - Eb)] × 100 Where:
    • E = Absorbance of enzyme reaction (with test compound, but with DMSO instead of inhibitor).
    • Eb = Absorbance of enzyme blank (buffer instead of enzyme).
    • T = Absorbance of test sample.
    • Tb = Absorbance of test blank (buffer instead of enzyme, for each test compound concentration).

The mechanism of competitive inhibition for this class of compounds can be visualized as follows:

G Substrate L-Tyrosine/L-DOPA Enzyme Tyrosinase (Active Site) Substrate->Enzyme Binds Product Dopaquinone Enzyme->Product Catalysis Inhibitor e.g., this compound Inhibitor->Enzyme Competitive Inhibition

Interpretation and Research Considerations

When interpreting these results for your drug development efforts, please consider:

  • Source of Enzyme: The data primarily comes from experiments using commercially available mushroom tyrosinase (Agaricus bisporus). While it is a good model and highly homologous to the human enzyme, confirming activity on human tyrosinase is a critical next step [7] [8].
  • Cellular Activity: The synthetic chalcone 1c, which is structurally similar and equally potent, has shown dose-dependent inhibition of melanin content and intracellular tyrosinase activity in B16F10 murine melanoma cells, indicating its effect in a cellular environment [3].

References

Morachalcone A selectivity specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation and Selectivity

For researchers, understanding the validation of an analytical method is crucial. The data comes from a study that developed and validated a High-Performance Liquid Chromatography (HPLC) method for quantifying Morachalcone A in rabbit plasma [1].

  • Key Definitions: In analytical chemistry, specificity refers to the ability to measure the analyte accurately in the presence of other components, while selectivity involves the method's ability to differentiate the analyte and internal standard from endogenous matrix components [2].
  • Summary of Validated HPLC Method: The table below outlines the core parameters of the validated method for this compound [1].
Validation Parameter Result / Condition
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Column RP-18 (250 x 4.6 mm i.d, 5 µm)
Mobile Phase Acetonitrile:Water (50:50 v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 368 nm
Linear Range 154.839 to 3096.774 ng/ml
LOD (Limit of Detection) 89.384 ng/ml
LLOQ (Lower Limit of Quantification) 154.839 ng/ml
Intra-day & Inter-day Precision ≤ 15%
Accuracy (Mean % Difference) 2.79% to 14.33%
Recovery 80% - 120%

Biological Context and Isolation

This compound is a natural compound belonging to the chalcone family. Here is its relevant biological background:

  • Natural Source: It has been isolated from the leaves of Morus alba (white mulberry) [3].
  • Documented Bioactivity: In laboratory studies, this compound has been shown to inhibit the activity of the tyrosinase enzyme. However, in cell-based tests (B16F10 melanoma cells), it did not significantly reduce melanin content at a 10 µM concentration, unlike other isolated compounds [3]. This suggests its biological activity may be specific to certain pathways.

Experimental Workflow for Analysis

For a practical laboratory perspective, the experimental workflow from the method validation study can be summarized as follows:

start Start: Rabbit Plasma Sample step1 Protein Precipitation with Methanol start->step1 step2 Add Internal Standard (4-hydroxychalcone) step1->step2 step3 Chromatographic Analysis step2->step3 step4 HPLC Conditions: - RP-18 Column - Mobile Phase: ACN:H₂O (50:50) - Flow: 1.0 ml/min - Detection: 368 nm step3->step4 step5 Data Analysis: Quantification against calibration curve step4->step5

Research Status and Next Steps

Based on the search results, here is an assessment for your research and development guide:

  • Current Data Limitations: The information available confirms that a selective and sensitive bioanalytical method for this compound exists and has been validated [1]. However, the search results do not contain head-to-head experimental data comparing its performance, efficacy, or stability against other chalcones or alternative compounds.
  • Suggested Research Path: To create the comparative guide you require, you may need to:
    • Consult specialized databases like SciFinder or Reaxys for comparative pharmacological studies.
    • Extract and compare data from individual, unrelated studies on different compounds, noting that experimental conditions may vary.
    • Consider primary literature on other mulberry chalcones (e.g., mentioned in [3]) or well-known chalcones like Licochalcone A [4] as potential points of comparison.

References

Morachalcone A linearity range 154-3096 ng/mL

Author: Smolecule Technical Support Team. Date: February 2026

Morachalcone A Linearity Data & Protocol

The core quantitative data for this compound, extracted from a bioanalytical method validation study, is summarized in the table below.

Parameter Value / Description
Analytical Technique High Performance Liquid Chromatography (HPLC) [1]
Detector Wavelength 368 nm [1]
Mobile Phase Acetonitrile:Water (50:50 v/v) [1]
Linearity Range 154.839 - 3096.774 ng/mL [1]
Lower Limit of Quantification (LLOQ) 154.839 ng/mL [1]
Limit of Detection (LOD) 89.384 ng/mL [1]
Precision (Intra & Inter-day) ≤15% [1]

The general workflow for establishing this linearity in a bioanalytical method involves several key stages, from sample preparation to data analysis.

cluster_sample Sample Preparation cluster_chromo Chromatographic Analysis cluster_data Data Collection cluster_calc Calculation & Validation Sample Preparation Sample Preparation Chromatographic Analysis Chromatographic Analysis Sample Preparation->Chromatographic Analysis Data Collection Data Collection Chromatographic Analysis->Data Collection Calculation & Validation Calculation & Validation Data Collection->Calculation & Validation Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Analyte Extraction Analyte Extraction Protein Precipitation->Analyte Extraction Inject Sample Inject Sample Isocratic Elution Isocratic Elution Inject Sample->Isocratic Elution UV Detection UV Detection Isocratic Elution->UV Detection Record Peak Area Record Peak Area Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Record Peak Area->Calculate Analyte/IS Ratio Plot Calibration Curve Plot Calibration Curve Assess Precision & Accuracy Assess Precision & Accuracy Plot Calibration Curve->Assess Precision & Accuracy

Key Experimental Protocols

For a comprehensive comparison guide, the following methodological details are crucial:

  • Sample Matrix Preparation: The method was developed and validated using rabbit plasma. The plasma proteins were precipitated using methanol, with 4-hydroxychalcone used as an internal standard to correct for procedural losses and variability [1].
  • Chromatographic Conditions: Separation was achieved using a reverse-phase C18 column (250 x 4.6 mm, 5 µm particle size) under isocratic elution (constant mobile phase composition) at a flow rate of 1.0 mL/min [1].
  • Method Validation: The method's reliability was confirmed by assessing its precision (both within a day and between days), which was within acceptable limits (≤15%), and its recovery, which fell between 80-120%, indicating efficient extraction of the analyte from the plasma [1].

Filling the Information Gaps for Your Guide

A complete comparison guide requires data on other analytical methods. Since this was not available in the search results, you may need to:

  • Consult Broader Literature: Conduct a systematic search for studies quantifying this compound or similar chalcones using techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) or UPLC (Ultra-Performance Liquid Chromatography). These methods often offer higher sensitivity and a wider linear range.
  • Perform a Comparative Experiment: If resources allow, you could develop and validate methods using these alternative techniques to generate direct, side-by-side comparison data on linearity, sensitivity, and precision.
  • Contextualize with General Knowledge: You can enrich your guide by discussing the general principles of the assays mentioned in the search results. For instance, you could explain that chromogenic assays [2] [3] [4] and ELISA methods [5] [6] [7] are widely used for protein and biomarker quantification, operating on different principles (enzyme activity and antibody-antigen binding, respectively) than the chromatographic method used for this compound.

References

Biological Activities of Morachalcone A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative biological activities of Morachalcone A reported in the literature, which are crucial for understanding its research and development potential [1] [2].

Biological Activity Experimental Model/Assay Quantitative Result (IC₅₀/EC₅₀)
Tyrosinase Inhibition In vitro enzymatic assay 0.013 µM [1] [2]
Pancreatic Lipase Inhibition In vitro enzymatic assay 6.2 µM [1] [2]
Anti-inflammatory (NO Production Inhibition) RAW264.7 LPS-activated mouse macrophage cells 16.4 µM [1] [2]
Neuroprotective Effect HT22 hippocampal cells (glutamate-induced oxidative stress) EC₅₀: 35.5 ± 2.1 µM [1] [2]

Standard Protocols for Determining LOD and LOQ

Since direct values for this compound are unavailable, you can establish them for your analytical method (e.g., HPLC, UHPLC-MS/MS). The following standard methodologies are widely accepted and recommended by regulatory bodies [3] [4].

Method Based on Standard Deviation of the Blank and Slope

This is a common and robust method that requires a calibration curve and multiple blank measurements [3].

  • Procedure:
    • Prepare and Run Blanks: Analyze at least 7-10 blank samples (a matrix without the analyte) to determine the background noise [3].
    • Build a Calibration Curve: Using standard solutions of known concentrations, create a scatter plot in Excel and add a linear trendline to obtain the equation y = mx + b, where m is the slope [3].
    • Calculate Standard Deviation: Use Excel's STDEV.S function to calculate the standard deviation (SD) of the responses from the blanks [3].
    • Apply the Formulas:
      • LOD = 3.3 × (SD of the blank / Slope of the calibration curve)
      • LOQ = 10 × (SD of the blank / Slope of the calibration curve) [3]
Method Based on Standard Error of the Regression

This method is useful if you do not have dedicated blank readings, as it uses the error from the entire calibration curve [3].

  • Procedure:
    • Create a Calibration Curve as described above.
    • Calculate Standard Error: Use Excel's STEYX function to find the standard error of the regression (Sy/x).
    • Apply the Formulas:
      • LOD = 3.3 × (Standard Error of the Regression / Slope)
      • LOQ = 10 × (Standard Error of the Regression / Slope) [3]
Experimental Verification

After calculating the LOD and LOQ, it is essential to experimentally confirm these values by preparing and analyzing samples at the calculated concentrations [4].

  • For LOD: The signal-to-noise (S/N) ratio should be at least 3:1 [4].
  • For LOQ: The S/N ratio should be at least 10:1, and the method should demonstrate acceptable precision (e.g., RSD < 20%) and accuracy (e.g., recovery of 75-125%) at that level [4].

The following diagram illustrates the decision-making workflow for calculating and validating LOD and LOQ based on your available data and resources.

Start Start: Determine LOD/LOQ BlankData Do you have multiple blank sample readings? Start->BlankData Slope Do you have a calibration curve slope? BlankData->Slope No CalcSD Calculate via Standard Deviation LOD = 3.3 × (SD_blank / Slope) LOQ = 10 × (SD_blank / Slope) BlankData->CalcSD Yes CalcError Calculate via Regression Error LOD = 3.3 × (STEYX / Slope) LOQ = 10 × (STEYX / Slope) Slope->CalcError Yes Verify Experimentally Verify Results Slope->Verify No (Create Curve First) CalcSD->Verify CalcError->Verify Criteria Check Acceptance Criteria: LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1, RSD ≤ 20% Verify->Criteria End LOD/LOQ Validated Criteria->End

References

Morachalcone A recovery rate 80-120%

Author: Smolecule Technical Support Team. Date: February 2026

Recovery Rate and Analytical Method

The 80-120% recovery rate for Morachalcone A comes from a bioanalytical study focused on method development and validation for quantification in rabbit plasma [1].

Parameter Specification
Recovery Range 80-120% [1]
Compound This compound and its Internal Standard [1]
Matrix Rabbit plasma [1]
Analytical Technique High Performance Liquid Chromatography (HPLC) [1]

Experimental Protocol

The recovery rate was determined as part of validating a selective and sensitive HPLC method. Here is the detailed experimental methodology from the study [1]:

  • Chromatography Conditions:
    • Column: RP-18 Column (250 x 4.6 mm i.d, 5 µm)
    • Elution: Isocratic
    • Mobile Phase: Acetonitrile:water (50:50 v/v)
    • Flow Rate: 1.0 ml/min
    • Detection Wavelength: 368 nm
  • Sample Preparation:
    • Precipitant: Methanol was used as a precipitant for plasma protein precipitation.
    • Internal Standard: 4-hydroxychalcone was used as the Internal Standard (IS) to correct for procedural losses.

Workflow of the Bioanalytical Method

The following diagram illustrates the key steps involved in the HPLC method development and validation process from the referenced study:

Bioanalytical Method Workflow for this compound Start Start Plasma Sample\n(Rabbit) Plasma Sample (Rabbit) Start->Plasma Sample\n(Rabbit) Protein Precipitation\nwith Methanol Protein Precipitation with Methanol Plasma Sample\n(Rabbit)->Protein Precipitation\nwith Methanol Spiking with\nInternal Standard Spiking with Internal Standard Protein Precipitation\nwith Methanol->Spiking with\nInternal Standard HPLC Analysis HPLC Analysis Spiking with\nInternal Standard->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Method Validation Method Validation Method Validation->Data Acquisition  Adjust parameters if needed End End Method Validation->End  Validation Successful Data Acquisition->Method Validation

Beyond Recovery: Other Bioactivities of this compound

While comparative data is limited, other studies highlight various biological activities of this compound, suggesting its potential as a therapeutic agent. The table below summarizes key findings.

Biological Activity Experimental Model Reported Effect / IC₅₀ Source
Pancreatic Lipase Inhibition In vitro assay IC₅₀ of 6.2 µM [2]
Anti-inflammatory RAW264.7 LPS-activated mouse macrophage cells Inhibition of nitric oxide production; IC₅₀ of 16.4 µM [2]
Tyrosinase Inhibition In vitro assay IC₅₀ of 0.013 µM [2]
Neuroprotective Effects HT22 hippocampal cells Protection against glutamate-induced oxidative stress; EC₅₀ of 35.5 µM [2]
Aromatase Inhibition In vitro assay IC₅₀ of 4.6 mM [3]

References

Morachalcone A compared nitrogen-based chalcones

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the available information for Morachalcone A and a representative nitrogen-based chalcone.

Feature This compound Nitrogen-Based Chalcone (Representative: DK13/DK14)
IUPAC Name (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one [1] Structure-Activity Relationship (SAR) is highly variable; specific IUPAC name depends on the nitrogenous group [2] [3]
Chemical Structure
Classification Prenylated chalcone [1] [4] Chalcone analog with nitrogen mustard or other nitrogen-containing moieties [5] [2]
Key Structural Features A, B rings with hydroxy groups; prenyl chain on A-ring [1] Core chalcone scaffold with a nitrogen mustard group or other nitrogenous substituents [5]
Reported Anticancer Activity Information limited to chemical structure [1] Potent activity against KRAS-mutant colorectal cancer (CRC) and breast cancer cell lines [5]
Proposed Mechanism of Action Information limited to chemical structure [1] Suppresses β-catenin/Akt/mTOR signaling; induces apoptosis, cell cycle arrest, inhibits invasion/colony formation [5]
Quantitative Data (e.g., IC₅₀) No experimental data found in search results Active at concentrations of 10 μM in various assays [5]

Experimental Data for Nitrogen-Based Chalcones

For the nitrogen-based chalcones DK13 and DK14, detailed experimental methodologies and results are available from a study on KRAS-mutant colorectal cancer (CRC) cell lines [5].

Experimental Protocol
  • Cell Lines: HCT-116 and LoVo (both KRAS mutant CRC) [5].
  • Treatment: Compounds DK13 and DK14 at various concentrations (2.5-60 μM) for 48 hours. 5-Fluorouracil (5-FU) and DMSO were used as controls [5].
  • Key Assays:
    • Cell Viability: AlamarBlue assay after 48h treatment [5].
    • Morphology & Colony Formation: Phase-contrast microscopy and soft agar assay [5].
    • Cell Cycle Analysis: Flow cytometry with PI/RNase staining [5].
    • Invasion Assay: Using Corning BioCoat Matrigel invasion chambers [5].
    • Protein Expression: Analysis of E-cadherin, Vimentin, β-catenin, p-β-catenin, Akt, p-Akt, mTOR, and p-mTOR via Western blot [5].
Key Findings on DK13/DK14
  • Potent Cytotoxicity: Reduced cell viability more effectively than the standard chemotherapy drug 5-FU [5].
  • Inhibition of Malignant Phenotypes:
    • Significantly impeded cell invasion and colony formation in soft agar [5].
    • Up-regulated E-cadherin and down-regulated Vimentin, indicating suppression of Epithelial-Mesenchymal Transition (EMT) [5].
  • Induction of Apoptosis and Cell Cycle Arrest: Triggered apoptosis and disturbed cell cycle progression [5].
  • Molecular Mechanism: Exerted effects through the deregulation of the Wnt/β-catenin and PI3K/Akt/mTOR signaling pathways, key drivers in CRC progression and chemoresistance [5].

The proposed molecular mechanism for DK13/DK14, based on the study findings, can be visualized as follows:

G cluster_pathway Deregulated Signaling Pathways DK DK13/DK14 Treatment Wnt Wnt/β-catenin Pathway DK->Wnt PI3K PI3K/Akt/mTOR Pathway DK->PI3K EMT EMT Markers Wnt->EMT Downregulates Vimentin Wnt->EMT Upregulates E-cadherin Invasion Inhibits Invasion & Colony Formation Wnt->Invasion Apoptosis Induces Apoptosis PI3K->Apoptosis Cycle Cell Cycle Arrest PI3K->Cycle PI3K->Invasion

Research Implications and Future Directions

The search highlights a clear gap in direct comparative studies. The promising data on nitrogen-based chalcones like DK13/DK14 suggests they are strong candidates for further investigation.

  • For this compound: Its status as a prenylated chalcone is a promising lead, as this subclass is known for enhanced bioavailability and stronger interactions with biological membranes and target proteins [4]. Research could focus on evaluating its activity against cancer cell lines and tracing its effects on known chalcone targets.
  • For Nitrogen-Based Chalcones: The existing in vitro data is compelling. The next logical steps involve in vivo efficacy studies, further pharmacokinetics and toxicity profiling, and expanding the panel of tested cancer types.

To facilitate your research, I suggest these targeted approaches:

  • Specific Literature Searches: Use specialized scientific databases (e.g., SciFinder, Reaxys) to search for "this compound" combined with terms like "anticancer," "cytotoxicity," or "biological activity."
  • Explore Broeder Analogues: If data on this compound remains scarce, investigate the biological activities of other prenylated chalcones (e.g., Licochalcone A, Xanthohumol) as useful reference points [4].
  • Focus on SAR Reviews: Consult recent review articles on chalcone Structure-Activity Relationships (SAR) to understand how different substituents, both prenyl and nitrogen-based, influence anticancer potency [6] [7] [3].

References

Morachalcone A anti-inflammatory comparison moracin D

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Moracin D vs. Morachalcone A

The table below summarizes the key anti-inflammatory and pharmacological properties of Moracin D and this compound based on available experimental data.

Property Moracin D This compound
Chemical Class Benzofuran (2-aryl-benzofuran) [1] Chalcone (1,3-diaryl-2-propen-1-one) [2] [3]
Source in Mulberry Roots, bark [4] Roots, leaves [3]
Core Anti-inflammatory Mechanism Targets XIAP/PARP1 protein axis; induces proteasomal degradation of XIAP [4] [5]. Inhibits nitric oxide (NO) production [3].
Key Molecular Targets/Pathways ↓ XIAP, ↓ PARP1, Activates Caspase-3/9 [4] [5]. Inhibits inducible nitric oxide synthase (iNOS) [3].
Reported IC₅₀/EC₅₀ Values IC₅₀ for cell proliferation: ~20-40 µM (Pancreatic cancer cells) [4]. IC₅₀ for NO inhibition: 16.4 µM (RAW264.7 cells) [3].
Other Notable Activities Anti-pancreatic cancer, pro-apoptotic, enhances gemcitabine chemosensitivity [4] [5]. Neuroprotective, pancreatic lipase inhibition (IC₅₀ 6.2 µM), tyrosinase inhibition [3].

Detailed Experimental Data and Protocols

For research replication and validation, here are the experimental methodologies used to obtain the key data.

Moracin D
  • Cell-based Anti-cancer and Apoptosis Assays [4] [5]
    • Cell Lines: Human pancreatic cancer cells (e.g., PANC-1, SW1990).
    • Proliferation Assay: Cells treated with Moracin D (0-80 µM). Proliferation measured via Cell Counting Kit-8 (CCK-8) after 24-72 hours.
    • Apoptosis Assay: Cells treated with Moracin D (0-40 µM) for 24 hours. Apoptosis detected using flow cytometry with Annexin V-FITC/PI staining. Protein levels of cleaved Caspase-3, Caspase-9, and PARP1 analyzed by western blot.
    • Molecular Mechanism: Protein interaction between XIAP and PARP1 investigated using co-immunoprecipitation (Co-IP). The effect of Moracin D on XIAP stability was studied using cycloheximide chase assays and by detecting ubiquitination levels after treatment with MG132 (proteasome inhibitor).
This compound
  • Anti-inflammatory Bioassay [3]
    • Cell Line: RAW264.7 mouse macrophage cells.
    • Protocol: Cells were pre-treated with this compound at various concentrations and then stimulated with LPS (Lipopolysaccharide) to induce inflammation. After 24 hours, the amount of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent. The IC₅₀ value was calculated from the dose-response curve.

Molecular Mechanism of Action

The following diagrams illustrate the distinct signaling pathways through which Moracin D and this compound exert their anti-inflammatory and related pharmacological effects.

Moracin D: XIAP/PARP1 Axis in Cancer

MoracinD Moracin D XIAP XIAP Protein MoracinD->XIAP Targets Ubiquitination Promotes Ubiquitination XIAP->Ubiquitination  Stability ↓ PARP1 PARP1 Protein Apoptosis Induces Apoptosis PARP1->Apoptosis  Blocks Survival Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->PARP1  Levels ↓ Caspases Activation of Caspase-3/9 Degradation->Caspases  Removes Inhibition Caspases->Apoptosis

  • Pathway Description: Moracin D binds to and promotes the ubiquitination and subsequent proteasomal degradation of XIAP [4] [5]. XIAP normally inhibits apoptosis by binding to and inhibiting caspase proteins. Its degradation releases this inhibition. Furthermore, the degradation of XIAP destabilizes its binding partner PARP1, a protein involved in DNA repair and cell survival. The combined disruption of this XIAP/PARP1 axis shifts the cellular balance towards programmed cell death (apoptosis), which is a critical mechanism in its anti-cancer and anti-inflammatory actions [4].
This compound: Nitric Oxide Inhibition

MorachalconeA This compound Inhibition Inhibits MorachalconeA->Inhibition LPS LPS Stimulus iNOS iNOS Expression LPS->iNOS Induces NO NO Production iNOS->NO Produces Inflammation Inflammatory Response NO->Inflammation Inhibition->NO Suppresses

  • Pathway Description: In response to inflammatory stimuli like LPS, immune cells upregulate the expression of the inducible nitric oxide synthase (iNOS) enzyme [3]. iNOS catalyzes the production of large amounts of nitric oxide (NO), a key signaling molecule that amplifies the inflammatory response. This compound acts by suppressing the production of NO in this model, likely through the inhibition of iNOS expression or activity [3]. This reduction in NO is a well-established marker of anti-inflammatory activity.

Conclusion for Researchers

  • Moracin D is a benzofuran with a well-elucidated, direct mechanism for inducing apoptosis in cancer cells, showing strong potential as an anti-cancer agent and chemosensitizer [4] [5].
  • This compound is a chalcone with demonstrated inhibitory activity against NO production, positioning it as a candidate for classical anti-inflammatory research, alongside other bioactivities like neuroprotection and enzyme inhibition [3].

The choice between them in a research setting depends on the biological target of interest. Moracin D is more suited for oncology-focused apoptosis studies, while this compound is better aligned with macrophage-mediated inflammation models.

References

Comparison of Flavonoid Pancreatic Lipase Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative data on the lipase inhibition potency of various flavonoids, which can serve as a reference for evaluating potential inhibitors. Data is collected from studies using similar in vitro enzymatic assays [1] [2].

Table 1: Pancreatic Lipase Inhibitory Activity of Selected Flavonoids

Flavonoid Subclass IC₅₀ (μM) Key Structural Features
Luteolin Flavone 99 ± 11 [1] C2=C3 double bond, hydroxylation on A and B rings
Quercetin Flavonol 10.30 [2] - 128 ± 22 [1] C2=C3 double bond, hydroxylation on A and B rings
Baicalein Flavone 156 ± 22 [1] C2=C3 double bond, hydroxylation on A ring
Rutin Flavonol (Glycoside) 13.50 [2] C2=C3 double bond, glycosylation (rutinose)
Catechin Flavan-3-ol 28.50 [2] Lacks C2=C3 double bond, C-ring is saturated
Hesperetin Flavanone 30.50 [2] Lacks C2=C3 double bond, C-ring is saturated
Orlistat (Drug) Pharmacologic 0.092 [1] Non-flavonoid, potent synthetic inhibitor

Detailed Experimental Protocols

To ensure reproducibility and fair comparison, understanding the experimental methodology is crucial. The following workflow outlines a standard protocol for determining pancreatic lipase inhibition, synthesized from the cited research [3] [1].

G Start Start Experiment Prep Prepare Enzyme Solution Start->Prep Incubate Pre-incubate Lipase with Test Compound Prep->Incubate React Initiate Reaction (Add pNPP Substrate) Incubate->React Measure Measure Absorbance at 405nm over 20 minutes React->Measure Calculate Calculate Enzyme Activity and % Inhibition Measure->Calculate

Key Protocol Details:

  • Enzyme Source: Porcine pancreatic lipase is commonly used and reconstituted in Tris-HCl buffer (pH 8.0) [1].
  • Substrate: p-Nitrophenyl butyrate (pNPB) [3] or p-nitrophenyl palmitate (pNPP) [1] is used. The enzyme hydrolyzes the substrate to release yellow p-nitrophenol.
  • Activity Measurement: The reaction rate is determined by tracking the increase in absorbance at 405 nm, which is directly proportional to the amount of p-nitrophenol released and thus the enzyme activity [1].
  • Inhibition Calculation: The percentage inhibition is calculated by comparing the reaction rate in the presence of the inhibitor (V) to the rate in its absence (V₀), using the formula: Inhibition(%) = [(V₀ - V) / V₀] × 100 [1]. The IC₅₀ value (concentration causing 50% inhibition) is then determined from a dose-response curve.

Structure-Activity Relationship and Mechanism

The inhibitory potency of a flavonoid is critically determined by its specific chemical structure. The following diagram illustrates the key structural features and their impact on lipase inhibition.

G SAR Flavonoid Structure-Activity Relationship (SAR) for Pancreatic Lipase Inhibition C23Bond C2=C3 Double Bond in C-Ring SAR->C23Bond Hydroxyl Hydroxyl Groups on A and B Rings SAR->Hydroxyl Glycosyl Glycosylation SAR->Glycosyl Planarity Planarity of Molecular Structure Effect1 Strongly Increases Inhibition Planarity->Effect1 C23Bond->Planarity enables C23Bond->Effect1 Effect2 Increases Inhibition Hydroxyl->Effect2 Effect3 Decreases Inhibition Glycosyl->Effect3

Mechanistic Insights:

  • The Critical Double Bond: The C2=C3 double bond in the C-ring maintains the molecule's planarity. This flat structure allows for strong π-π stacking (hydrophobic) interactions with aromatic amino acid residues in the enzyme's active site [1] [2]. Hydrogenation of this bond, as seen in flavanones (e.g., hesperetin) and flavan-3-ols (e.g., catechin), reduces planarity and drastically decreases inhibitory activity [1].
  • Role of Hydroxyl Groups: Hydroxyl groups at specific positions (e.g., C5, C7 on the A-ring and C2', C3' on the B-ring) enhance inhibitory activity, likely by forming hydrogen bonds with the enzyme [2].
  • Impact of Glycosylation: The attachment of sugar moieties (glycosylation), as seen in rutin, generally reduces inhibitory potency compared to the aglycone (e.g., quercetin). This is likely due to the sugar sterically hindering the molecule's entry into the enzyme's active site [1].
  • Type of Inhibition: Most flavonoids act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex, unlike the drug orlistat which is a covalent inhibitor [2].

A Note on Morachalcone A

While the search results confirm that this compound is a known natural compound [4], they do not contain specific experimental data regarding its activity against pancreatic lipase. The provided data for well-characterized flavonoids offers a robust framework for your comparison. Should you find a source reporting an IC₅₀ for this compound, you can directly contrast it with the data in Table 1 and evaluate its structure against the principles in the SAR analysis.

References

VAMS vs. Conventional Venous Sampling: A General Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between the two sampling techniques based on current literature. Please note that these are general characteristics and their specific applicability to Morachalcone A requires experimental validation.

Feature Volumetric Absorptive Microsampling (VAMS) Conventional Venous Sampling (CVS)
Sample Volume Very small, fixed volume (10-50 µL) [1] [2] Larger volume (can be up to 5 mL per sample) [1]
Invasiveness Minimally invasive (capillary blood from finger-prick or ear-prick) [3] [4] More invasive (venipuncture) [1]
Sample Matrix Whole blood [3] Typically plasma or serum, after centrifugation [1]

| Key Advantages | - Improved patient/animal comfort & welfare [4]

  • Suitable for remote & self-sampling [1]
  • Simplified logistics & storage (dried samples, no freezing) [1] [2]
  • Supports the 3R principles in animal research [4] | - Considered the "gold standard"
  • Larger sample volume allows for repeat analysis [1] | | Key Limitations | - Requires method development & clinical validation for each analyte [1]
  • Potential impact of hematocrit on some analyses [2]
  • Lower analyte mass may require highly sensitive detection [1] | - Requires trained phlebotomists
  • Needs immediate processing & often cold chain for transport [1]
  • Higher stress and discomfort for subjects [1] | | Analytical Challenges | - Drug concentration differences from plasma due to matrix and cellular distribution [3] | - Complications like hematoma or thrombophlebitis [1] |

Experimental Protocols and Key Considerations

For a compound like this compound, you would need to develop and validate a VAMS-based method from the ground up. The general workflow and key methodological steps are outlined below.

Detailed Methodological Notes
  • Sample Collection: The VAMS tip is dipped into a drop of capillary blood at a 45-degree angle until the tip is completely red, ensuring a fixed volume is collected [1] [2].
  • Extraction Optimization: This is a critical step. The choice of solvent (e.g., 100% organic like methanol or mixtures with water), potential use of acids (like formic acid) or bases to improve recovery, and the extraction technique (vortexing vs. sonication) and duration must be optimized for this compound to achieve high and reproducible recovery [1] [2].
  • Analysis: Due to the small sample volume, highly sensitive detection methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are typically employed [3] [4].
  • Validation: Before use in studies, the entire method must undergo rigorous analytical validation (precision, accuracy, stability, etc.) [1]. This must be followed by a clinical validation where paired samples (VAMS and conventional plasma) are taken from subjects. Statistical analysis (e.g., Bland-Altman) is used to establish the agreement or a conversion factor between the two methods [1] [4].

Interpretation of Experimental Data

When you generate your own comparative data, consider these factors established for other drugs:

  • Matrix Differences: VAMS uses whole blood, while conventional sampling typically uses plasma. Drug concentrations measured in these two matrices are expected to differ due to variable distribution between plasma and red blood cells [3]. A study on antibiotics found VAMS concentrations were 1.5 to 3.5-fold lower than plasma concentrations at early time points for some drugs [3].
  • Hematocrit Effect: Although VAMS is designed to be independent of hematocrit, some studies report that high hematocrit levels can affect the recovery of certain analytes, possibly by clogging the pores of the VAMS tip [2]. This effect should be investigated during method development.

References

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Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

340.13107373 Da

Monoisotopic Mass

340.13107373 Da

Heavy Atom Count

25

Appearance

Orange powder

Melting Point

204 - 205 °C

UNII

KRR4CUV7BP

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023

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